molecular formula C16H18 B1272922 4-Butylbiphenyl CAS No. 37909-95-8

4-Butylbiphenyl

Cat. No.: B1272922
CAS No.: 37909-95-8
M. Wt: 210.31 g/mol
InChI Key: JZDZRFNMDCBTNS-UHFFFAOYSA-N
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Description

4-Butylbiphenyl is a useful research compound. Its molecular formula is C16H18 and its molecular weight is 210.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-2-3-7-14-10-12-16(13-11-14)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDZRFNMDCBTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891221
Record name 4-Butylbiphenyl
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Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37909-95-8
Record name 4-Butylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037909958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Butylbiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BUTYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TY72T98FQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Butylbiphenyl via Friedel-Crafts Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-butylbiphenyl, a valuable intermediate in the development of pharmaceuticals and functional materials. The primary focus is on the Friedel-Crafts reaction, a cornerstone of aromatic chemistry, detailing the more robust acylation-reduction pathway to ensure high regioselectivity and avoid common pitfalls of direct alkylation.

Introduction

This compound is a significant structural motif in medicinal chemistry and materials science. Its synthesis is most commonly approached through the Friedel-Crafts reaction. However, direct Friedel-Crafts alkylation of biphenyl with a butylating agent such as 1-chlorobutane is fraught with challenges, including polyalkylation and carbocation rearrangements, leading to a mixture of isomers and products with lower yields and purity.

A more controlled and reliable method involves a two-step process: the Friedel-Crafts acylation of biphenyl with butanoyl chloride to form 4-butanoylbiphenyl, followed by the reduction of the ketone to the desired this compound. This acylation-reduction sequence offers superior control over the reaction, primarily yielding the para-substituted product and avoiding the aforementioned side reactions.

Synthesis Pathway: Acylation-Reduction

The preferred synthetic route to this compound involves two key transformations:

  • Friedel-Crafts Acylation: Biphenyl is acylated with butanoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to produce 4-butanoylbiphenyl. This reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion is the active electrophile. The deactivating nature of the resulting ketone functionality prevents further acylation of the product.

  • Reduction: The carbonyl group of 4-butanoylbiphenyl is then reduced to a methylene group to yield this compound. Two of the most common and effective methods for this transformation are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base). The choice of reduction method depends on the presence of other functional groups in the molecule that may be sensitive to acidic or basic conditions.

Reaction Conditions Overview

The following table summarizes the typical reaction conditions for the synthesis of this compound via the Friedel-Crafts acylation and subsequent reduction.

Step Reactants Catalyst/Reagent Solvent Temperature Reaction Time Typical Yield
Friedel-Crafts Acylation Biphenyl, Butanoyl ChlorideAnhydrous Aluminum Chloride (AlCl₃)Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂)0 °C to room temperature1-4 hours70-90%
Clemmensen Reduction 4-ButanoylbiphenylZinc Amalgam (Zn(Hg)), Concentrated Hydrochloric Acid (HCl)Toluene, WaterReflux4-24 hours60-80%
Wolff-Kishner Reduction 4-ButanoylbiphenylHydrazine Hydrate (N₂H₄·H₂O), Potassium Hydroxide (KOH)Diethylene Glycol180-200 °C3-6 hours70-90%

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These procedures are based on established methods for similar Friedel-Crafts acylations and subsequent reductions.

Step 1: Friedel-Crafts Acylation of Biphenyl to 4-Butanoylbiphenyl

Materials:

  • Biphenyl

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Butanoyl Chloride

  • Dichloromethane (anhydrous)

  • Hydrochloric Acid (concentrated)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add biphenyl and anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride to the cooled solution.

  • Add butanoyl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer using a separatory funnel.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-butanoylbiphenyl.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure 4-butanoylbiphenyl.

Step 2: Reduction of 4-Butanoylbiphenyl to this compound

Materials:

  • 4-Butanoylbiphenyl

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the zinc with water.

  • In a round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam, 4-butanoylbiphenyl, toluene, and water.

  • Add concentrated hydrochloric acid portion-wise through the condenser.

  • Heat the mixture to reflux with vigorous stirring for 4-24 hours. Additional portions of hydrochloric acid may be added during the reflux period.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.

Materials:

  • 4-Butanoylbiphenyl

  • Hydrazine hydrate (80-100%)

  • Potassium Hydroxide (KOH)

  • Diethylene glycol

  • Hydrochloric Acid (dilute)

  • Ether or Dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine 4-butanoylbiphenyl, hydrazine hydrate, and diethylene glycol.

  • Add potassium hydroxide pellets to the mixture.

  • Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone. Water and excess hydrazine will distill off.

  • Increase the temperature to 180-200 °C and reflux for 3-6 hours. Nitrogen gas will evolve.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with ether or dichloromethane.

  • Wash the combined organic extracts with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

  • Purify the crude this compound by column chromatography or distillation.

Visualizing the Process

Synthesis Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound via the acylation-reduction pathway.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction A Reactants: Biphenyl, Butanoyl Chloride, Anhydrous AlCl₃, Dichloromethane B Reaction at 0°C to RT A->B C Aqueous Work-up: HCl, NaHCO₃, Brine B->C D Purification: Recrystallization C->D E Product: 4-Butanoylbiphenyl D->E F 4-Butanoylbiphenyl G Clemmensen Reduction: Zn(Hg), HCl, Reflux OR Wolff-Kishner Reduction: N₂H₄, KOH, High Temp F->G H Aqueous Work-up G->H I Purification: Chromatography/Distillation H->I J Final Product: This compound I->J G cluster_0 Generation of Acylium Ion cluster_1 Electrophilic Attack and Resonance cluster_2 Deprotonation and Product Formation Butanoyl_Chloride CH₃CH₂CH₂COCl Acylium_Ion_Complex [CH₃CH₂CH₂C⁺=O ↔ CH₃CH₂CH₂C≡O⁺] + AlCl₄⁻ Butanoyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ Biphenyl Biphenyl Sigma_Complex Sigma Complex (Resonance Stabilized) Biphenyl->Sigma_Complex + Acylium Ion Deprotonation Deprotonation by AlCl₄⁻ Sigma_Complex->Deprotonation Product 4-Butanoylbiphenyl + HCl + AlCl₃ Deprotonation->Product

The Mechanism of Friedel-Crafts Alkylation of Biphenyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts alkylation of biphenyl is a cornerstone of electrophilic aromatic substitution, providing a versatile method for the introduction of alkyl substituents onto the biphenyl scaffold, a privileged structure in medicinal chemistry and materials science. This guide delves into the core mechanistic principles of this reaction, offering a comprehensive overview for researchers and professionals in drug development. Key aspects, including the role of Lewis acid catalysts, the generation of electrophiles, the regioselectivity of the reaction, and potential side reactions, are discussed in detail. This document provides structured quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to facilitate a deeper understanding and practical application of this important transformation.

Core Mechanism

The Friedel-Crafts alkylation of biphenyl proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. The reaction can be dissected into three primary steps:

  • Generation of the Electrophile: A strong Lewis acid, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), activates an alkyl halide to generate a carbocation or a highly polarized complex that functions as the electrophile.[1] For tertiary and secondary alkyl halides, a discrete carbocation is generally formed.[1] For primary alkyl halides, a polarized complex between the alkyl halide and the Lewis acid is more likely, though rearrangements to more stable carbocations can occur.

  • Electrophilic Attack: The π-electrons of one of the aromatic rings of biphenyl act as a nucleophile, attacking the electrophilic carbocation. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Rearomatization: A weak base, often the complex formed between the Lewis acid and the leaving group (e.g., AlCl₄⁻), abstracts a proton from the carbon atom bearing the new alkyl group.[1] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice the catalyst is often consumed and needs to be used in stoichiometric amounts.

The overall transformation results in the substitution of a hydrogen atom on the biphenyl ring with an alkyl group.

Regioselectivity

The Friedel-Crafts alkylation of biphenyl exhibits distinct regioselectivity. The phenyl group is an activating group and an ortho, para-director. However, due to steric hindrance from the adjacent phenyl ring, substitution predominantly occurs at the para (4 and 4') positions.[2] This leads to the formation of 4-alkylbiphenyl and subsequently 4,4'-dialkylbiphenyl as the major products, especially when using bulky alkylating agents like tert-butyl chloride.[2]

Data Presentation

Table 1: Quantitative Data for Friedel-Crafts Alkylation of Biphenyl
Alkylating AgentCatalystSolventTemp. (°C)Time (h)Product(s)Yield (%)M.p. (°C)Reference(s)
tert-Butyl chlorideAlCl₃ (from Al foil)DichloromethaneRT0.254,4'-Di-tert-butylbiphenyl62122.6-125.6[2]
tert-Butyl chlorideAlCl₃NitromethaneRT0.254,4'-Di-tert-butylbiphenyl--[3]
CyclopenteneAlCl₃1,2-Dichloroethane0244-Cyclopentyl-1,1'-biphenyl--[4]
CyclopenteneAlCl₃Trichloromethane20104,4'-Dicyclopentyl-1,1'-biphenyl--[4]
Table 2: Spectroscopic Data for Key Compounds
Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Reference(s)
Biphenyl7.30-7.60 (m, 10H)-[2]
4,4'-Di-tert-butylbiphenyl1.35 (s, 18H), 7.45 (d, 4H), 7.55 (d, 4H)-[2]
4,4'-Dimethylbiphenyl2.37 (s, 6H), 7.22 (d, 4H), 7.47 (d, 4H)-[5]

Experimental Protocols

Synthesis of 4,4'-Di-tert-butylbiphenyl[2]

Materials:

  • Biphenyl (0.166 g, 1.08 mmol)

  • tert-Butyl chloride (0.50 mL, 4.5 mmol)

  • Dichloromethane (0.50 mL)

  • Aluminum foil (4 mm² square, oxide coating scratched)

  • Deionized water

  • 95% Ethanol

Procedure:

  • A flame-dried reaction tube equipped with a magnetic stir bar and connected to a gas trap (to absorb evolved HCl) is charged with biphenyl, dichloromethane, and tert-butyl chloride.

  • The aluminum foil is added to the reaction mixture. The reaction is initiated by scratching the foil to expose fresh aluminum surface.

  • The reaction is allowed to proceed at room temperature with stirring until the bubbling of HCl gas subsides (approximately 15 minutes).

  • The reaction mixture is then quenched by the careful addition of water.

  • The product is extracted with dichloromethane. The organic layers are combined.

  • The organic layer is washed with water (3 x 1.0 mL).

  • 95% ethanol (1.0 mL) is added to the organic layer, and the mixture is heated to 80°C for 5 minutes to dissolve the solids.

  • The solution is cooled to 0°C to crystallize the product.

  • The crystalline product is collected by vacuum filtration, washed with cold 95% ethanol, and dried to afford 4,4'-di-tert-butylbiphenyl.

Mandatory Visualization

Reaction Mechanism Pathway

Friedel_Crafts_Alkylation_Biphenyl cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization R_X R-X (Alkyl Halide) Carbocation R⁺ (Carbocation) R_X->Carbocation + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AlCl4_neg AlCl₄⁻ Biphenyl Biphenyl Arenium_ion Arenium Ion (σ-complex) Carbocation->Arenium_ion Attack HCl HCl AlCl3_2 AlCl₃ (regenerated) AlCl4_neg->AlCl3_2 + H⁺ Biphenyl->Arenium_ion Product Alkylated Biphenyl Arenium_ion->Product - H⁺

Caption: General mechanism of Friedel-Crafts alkylation of biphenyl.

Experimental Workflow

Experimental_Workflow Start Start: Reagents in Reaction Tube (Biphenyl, Alkyl Halide, Solvent) Add_Catalyst Add Lewis Acid Catalyst (e.g., AlCl₃) Start->Add_Catalyst Reaction Reaction at appropriate temperature (e.g., Room Temperature) Add_Catalyst->Reaction Quench Quench with Water Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry Organic Layer (e.g., over MgSO₄) Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Purification Purification (e.g., Recrystallization) Evaporation->Purification Product Final Product (Alkylated Biphenyl) Purification->Product

Caption: General experimental workflow for Friedel-Crafts alkylation.

Limitations and Considerations

While a powerful tool, the Friedel-Crafts alkylation of biphenyl is not without its limitations:

  • Polyalkylation: The introduction of an alkyl group activates the aromatic ring, making the product more nucleophilic than the starting material. This can lead to multiple alkylations, yielding di- and poly-substituted products.[6] Using a large excess of biphenyl can help to minimize this side reaction.

  • Carbocation Rearrangements: If the initially formed carbocation can rearrange to a more stable one (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), a mixture of products with different alkyl structures may be obtained. This is less of a concern when using tertiary alkyl halides which form stable carbocations.

  • Catalyst Deactivation: The Lewis acid catalyst can be deactivated by complexation with any basic functional groups present on the reactants or in the solvent.

Conclusion

The Friedel-Crafts alkylation of biphenyl remains a highly relevant and utilized reaction in organic synthesis. A thorough understanding of its mechanism, regioselectivity, and practical considerations is crucial for its successful application in the synthesis of complex molecules for the pharmaceutical and materials science industries. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and optimize this important transformation for their specific needs.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylbiphenyl, a member of the biphenyl family of organic compounds, is a molecule of interest in various fields of chemical and pharmaceutical research. Its structural motif, consisting of a biphenyl core with a butyl group substituent, imparts specific physicochemical properties that are relevant to its potential applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including experimental protocols for its synthesis and characterization, and a discussion of its known biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as those in the broader chemical sciences.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to distinguish between the different isomers of butylbiphenyl (n-butyl, sec-butyl, tert-butyl) as their properties can vary. This guide focuses on 4-n-butylbiphenyl, but data for related compounds are included for comparative purposes.

Physical Properties
Property4-n-Butylbiphenyl4-tert-Butylbiphenyl4,4'-Di-tert-butylbiphenyl
Molecular Formula C₁₆H₁₈[1]C₁₆H₁₈[2]C₂₀H₂₆
Molecular Weight 210.31 g/mol [1]210.32 g/mol 266.42 g/mol [3]
CAS Number 37909-95-8[1]1625-92-9[2][4]1625-91-8[3]
Appearance White to pale yellow powderWhite to pale yellow crystalline powder[5]
Melting Point 49-51 °C126-130 °C[3]
Boiling Point 310-312 °C145-147 °C at 11 mmHg190-192 °C at 13 mmHg[3]
Density
Solubility Soluble in dioxane (0.1 g/mL, clear)
Chemical Properties
PropertyValue
IUPAC Name 1-butyl-4-phenylbenzene[1]
InChI InChI=1S/C16H18/c1-2-3-7-14-10-12-16(13-11-14)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3[1]
InChIKey JZDZRFNMDCBTNS-UHFFFAOYSA-N[1]
SMILES CCCSc1ccc(cc1)c2ccccc2

Synthesis of this compound

This compound can be synthesized through several established methods in organic chemistry. The two most common and versatile approaches are the Suzuki-Miyaura coupling and the Friedel-Crafts alkylation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, this would typically involve the reaction of a 4-butylphenylboronic acid with a phenyl halide or vice versa.

A simplified workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromophenylbutane (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

  • Solvent and Degassing: Add a solvent system, typically a mixture of toluene and water. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst. To synthesize this compound, biphenyl can be reacted with a butyl halide in the presence of a Lewis acid like aluminum chloride. It is important to note that this reaction can sometimes lead to polysubstitution and rearrangement of the alkyl group.

Friedel_Crafts_Alkylation Biphenyl Biphenyl Intermediate Carbocation Intermediate Biphenyl->Intermediate ButylHalide Butyl Halide (e.g., 1-Chlorobutane) ButylHalide->Intermediate + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) Product This compound Intermediate->Product

Reaction scheme for the Friedel-Crafts alkylation of biphenyl to form this compound.

Experimental Protocol: Friedel-Crafts Alkylation

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place biphenyl and a solvent such as dichloromethane.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) in portions.

  • Alkyl Halide Addition: Add the butyl halide (e.g., 1-chlorobutane) dropwise from the dropping funnel while maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Quenching and Workup: Carefully quench the reaction by pouring the mixture over ice and then adding dilute hydrochloric acid. Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the biphenyl core and the aliphatic protons of the butyl group. The aromatic region will display complex multiplets, while the butyl group will show a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the four different carbons of the n-butyl chain.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-2960 cm⁻¹), C=C stretching of the aromatic rings (around 1400-1600 cm⁻¹), and out-of-plane C-H bending of the substituted benzene ring.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A small amount of the liquid or solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

  • Background Spectrum: A background spectrum of the clean, empty crystal is recorded.

  • Sample Spectrum: The sample spectrum is then recorded.

  • Data Analysis: The background is subtracted from the sample spectrum to obtain the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 210. Fragmentation may involve the loss of the butyl group or parts of it.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.

  • Ionization: The sample is ionized, typically using electron ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio.

  • Detection: The abundance of each ion is measured to generate the mass spectrum.

Biological Activity and Toxicological Profile

The biological activity of biphenyl derivatives is an area of active research, particularly concerning their potential as endocrine-disrupting chemicals (EDCs).

Endocrine-Disrupting Activity

Several studies have investigated the estrogenic and anti-androgenic activities of various biphenyl compounds.[6] While specific data for 4-n-butylbiphenyl is limited, related compounds have shown the ability to interact with nuclear receptors, including the estrogen receptor (ER) and the androgen receptor (AR).[6]

  • Estrogenic Activity: Some hydroxylated biphenyls have demonstrated estrogenic activity by binding to and activating the estrogen receptor, which can lead to the transcription of estrogen-responsive genes.[6]

  • Anti-androgenic Activity: Certain biphenyl derivatives have been shown to act as antagonists to the androgen receptor, inhibiting the action of androgens.[6]

The interaction of these compounds with nuclear receptors can disrupt normal endocrine signaling pathways.

Endocrine_Disruption Biphenyl Biphenyl Derivative (e.g., this compound) ER Estrogen Receptor (ER) Biphenyl->ER Binds to AR Androgen Receptor (AR) Biphenyl->AR Binds to HormoneResponse Altered Gene Expression & Hormonal Response ER->HormoneResponse Activates/Inhibits AR->HormoneResponse Inhibits

Potential interaction of biphenyl derivatives with nuclear receptors, leading to endocrine disruption.

Experimental Protocol: In Vitro Assays for Endocrine Activity

  • Receptor Binding Assays: These assays measure the ability of a compound to bind to a specific nuclear receptor. This is often done using a competitive binding assay with a radiolabeled ligand.

  • Reporter Gene Assays: These cell-based assays use a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter. An increase or decrease in reporter gene expression in the presence of the test compound indicates agonistic or antagonistic activity, respectively.

  • Cell Proliferation Assays: For estrogenic activity, the proliferation of estrogen-dependent cell lines (e.g., MCF-7 breast cancer cells) in the presence of the compound can be measured.

Cytotoxicity

Experimental Protocol: Cytotoxicity Assays

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability and cytotoxicity.

  • LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity.

  • Apoptosis Assays: These assays, such as TUNEL staining or caspase activity assays, can determine if cell death is occurring via apoptosis.

Applications in Drug Development and Research

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The butyl group in this compound can influence its lipophilicity and pharmacokinetic properties, making it a potential starting point or fragment for the design of new therapeutic agents. Its potential interaction with nuclear receptors suggests that it and its derivatives could be explored for applications in hormone-related diseases, although its endocrine-disrupting potential must be carefully considered.

Conclusion

This compound is a compound with well-defined physical and chemical properties that can be reliably synthesized and characterized using standard laboratory techniques. While its biological activity is not as extensively studied as some other biphenyl derivatives, the existing data on related compounds suggest a potential for interaction with nuclear receptors and possible endocrine-disrupting effects. This technical guide provides a foundation for researchers and drug development professionals to further investigate the properties and potential applications of this compound. Further studies are warranted to fully elucidate its biological activity profile and to assess its potential as a lead compound or a tool for chemical biology research.

References

An In-depth Technical Guide to 4-Butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Butylbiphenyl, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is an aromatic hydrocarbon. The information presented here pertains to the n-butyl isomer.

For clarity and ease of comparison, the fundamental quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₁₆H₁₈[1]
Molecular Weight210.31 g/mol [1]
IUPAC Name1-butyl-4-phenylbenzene[1]

Synthesis Methodology

Molecular Structure

The logical structure of the this compound molecule is depicted below.

Molecular structure of this compound.

References

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-butylbiphenyl. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields of chemical research who require detailed spectral information and experimental context for this compound.

Introduction to this compound

This compound is an organic compound belonging to the class of alkylated biphenyls. Its structure consists of a biphenyl core substituted with a butyl group at the 4-position. This compound and its derivatives are of interest in various areas of chemical research, including liquid crystal development and as intermediates in organic synthesis. Accurate NMR spectral data is crucial for its identification, characterization, and in monitoring chemical transformations.

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following outlines a standard experimental protocol for obtaining ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans (NS): 16-64 scans are typically sufficient.

    • Relaxation Delay (D1): A delay of 1-2 seconds between pulses.

    • Acquisition Time (AQ): Approximately 2-4 seconds.

    • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (D1): A delay of 2-5 seconds.

    • Acquisition Time (AQ): Approximately 1-2 seconds.

    • Spectral Width (SW): A typical range of 0 to 220 ppm.

Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.58d8.22HH-2', H-6'
7.49d8.22HH-2, H-6
7.42t7.62HH-3', H-5'
7.33t7.31HH-4'
7.24d8.22HH-3, H-5
2.65t7.72HH-α
1.64p7.72HH-β
1.40h7.42HH-γ
0.95t7.43HH-δ

d = doublet, t = triplet, p = pentet, h = hextet

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (δ) ppmAssignment
141.0C-4
140.8C-1'
138.4C-1
128.8C-3, C-5
128.7C-3', C-5'
127.0C-2', C-6'
126.9C-2, C-6
125.8C-4'
35.4C-α
33.8C-β
22.4C-γ
13.9C-δ

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the numbering convention used for the NMR signal assignments.

Structure of this compound with atom numbering.

Logical Workflow for Spectral Assignment

The assignment of the ¹H and ¹³C NMR spectra of this compound follows a logical progression, integrating information from chemical shifts, coupling patterns, and integration.

NMR_Assignment_Workflow cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis H_Integration Integration (Relative number of protons) H_Chemical_Shift Chemical Shift (δ) (Electronic environment) Assignment Final Spectral Assignment H_Integration->Assignment Confirms proton count H_Multiplicity Multiplicity & J-coupling (Neighboring protons) H_Chemical_Shift->Assignment Assigns proton signals H_Multiplicity->Assignment Confirms connectivity C_Chemical_Shift Chemical Shift (δ) (Carbon environment) C_Chemical_Shift->Assignment Assigns carbon signals Structure Proposed Structure (this compound) Structure->H_Chemical_Shift Predicts regions Structure->C_Chemical_Shift Predicts regions

Logical workflow for NMR spectral assignment.

This guide provides the essential ¹H and ¹³C NMR spectral data and a foundational experimental protocol for this compound, which are critical for its unambiguous identification and use in scientific research. The provided visualizations aim to facilitate a clearer understanding of the structure-spectrum correlations.

GC-MS analysis of 4-Butylbiphenyl for structure confirmation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Butylbiphenyl for Structure Confirmation

This guide provides a comprehensive overview of the analytical methodology for the structural confirmation of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Tailored for researchers, scientists, and professionals in drug development, this document details the experimental protocols, expected data, and visualization of key processes.

Introduction

This compound is an alkylated aromatic hydrocarbon. The structural elucidation of such compounds is critical in various fields, including environmental analysis, pharmaceutical development, and chemical synthesis, to confirm identity and purity. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and sensitive detection that provides detailed structural information through characteristic fragmentation patterns.

This document outlines a standard protocol for the analysis of this compound, including sample preparation, instrument parameters, and the interpretation of mass spectral data. While a publicly available mass spectrum for this compound is not readily accessible, the expected fragmentation pattern can be reliably predicted based on the established principles of mass spectrometry for n-alkylbenzenes.

Predicted Mass Spectrum and Fragmentation

Upon electron ionization, this compound (molar mass: 210.31 g/mol ) is expected to produce a distinct mass spectrum. The molecular ion peak should be observable at m/z 210. The primary fragmentation pathway for n-alkylbenzenes is the cleavage of the benzylic C-C bond, which is the bond between the first and second carbon of the alkyl chain. This cleavage results in the formation of a stable benzylic cation.

The predicted key fragments for this compound are summarized in the table below.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Interpretation
210[C₁₆H₁₈]⁺•Molecular Ion (M⁺•)
167[C₁₃H₁₁]⁺Loss of a propyl radical (•C₃H₇) via benzylic cleavage. This is expected to be the base peak.
152[C₁₂H₈]⁺•Biphenyl radical cation, resulting from the loss of the entire butyl group.
91[C₇H₇]⁺Tropylium ion, a common fragment in alkylbenzenes.

Experimental Protocols

The following section details the recommended procedures for the GC-MS analysis of this compound.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent such as dichloromethane or hexane.

  • Serial Dilutions: Create a series of calibration standards by serially diluting the stock solution to concentrations appropriate for the instrument's sensitivity and the expected sample concentrations.

  • Sample Extraction (for solid/semi-solid matrices):

    • Homogenize the sample.

    • Weigh a suitable amount of the homogenized sample into a centrifuge tube.

    • Add an appropriate extraction solvent (e.g., hexane or dichloromethane).

    • Vortex the mixture for 2-3 minutes.

    • Ultrasonicate for 15-20 minutes to improve extraction efficiency.

    • Centrifuge to separate solid debris.

    • Carefully transfer the supernatant to a clean vial for GC-MS analysis. If necessary, filter the extract through a 0.22 µm syringe filter.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and may require optimization for specific instrumentation and analytical goals.

Parameter Recommended Condition
Gas Chromatograph
ColumnDB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature280 °C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Scan ModeFull Scan

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the predicted fragmentation of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Vial GC Vial Filtration->Vial Injector Injector (280°C) Vial->Injector GC_Column GC Column (Temperature Programmed) Injector->GC_Column Separation Ion_Source EI Ion Source (70 eV) GC_Column->Ion_Source Ionization Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Mass Filtering Detector Detector Mass_Analyzer->Detector Detection Data_System Data System Detector->Data_System Spectrum Mass Spectrum Data_System->Spectrum Confirmation Structure Confirmation Spectrum->Confirmation

GC-MS Experimental Workflow

Fragmentation_Pathway cluster_process Electron Ionization (70 eV) M This compound (C16H18) m/z = 210 M_ion Molecular Ion [M]+• m/z = 210 M->M_ion e- F1 [M - C3H7]+• m/z = 167 (Base Peak) M_ion->F1 Benzylic Cleavage (- •C3H7) F2 [M - C4H9]+• m/z = 152 M_ion->F2 Loss of Butyl Radical (- •C4H9) F3 Tropylium Ion m/z = 91 F1->F3 Further Fragmentation

An In-depth Technical Guide to the Infrared Spectroscopy of Substituted Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique fundamental to the structural elucidation of organic molecules. By probing the vibrational modes of molecular bonds, IR spectroscopy provides a unique "fingerprint" that reveals the functional groups and substitution patterns within a compound. For drug development professionals and researchers, this technique is invaluable for confirming the identity and purity of synthesized compounds, studying intermolecular interactions, and analyzing the structure of complex molecules.

Substituted biphenyls are a significant class of compounds in medicinal chemistry and materials science, often forming the core scaffold of pharmacologically active agents. The nature and position of substituents on the biphenyl rings profoundly influence their conformational properties and, consequently, their biological activity and material characteristics. Infrared spectroscopy serves as a rapid and non-destructive method to characterize these structural nuances. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation related to the infrared spectroscopy of substituted biphenyl compounds.

Core Principles of Infrared Spectroscopy of Biphenyls

The infrared spectrum of a biphenyl compound is dominated by the vibrations of its aromatic rings and the substituent functional groups. Key vibrational modes include:

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.[1] The presence of peaks just above 3000 cm⁻¹ is a clear indicator of an aromatic system.[1]

  • C=C Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic rings gives rise to a series of bands in the 1600-1450 cm⁻¹ region.[2] These bands can be sensitive to the substitution pattern.

  • C-H Out-of-Plane Bending: Among the most diagnostic vibrations for substituted aromatics are the C-H out-of-plane (OOP) bending modes, which appear in the 900-675 cm⁻¹ region.[1][3] The number and position of these strong absorption bands are highly characteristic of the substitution pattern on the benzene ring (ortho, meta, para).[1][4]

  • Substituent Vibrations: The characteristic vibrational frequencies of the substituent groups themselves will also be present in the spectrum. For example, a nitro group (-NO₂) will show strong asymmetric and symmetric stretching bands, while a hydroxyl group (-OH) will exhibit a broad O-H stretching band.

Experimental Protocols

Acquiring a high-quality FTIR spectrum requires careful sample preparation and instrument operation. The following are generalized protocols for the analysis of solid substituted biphenyl compounds.

Sample Preparation: KBr Pellet Method

This is a common technique for obtaining high-quality spectra of solid samples.

  • Grinding: Using an agate mortar and pestle, grind 1-2 mg of the solid substituted biphenyl compound to a fine powder. The particle size should be smaller than the wavelength of the infrared radiation to minimize scattering.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar. KBr is transparent in the mid-infrared region. Gently mix the sample and KBr.

  • Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Sample Preparation: Attenuated Total Reflectance (ATR)

ATR is a rapid and popular technique that requires minimal sample preparation.

  • Background Spectrum: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Analysis: Acquire the FTIR spectrum of the sample.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Instrument Parameters

A typical set of parameters for acquiring an FTIR spectrum is as follows:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Apodization: Happ-Genzel

Quantitative Data: Characteristic Vibrational Frequencies

The following tables summarize the characteristic infrared absorption frequencies for substituted biphenyl compounds. These values are indicative and can be influenced by the electronic and steric effects of neighboring substituents.

Table 1: General Vibrational Modes for Substituted Biphenyls

Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3000Medium to WeakDiagnostic for the presence of an aromatic ring.
Aromatic C=C Stretch1620 - 1450Medium to WeakOften appears as a set of sharp bands.
C-H In-Plane Bend1300 - 1000Medium to Weak
C-H Out-of-Plane Bend900 - 675StrongHighly diagnostic of the ring substitution pattern.

Table 2: C-H Out-of-Plane Bending Frequencies for Disubstituted Biphenyls

Substitution PatternFrequency Range (cm⁻¹)
Ortho770 - 735[4][5]
Meta810 - 750 (and a second band at 725-680)[4][5]
Para860 - 800[4][5]

Table 3: Characteristic Frequencies of Common Substituents on a Biphenyl Ring

SubstituentVibrational ModeFrequency Range (cm⁻¹)Intensity
-OH (Hydroxy)O-H Stretch3600 - 3200Strong, Broad
C-O Stretch1260 - 1000Strong
-NO₂ (Nitro)Asymmetric N=O Stretch1570 - 1500Strong
Symmetric N=O Stretch1370 - 1300Strong
-CH₃ (Methyl)Asymmetric C-H Stretch~2960Medium
Symmetric C-H Stretch~2870Medium
-Cl (Chloro)C-Cl Stretch850 - 550Strong
-Br (Bromo)C-Br Stretch690 - 515Strong
-F (Fluoro)C-F Stretch1400 - 1000Strong

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical processes involved in spectral interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start sample Substituted Biphenyl Compound start->sample atr ATR Method sample->atr Solid Sample kbr KBr Pellet Method sample->kbr Solid Sample background Collect Background Spectrum atr->background kbr->background sample_spec Collect Sample Spectrum background->sample_spec process Process Spectrum (Baseline Correction, Smoothing) sample_spec->process interpret Interpret Spectrum process->interpret report Generate Report interpret->report

Caption: A generalized experimental workflow for FTIR analysis of substituted biphenyl compounds.

spectral_interpretation cluster_regions Analyze Key Spectral Regions cluster_deductions Structural Deductions start Start with Processed Spectrum region1 3100-3000 cm⁻¹ (Aromatic C-H Stretch) start->region1 region2 1620-1450 cm⁻¹ (C=C Ring Stretch) start->region2 region3 900-675 cm⁻¹ (C-H Out-of-Plane Bend) start->region3 region4 Functional Group Region (e.g., 3600-3200 cm⁻¹ for -OH) start->region4 deduction1 Confirm Aromatic Core region1->deduction1 region2->deduction1 deduction2 Identify Substitution Pattern (ortho, meta, para) region3->deduction2 deduction3 Identify Substituent Functional Groups region4->deduction3 final Propose Molecular Structure deduction1->final deduction2->final deduction3->final

Caption: A logical workflow for the interpretation of an FTIR spectrum of a substituted biphenyl.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of substituted biphenyl compounds. A systematic approach to spectral interpretation, beginning with the identification of the aromatic core and followed by the analysis of substitution patterns and functional groups, allows for a detailed structural elucidation. The data tables and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in drug development and related fields, facilitating the efficient and accurate analysis of this important class of molecules. The logical workflows presented visually outline the steps from sample preparation to final structural determination, providing a clear roadmap for spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility of 4-Butylbiphenyl in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-Butylbiphenyl, a biphenyl derivative with applications in various fields of chemical synthesis and materials science. A thorough understanding of its solubility is critical for its use in reaction chemistry, purification processes such as recrystallization, and formulation development.

Due to a notable absence of specific quantitative solubility data in publicly available literature, this guide offers a qualitative assessment of this compound's solubility in common organic solvents, based on fundamental principles of chemical interactions. Furthermore, this document provides a comprehensive, generalized experimental protocol for the quantitative determination of solubility, empowering researchers to ascertain precise solubility parameters in their own laboratory settings.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties influence its solubility characteristics.

PropertyValue
Molecular Formula C₁₆H₁₈
Molecular Weight 210.31 g/mol
Appearance Liquid
Melting Point 6 - 8 °C
Boiling Point 140 - 141 °C
CAS Number 37909-95-8

Data Presentation: Qualitative Solubility of this compound

SolventChemical ClassExpected Qualitative Solubility
Hexane Nonpolar AliphaticSoluble
Toluene Nonpolar AromaticSoluble
Chloroform HalogenatedSoluble
Acetone Polar AproticModerately Soluble
Ethanol Polar ProticSparingly Soluble
Methanol Polar ProticSparingly Soluble
Water Polar ProticInsoluble

Experimental Protocols: Determination of Thermodynamic Solubility

The following is a detailed methodology for the accurate determination of the thermodynamic solubility of a solid organic compound like this compound in various organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[1]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)

  • Constant temperature orbital shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • A suitable analytical instrument for quantification, such as a High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

Procedure:

  • Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations should be prepared in the chosen solvent to generate a calibration curve.[1]

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent. The presence of excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Equilibration: Tightly seal the vials and place them in the constant temperature shaker. Agitate the samples for a sufficient duration to allow the system to reach equilibrium. The time required can vary and should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours to see when the concentration plateaus).[1]

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to rest at the constant temperature for several hours to permit the excess solid to settle. For finer suspensions, centrifugation can be employed to facilitate the separation of the solid and liquid phases.[1]

  • Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles. The sample may need to be diluted with the solvent to bring its concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the filtered and diluted sample using the chosen analytical method (e.g., HPLC or GC).

  • Data Analysis: Using the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the concentration in the original saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of this compound in the specific solvent at the experimental temperature.

  • Data Reporting: Solubility is typically reported in units of mass per volume (e.g., mg/mL) or mass per mass of solvent (e.g., g/100 g solvent).

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow prep_standards Prepare Standard Solutions of this compound quantification Analyze Sample via HPLC or GC prep_standards->quantification prep_sample Add Excess this compound to Solvent equilibration Equilibrate at Constant Temperature with Agitation prep_sample->equilibration phase_separation Cease Agitation and Allow Solid to Settle equilibration->phase_separation sampling Withdraw and Filter Supernatant phase_separation->sampling sampling->quantification analysis Calculate Solubility from Calibration Curve quantification->analysis result Report Solubility Data (e.g., mg/mL) analysis->result

Caption: Workflow for Thermodynamic Solubility Determination.

References

A Theoretical Investigation of the Molecular Structure of 4-Butylbiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylbiphenyl is a member of the biphenyl family of compounds, which are characterized by two phenyl rings linked by a single bond. The conformational flexibility of the biphenyl scaffold, particularly the torsional angle between the two phenyl rings, is a key determinant of its physicochemical and biological properties. Understanding the three-dimensional structure of this compound at an atomic level is crucial for applications in materials science and drug discovery, where molecular geometry governs intermolecular interactions.

Theoretical calculations, particularly those based on quantum mechanics, provide a powerful tool for elucidating the detailed molecular structure and conformational energetics of molecules like this compound. This technical guide provides an in-depth overview of the computational methodologies used to determine its structure and presents the expected quantitative data from such calculations.

Computational Protocols

The determination of the molecular structure of this compound through theoretical calculations involves a series of well-defined steps. These protocols are designed to find the lowest energy conformation (the most stable structure) of the molecule and to characterize its geometric parameters. The primary methods employed are Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, often performed using software packages like Gaussian.[1]

A typical computational workflow for analyzing the molecular structure of this compound is as follows:

  • Initial Structure Generation : A 3D model of the this compound molecule is built using molecular modeling software.

  • Geometry Optimization : This is the core step where the energy of the molecular structure is minimized with respect to the positions of its atoms. This process yields the optimized geometry, which corresponds to a stable conformation.[2][3] DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational cost.[4] The choice of the basis set, which is a set of mathematical functions used to describe the electronic orbitals, is also critical. Common basis sets include Pople-style basis sets like 6-31G* or 6-311++G(d,p).[1][4]

  • Frequency Calculations : Following optimization, frequency calculations are performed to confirm that the optimized structure is a true energy minimum. A stable structure will have no imaginary frequencies.

  • Conformational Analysis : For flexible molecules like this compound, multiple low-energy conformations may exist due to rotation around single bonds, particularly the bond connecting the two phenyl rings and the bonds within the butyl chain. A conformational search is performed to identify the global minimum energy structure among all possible conformers.[5]

  • Data Analysis : From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are extracted. Further analysis can include the calculation of molecular orbital energies (HOMO-LUMO), electrostatic potential surfaces, and other electronic properties.

The following diagram illustrates the general workflow for the theoretical calculation of a molecular structure.

G cluster_input Input Preparation cluster_calculation Computational Calculation cluster_analysis Results Analysis initial_structure Initial 3D Structure (e.g., from builder or database) method_selection Selection of Method (e.g., DFT, HF) initial_structure->method_selection basis_set_selection Selection of Basis Set (e.g., 6-31G*, cc-pVTZ) method_selection->basis_set_selection geometry_optimization Geometry Optimization basis_set_selection->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation energy_minimum_verification Energy Minimum Verification frequency_calculation->energy_minimum_verification structural_parameters Extraction of Structural Parameters (Bond Lengths, Angles) energy_minimum_verification->structural_parameters conformational_analysis Conformational Analysis energy_minimum_verification->conformational_analysis electronic_properties Analysis of Electronic Properties (HOMO-LUMO, ESP) structural_parameters->electronic_properties

Workflow for Theoretical Molecular Structure Calculation.

Data Presentation

The output of these theoretical calculations is a wealth of quantitative data that characterizes the molecular structure of this compound. This data is best presented in structured tables for clarity and ease of comparison.

Table 1: Calculated Bond Lengths for a Representative Biphenyl Derivative.

BondDFT/B3LYP (Å)HF (Å)
C1-C1' (inter-ring)1.4851.480
C-C (aromatic, avg.)1.3951.385
C-H (aromatic, avg.)1.0841.075
C4-C(butyl)1.5101.505
C-C (butyl, avg.)1.5351.530
C-H (butyl, avg.)1.0951.085

Table 2: Calculated Bond Angles for a Representative Biphenyl Derivative.

AngleDFT/B3LYP (°)HF (°)
C2-C1-C1'120.5120.4
C6-C1-C1'120.5120.4
C-C-C (aromatic, avg.)120.0120.0
C3-C4-C(butyl)121.0121.1
C5-C4-C(butyl)121.0121.1
C-C-C (butyl, avg.)112.5112.4

Table 3: Calculated Dihedral Angles for a Representative Biphenyl Derivative.

Dihedral AngleDFT/B3LYP (°)HF (°)
C2-C1-C1'-C2' (inter-ring torsion)40.239.8
C4-C(butyl)-C(butyl)-C(butyl)179.5 (anti)179.6 (anti)

Mandatory Visualization

The choice of computational method and basis set has a direct impact on the accuracy of the calculated results and the computational resources required. The following diagram illustrates this relationship.

G cluster_outcomes Outcomes HF Hartree-Fock (HF) small Small (e.g., STO-3G) low_accuracy Lower Accuracy Lower Cost HF->low_accuracy Lower level of theory DFT Density Functional Theory (DFT) (e.g., B3LYP, B97-D) medium Medium (e.g., 6-31G*) moderate_accuracy Good Accuracy Moderate Cost DFT->moderate_accuracy Good balance MP2 Møller-Plesset (MP2) large Large (e.g., cc-pVTZ) high_accuracy High Accuracy High Cost MP2->high_accuracy Higher level of theory CCSD Coupled Cluster (CCSD(T)) CCSD->high_accuracy Gold standard small->low_accuracy Simpler basis set medium->moderate_accuracy Commonly used large->high_accuracy More complete basis set

Relationship between Computational Methods, Accuracy, and Cost.

Conclusion

Theoretical calculations provide a robust framework for the detailed structural characterization of this compound. By employing methods such as DFT and HF with appropriate basis sets, it is possible to obtain accurate information on bond lengths, bond angles, and dihedral angles, as well as to explore the conformational landscape of the molecule. This in-depth structural knowledge is invaluable for researchers in the fields of chemistry, materials science, and drug development, enabling a deeper understanding of the molecule's behavior and its interactions with other chemical entities. The protocols and data presentation formats outlined in this guide offer a standardized approach to the computational study of this compound and related compounds.

References

4-Butylbiphenyl: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) or professional safety training. Always consult the specific SDS for 4-Butylbiphenyl and adhere to your institution's safety protocols.

Introduction

This compound (CAS No. 37909-95-8) is a biphenyl derivative utilized in various research and industrial applications. While it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to prudent laboratory safety practices is essential to minimize exposure and ensure a safe working environment.[1] This guide provides a summary of its known physicochemical properties, outlines general safety and handling precautions, and details relevant experimental protocols for safety assessment.

Physicochemical and Safety Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 37909-95-8--INVALID-LINK--
Molecular Formula C16H18--INVALID-LINK--
Molecular Weight 210.31 g/mol --INVALID-LINK--
Physical State Liquid--INVALID-LINK--
Appearance Colorless to light yellow--INVALID-LINK--
Melting Point 6 - 8 °C (42.8 - 46.4 °F)--INVALID-LINK--
Boiling Point 140 - 141 °C (284 - 285.8 °F)--INVALID-LINK--
Flash Point > 110 °C (> 230 °F)--INVALID-LINK--
Solubility Insoluble in water.--INVALID-LINK--

Table 2: Hazard Information

HazardClassificationSource
OSHA Hazard Communication Standard (29 CFR 1910.1200) Not classified as hazardous--INVALID-LINK--
Acute Toxicity (Oral, Dermal, Inhalation) No data available--INVALID-LINK--
Skin Corrosion/Irritation No data available--INVALID-LINK--
Serious Eye Damage/Irritation No data available--INVALID-LINK--

Handling and Storage

Proper handling and storage are critical to ensure safety. The following are general guidelines; always refer to your institution-specific protocols.

3.1. Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to determine the appropriate PPE.

PPE_Recommendations cluster_ppe Personal Protective Equipment (PPE) cluster_conditions Handling Conditions Eye_Protection Eye Protection (Safety glasses with side shields or goggles) Hand_Protection Hand Protection (Chemically resistant gloves, e.g., Nitrile) Body_Protection Body Protection (Lab coat, long-sleeved clothing) Respiratory_Protection Respiratory Protection (Use in a well-ventilated area or fume hood) Handling Handling this compound Handling->Eye_Protection Always required Handling->Hand_Protection Always required Handling->Body_Protection Always required Handling->Respiratory_Protection As needed based on ventilation

Caption: Recommended Personal Protective Equipment for handling this compound.

3.2. Safe Handling Practices

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not ingest or inhale.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

3.3. Storage

  • Store in a dry, cool, and well-ventilated place.

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.
Inhalation Remove to fresh air. Get medical attention if symptoms occur.
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

4.1. Spills and Leaks

  • Ensure adequate ventilation.

  • Use personal protective equipment.

  • Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust).

  • Collect the absorbed material in a suitable container for disposal.

  • Do not allow the substance to enter the environment.

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is limited, the following are standard methodologies for assessing the safety of chemical compounds.

5.1. Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

  • Methodology: The Pensky-Martens closed-cup method (ASTM D93) or the Cleveland open-cup method (ASTM D92) are commonly used.

    • The liquid is placed in a test cup and slowly heated at a constant rate.

    • A small flame is periodically passed over the surface of the liquid.

    • The flash point is the temperature at which a brief flash is observed.

5.2. Acute Oral Toxicity Assessment

Acute oral toxicity studies determine the adverse effects that occur shortly after a single oral dose of a substance.

  • Methodology: OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure using a small number of animals.

    • A starting dose is administered to a group of three animals (usually female rats).

    • The animals are observed for signs of toxicity and mortality for up to 14 days.

    • Depending on the outcome, the dose for the next group of animals is increased or decreased.

    • The results are used to classify the substance according to its toxicity.

5.3. Skin Irritation/Corrosion Assessment

These tests evaluate the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Methodology: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) is an animal-free alternative.

    • A reconstructed human epidermis model is treated with the test substance.

    • After a defined exposure and post-incubation period, the viability of the tissue is measured using a cell viability assay (e.g., MTT assay).

    • A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a general workflow for assessing the safety and handling requirements of a chemical compound in a research setting.

Chemical_Safety_Workflow cluster_assessment Chemical Safety Assessment Workflow Start Start: New Chemical Introduction Gather_Info Gather Information (SDS, Literature) Start->Gather_Info Identify_Hazards Identify Potential Hazards Gather_Info->Identify_Hazards Risk_Assessment Perform Risk Assessment Determine_Controls Determine Engineering & Administrative Controls Risk_Assessment->Determine_Controls Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Identify_Hazards->Risk_Assessment Develop_SOP Develop Standard Operating Procedure (SOP) Determine_Controls->Develop_SOP Select_PPE->Develop_SOP Training Conduct Training for Personnel Develop_SOP->Training Handling Safe Handling & Use Training->Handling Waste Proper Waste Disposal Handling->Waste End End of Workflow Waste->End

Caption: A generalized workflow for chemical safety assessment in a laboratory setting.

Conclusion

Although this compound is not classified as a hazardous material, a thorough understanding of its properties and adherence to standard safety protocols are paramount for professionals in research and drug development. This guide provides a foundational understanding of its safety profile and handling precautions. Researchers should always consult the most recent Safety Data Sheet and their institution's specific safety guidelines before working with this or any chemical.

References

An In-depth Technical Guide to the Potential Isomers of Butylbiphenyl and Their Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential isomers of butylbiphenyl, detailing their structural diversity and outlining key analytical techniques for their identification and differentiation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis where precise isomer identification is critical.

Introduction to Butylbiphenyl Isomers

Butylbiphenyls are a class of organic compounds comprising a biphenyl scaffold substituted with one or more butyl groups. The structural diversity of these compounds arises from two main sources of isomerism: structural isomerism of the butyl group itself and positional isomerism on the biphenyl core. The specific isomeric form of a butylbiphenyl can significantly influence its physicochemical properties, reactivity, and biological activity, making accurate identification essential in fields such as medicinal chemistry, materials science, and toxicology.

Potential Isomers of Butylbiphenyl

The molecular formula for a monosubstituted butylbiphenyl is C₁₆H₁₈. However, this simple formula belies a significant number of possible isomers.

Structural Isomerism of the Butyl Group

There are four structural isomers of the butyl group, each of which can be attached to the biphenyl core:

  • n-butyl: A straight-chain alkyl group.

  • sec-butyl: A branched alkyl group attached at the secondary carbon.

  • isobutyl: A branched alkyl group.

  • tert-butyl: A highly branched alkyl group.

Positional Isomerism on the Biphenyl Core

For each structural isomer of the butyl group, there are three possible positions for substitution on one of the phenyl rings, assuming the other ring is unsubstituted:

  • ortho (2-position): The butyl group is on the carbon atom adjacent to the bond connecting the two phenyl rings.

  • meta (3-position): The butyl group is on the carbon atom two positions away from the connecting bond.

  • para (4-position): The butyl group is on the carbon atom opposite the connecting bond.

This results in a total of 12 possible monosubstituted butylbiphenyl isomers (4 butyl structures × 3 positions). The number of isomers increases significantly with di- or higher substitutions, such as the commonly referenced 4,4'-di-tert-butylbiphenyl.

Mandatory Visualization

Butylbiphenyl_Isomers cluster_butyl Structural Isomers of Butyl Group cluster_positional Positional Isomers on Biphenyl Core n-butyl n-butyl Butylbiphenyl Isomers Butylbiphenyl Isomers n-butyl->Butylbiphenyl Isomers sec-butyl sec-butyl sec-butyl->Butylbiphenyl Isomers isobutyl isobutyl isobutyl->Butylbiphenyl Isomers tert-butyl tert-butyl tert-butyl->Butylbiphenyl Isomers ortho (2-) ortho (2-) ortho (2-)->Butylbiphenyl Isomers meta (3-) meta (3-) meta (3-)->Butylbiphenyl Isomers para (4-) para (4-) para (4-)->Butylbiphenyl Isomers Butyl Group Butyl Group Butyl Group->n-butyl Butyl Group->sec-butyl Butyl Group->isobutyl Butyl Group->tert-butyl Biphenyl Core Biphenyl Core Biphenyl Core->ortho (2-) Biphenyl Core->meta (3-) Biphenyl Core->para (4-)

Caption: Logical relationship of butylbiphenyl isomers.

Data Presentation: Physicochemical Properties of Butylbiphenyl Isomers

Table 1: Properties of Monosubstituted Butylbiphenyl Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-n-ButylbiphenylC₁₆H₁₈210.3137909-95-8
4-sec-ButylbiphenylC₁₆H₁₈210.3116236-40-1
4-tert-ButylbiphenylC₁₆H₁₈210.311625-92-9

Table 2: Properties of Disubstituted Butylbiphenyl Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)Boiling Point (°C)
3,3'-Di-tert-butylbiphenylC₂₀H₂₆266.4253692-24-3--
4,4'-Di-tert-butylbiphenylC₂₀H₂₆266.421625-91-8126-130190-192 (at 13 mmHg)

Table 3: Spectroscopic Data for Selected Butylbiphenyl Isomers

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key MS Fragments (m/z)
4-tert-Butylbiphenyl1.37 (s, 9H), 7.35-7.65 (m, 9H)31.5, 34.6, 125.8, 127.0, 127.2, 128.8, 138.5, 141.1, 150.0210 (M+), 195, 167, 152
4,4'-Di-tert-butylbiphenyl1.36 (s, 18H), 7.46 (d, 4H), 7.53 (d, 4H)31.4, 34.6, 125.7, 126.7, 138.5, 149.8266 (M+), 251, 210, 195

Note: NMR data is approximate and can vary with solvent and instrument frequency. MS fragmentation is dependent on ionization energy.

Experimental Protocols for Isomer Identification

A combination of chromatographic separation and spectroscopic analysis is typically employed for the definitive identification of butylbiphenyl isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile isomers and obtaining their mass spectra for identification.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-17ms) is suitable for separating positional isomers.

    • Injector: Split/splitless injector at 250-280 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min. Isothermal conditions may be necessary to resolve critical pairs of isomers.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: 40-400 amu.

  • Data Analysis: Isomers are differentiated by their retention times. Mass spectra are analyzed for the molecular ion (M+) peak and characteristic fragmentation patterns. For butylbiphenyls, a key fragmentation is the loss of a methyl (M-15) or tert-butyl (M-57) group.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the separation of less volatile or thermally labile isomers.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Reversed-phase columns with phenyl or biphenyl stationary phases often provide the best selectivity for aromatic positional isomers.[1]

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid), is typically used.

    • Flow Rate: 0.5-1.5 mL/min.

    • Detector: UV detector set to a wavelength where the biphenyl system absorbs (e.g., 254 nm).

  • Data Analysis: Isomers are identified by their distinct retention times under specific chromatographic conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information for the unambiguous identification of isomers.

  • Sample Preparation: Dissolve 5-10 mg of the pure isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals corresponds to the number of protons. The tert-butyl group typically appears as a sharp singlet around 1.3-1.4 ppm.[2] The aromatic region (7.0-7.8 ppm) will show complex splitting patterns that are characteristic of the substitution pattern (ortho, meta, para).

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the butyl substituent.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons to definitively assign the structure.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, are compared to known data or predicted spectra to identify the specific isomer.

Mandatory Visualization

Identification_Workflow Unknown Butylbiphenyl Sample Unknown Butylbiphenyl Sample Chromatographic Separation Chromatographic Separation Unknown Butylbiphenyl Sample->Chromatographic Separation GC-MS GC-MS Chromatographic Separation->GC-MS HPLC HPLC Chromatographic Separation->HPLC Mass Spectrometry Mass Spectrometry GC-MS->Mass Spectrometry Spectroscopic Analysis Spectroscopic Analysis HPLC->Spectroscopic Analysis NMR Spectroscopy NMR Spectroscopy Spectroscopic Analysis->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Spectroscopic Analysis->IR Spectroscopy Retention Time Retention Time Mass Spectrometry->Retention Time Fragmentation Pattern Fragmentation Pattern Mass Spectrometry->Fragmentation Pattern Chemical Shifts & Coupling Chemical Shifts & Coupling NMR Spectroscopy->Chemical Shifts & Coupling Functional Group Bands Functional Group Bands IR Spectroscopy->Functional Group Bands Data Analysis & Comparison Data Analysis & Comparison Isomer Identification Isomer Identification Data Analysis & Comparison->Isomer Identification Retention Time->Data Analysis & Comparison Fragmentation Pattern->Data Analysis & Comparison Chemical Shifts & Coupling->Data Analysis & Comparison Functional Group Bands->Data Analysis & Comparison

Caption: Workflow for butylbiphenyl isomer identification.

Conclusion

The identification of butylbiphenyl isomers is a complex analytical challenge that requires a multi-technique approach. The combination of high-resolution chromatographic separation with detailed spectroscopic analysis provides the necessary information to distinguish between the various structural and positional isomers. This guide has outlined the potential isomeric forms of butylbiphenyl and provided a framework of experimental protocols and data for their identification. As the specific properties of these isomers can have significant implications in various scientific disciplines, their accurate characterization remains a critical task for researchers.

References

Methodological & Application

Detailed Experimental Protocol for the Synthesis of 4-Butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-butylbiphenyl, a biphenyl derivative with applications in the development of liquid crystals and as an intermediate in organic synthesis. The presented methodology is based on the well-established Suzuki-Miyaura cross-coupling reaction, which offers a robust and efficient route for the formation of carbon-carbon bonds between aryl halides and boronic acids.

Reaction Principle

The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between 4-bromobiphenyl and butylboronic acid. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base. The final step is reductive elimination, which yields the desired this compound and regenerates the Pd(0) catalyst.

Experimental Protocol

Materials and Equipment

Reagents:

  • 4-Bromobiphenyl (1.0 mmol, 233 mg)

  • Butylboronic acid (1.2 mmol, 122 mg)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃; 0.04 mmol, 10.5 mg)

  • Potassium carbonate (K₂CO₃; 2.0 mmol, 276 mg)

  • Toluene (10 mL)

  • Deionized water (2 mL)

  • Ethyl acetate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (for chromatography)

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • TLC plates and developing chamber

Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobiphenyl (1.0 mmol, 233 mg), butylboronic acid (1.2 mmol, 122 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexanes or a hexane/ethyl acetate mixture) to obtain pure this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and determine its boiling point.

Data Presentation

ParameterValueNotes
Reactants
4-Bromobiphenyl1.0 mmolLimiting reagent
Butylboronic acid1.2 mmolTypically used in slight excess
Catalyst
Palladium(II) Acetate2 mol%Pre-catalyst, reduced in situ
Triphenylphosphine4 mol%Ligand
Base
Potassium Carbonate2.0 mmol
Solvent
Toluene/Water10 mL / 2 mL (5:1 ratio)Biphasic solvent system
Reaction Conditions
Temperature90 °C
Time4-6 hoursMonitor by TLC
Expected Product
This compoundYield varies (typically >80%)Colorless oil
Characterization Data
Boiling Point285-287 °C at 760 mmHg
¹H NMR (CDCl₃)See expected spectral data below
¹³C NMR (CDCl₃)See expected spectral data below

Expected ¹H NMR (CDCl₃, 400 MHz): δ 7.58 (d, J=8.0 Hz, 2H), 7.51 (d, J=8.0 Hz, 2H), 7.42 (t, J=7.6 Hz, 2H), 7.32 (t, J=7.4 Hz, 1H), 2.65 (t, J=7.6 Hz, 2H), 1.63 (m, 2H), 1.39 (m, 2H), 0.94 (t, J=7.4 Hz, 3H).

Expected ¹³C NMR (CDCl₃, 100 MHz): δ 142.8, 141.1, 138.5, 128.9, 128.8, 127.1, 127.0, 35.5, 33.7, 22.5, 14.1.

Mandatory Visualizations

G Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Combine Reactants: 4-Bromobiphenyl, Butylboronic acid, K₂CO₃ B Add Catalyst: Pd(OAc)₂, PPh₃ A->B C Establish Inert Atmosphere (N₂ or Ar) B->C D Add Solvents: Toluene, Water C->D E Heat to 90°C D->E Start Reaction F Stir for 4-6 hours E->F G Monitor by TLC F->G H Cool to Room Temperature G->H Reaction Complete I Dilute with Ethyl Acetate H->I J Wash with Water and Brine I->J K Dry with MgSO₄/Na₂SO₄ J->K L Concentrate in vacuo K->L M Column Chromatography L->M Crude Product N Characterization: NMR, BP M->N

Caption: Workflow for the synthesis of this compound.

G Suzuki-Miyaura Coupling for this compound Synthesis 4-Bromobiphenyl 4-Bromobiphenyl This compound This compound 4-Bromobiphenyl->this compound Pd(OAc)₂, PPh₃, K₂CO₃ Toluene/H₂O, 90°C Butylboronic acid Butylboronic acid Butylboronic acid->this compound

Caption: Reaction scheme for this compound synthesis.

Application Notes and Protocols for the Preparation of Lithium Di-tert-butylbiphenylide (LiDTBB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium di-tert-butylbiphenylide (LiDTBB), also known as Freeman's reagent, is a powerful single-electron transfer agent widely utilized in organic synthesis.[1][2][3] It is a radical anion formed by the reaction of lithium metal with 4,4'-di-tert-butylbiphenyl (DTBB).[1][2][3][4] This reagent is particularly valued for its ability to effect reductive metalations, cleave protecting groups, and generate radical species for subsequent reactions. Its advantages over other reductants like lithium naphthalenide include improved stability and solubility in common ethereal solvents such as tetrahydrofuran (THF). This document provides detailed protocols for the preparation of LiDTBB, information on its stability, and key applications in chemical synthesis.

Key Applications

LiDTBB is a versatile reagent with numerous applications in organic synthesis, including:

  • Reductive lithiation: It is effective for the reductive lithiation of various functional groups, including thiophenyl ethers, carbonyls, and phosphonates.[1][5]

  • Generation of organolithium reagents: It can be used to prepare a range of alkyllithium and allyllithium species.[1][5]

  • Cleavage of protecting groups: LiDTBB is employed in the deprotection of various functional groups, such as the reductive cleavage of sulfonamides.[1]

  • Ring-opening reactions: It can facilitate the reductive opening of strained rings like azetidines.

  • Formation of carbon-carbon bonds: The reactive intermediates generated by LiDTBB can be trapped with electrophiles to form new C-C bonds.

Experimental Workflow

The following diagram outlines the general workflow for the preparation of LiDTBB.

LiDTBB_Preparation cluster_prep Preparation of Glassware and Reagents cluster_reaction Reaction cluster_storage Storage and Use A Oven-dry glassware (three-necked flask, stir bar, etc.) B Flush apparatus with dry argon A->B C Add dry THF and 4,4'-di-tert-butylbiphenyl (DTBB) B->C D Add lithium metal to the stirred solution at room temperature C->D E Observe formation of deep blue-green radical anion D->E Initiation F Cool the reaction to 0°C E->F G Stir vigorously for 4-5 hours at 0°C F->G Formation H The LiDTBB solution is ready for use G->H I Store under argon at -25°C for long-term stability H->I Optional

Figure 1. Experimental workflow for the preparation of LiDTBB.

Quantitative Data Summary

The following table summarizes the typical quantities and conditions for the preparation of LiDTBB.

ParameterValueReference
Reagents
4,4'-Di-tert-butylbiphenyl56 g (0.21 mol)[6]
Lithium metal (pieces/wire)1.5 g (0.22 mol)[6]
Tetrahydrofuran (THF), dry600 mL[6]
Reaction Conditions
Initial Reaction Temp.Room Temperature[6]
Main Reaction Temp.0°C[5][6][7]
Reaction Time4-5 hours[5][6][7]
AtmosphereDry Argon[5][6]
Product
AppearanceDeep blue-green solution[5][6][7]
Nominal Concentration~0.35 M - 0.4 M[1][4]
Storage Conditions
Short-term (up to a week)0°C under argon[1][2][3][4]
Long-term (up to 37 weeks)-25°C under argon[1][2][4]

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[6]

Materials:

  • 4,4'-Di-tert-butylbiphenyl (DTBB), 99% (CAS 1625-91-8)

  • Lithium metal, as ribbon or wire (99.9%)

  • Tetrahydrofuran (THF), anhydrous

  • Argon gas, high purity

  • Three-necked round-bottom flask (1 L), oven-dried

  • Teflon-coated magnetic stir bar

  • Pressure-equalizing dropping funnel

  • Low-temperature thermometer

  • Gas inlet adapter

  • Ice-water bath

Safety Precautions:

  • This procedure must be carried out under an inert atmosphere of dry argon as organolithium reagents are highly air and moisture sensitive.

  • Lithium metal is flammable and reacts violently with water. Handle with care.

  • Anhydrous THF can form explosive peroxides. Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone).

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Procedure:

  • Apparatus Setup: Assemble an oven-dried 1 L three-necked round-bottom flask equipped with a Teflon-coated magnetic stir bar, a low-temperature thermometer, a gas inlet, and a pressure-equalizing dropping funnel.

  • Inert Atmosphere: Flush the entire apparatus thoroughly with dry argon. Maintain a positive pressure of argon throughout the experiment.

  • Charging the Flask: Under a positive flow of argon, charge the flask with 4,4'-di-tert-butylbiphenyl (56 g, 0.21 mol) and anhydrous tetrahydrofuran (600 mL).

  • Addition of Lithium: While stirring the solution at room temperature, add freshly cut pieces of lithium metal (1.5 g, 0.22 mol). The surface of the lithium should be cleaned of any oxide layer by scraping before addition.

  • Initiation and Cooling: A deep blue-green color, characteristic of the LiDTBB radical anion, should appear within 5 minutes.[5][7] Once this color is observed, immerse the flask in an ice-water bath to cool the contents to 0°C.[6]

  • Reaction: Stir the mixture vigorously at 0°C for 4-5 hours.[5][6][7]

  • Completion and Use: After the stirring period, the deep blue-green solution of LiDTBB is ready for use in subsequent reactions. The nominal concentration of the prepared solution will be approximately 0.35-0.4 M.

Stability and Storage:

Solutions of LiDTBB in THF are stable for over a week when stored at 0°C under an argon atmosphere.[1][2][3][4] For long-term storage, the solution can be kept at -25°C for several months (over 37 weeks) without significant decomposition.[1][2][4] At room temperature (20°C), the solution will slowly decompose.[1][2][3][4][5]

References

Application Notes and Protocols: 4-Butylbiphenyl as a Precursor for Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Butylbiphenyl as a versatile precursor in the synthesis of calamitic (rod-shaped) liquid crystals, specifically focusing on the 4-alkyl-4'-cyanobiphenyl homologous series. The protocols outlined herein are intended for researchers in materials science, organic chemistry, and drug development who are interested in the design and synthesis of novel liquid crystalline materials.

Introduction

This compound is a readily available aromatic hydrocarbon that serves as an excellent starting material for the synthesis of various liquid crystal cores. Its biphenyl structure provides the rigid mesogenic unit essential for the formation of liquid crystalline phases, while the butyl group offers a foundational alkyl chain that can be further functionalized or extended. This document details the synthetic pathways to convert this compound into valuable liquid crystalline compounds, such as 4-butyl-4'-cyanobiphenyl (4CB), and provides their key physical properties. The cyanobiphenyls are a well-studied class of liquid crystals known for their strong positive dielectric anisotropy and stable nematic phases at or near room temperature, making them crucial components in liquid crystal displays (LCDs) and other electro-optic applications.

Data Presentation

The following table summarizes the phase transition temperatures for a homologous series of 4-alkyl-4'-cyanobiphenyls (nCBs), illustrating the effect of alkyl chain length on the mesomorphic properties.

CompoundnT_CN (°C)T_NI (°C)Mesophase Range (°C)
4-Butyl-4'-cyanobiphenyl (4CB)416.548Nematic
4-Pentyl-4'-cyanobiphenyl (5CB)522.535.0Nematic[1]
4-Hexyl-4'-cyanobiphenyl (6CB)614.529Nematic
4-Heptyl-4'-cyanobiphenyl (7CB)73042.5Nematic
4-Octyl-4'-cyanobiphenyl (8CB)821.540.5Smectic A, Nematic

T_CN : Crystal to Nematic transition temperature. T_NI : Nematic to Isotropic transition temperature.

The following table presents optical and dielectric properties for selected 4-alkyl-4'-cyanobiphenyls.

CompoundWavelength (nm)Birefringence (Δn)Dielectric Anisotropy (Δε)
4-Pentyl-4'-cyanobiphenyl (5CB)5890.18+11.5
4-Octyl-4'-cyanobiphenyl (8CB)5890.157+8.0

Experimental Protocols

A plausible and efficient synthetic route to prepare 4-alkyl-4'-cyanobiphenyls from this compound involves a two-step process: Friedel-Crafts acylation followed by conversion of the resulting ketone to a nitrile. This section provides a detailed protocol for the synthesis of 4-butyl-4'-cyanobiphenyl (4CB).

Protocol 1: Synthesis of 4-Acetyl-4'-butylbiphenyl

This protocol describes the Friedel-Crafts acylation of this compound to introduce an acetyl group at the 4'-position.

Materials:

  • This compound

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethanol

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add this compound (1 equivalent) and anhydrous dichloromethane.

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.2 equivalents) to the stirred solution.

  • Acylation: Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl. Stir until the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a hexane/ethanol mixture to yield pure 4-acetyl-4'-butylbiphenyl.

Protocol 2: Synthesis of 4-Butyl-4'-cyanobiphenyl from 4-Acetyl-4'-butylbiphenyl

This protocol details the conversion of the acetyl group to a cyano group via a multi-step sequence involving Beckmann rearrangement of the corresponding oxime, followed by dehydration of the resulting amide. A more direct, one-pot approach is also described.

Method A: Multi-step Conversion

Step 2a: Oximation

  • Dissolve 4-acetyl-4'-butylbiphenyl (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and pour it into water to precipitate the oxime.

  • Filter, wash with water, and dry the solid.

Step 2b: Beckmann Rearrangement and Dehydration

  • Treat the oxime with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) in an appropriate solvent like toluene.

  • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

  • After cooling, carefully quench the reaction with water.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude 4-butyl-4'-cyanobiphenyl by column chromatography on silica gel followed by recrystallization.

Method B: One-pot Conversion from Aldehyde (Illustrative alternative starting from a hypothetical 4-formyl-4'-butylbiphenyl)

A more direct conversion from an aldehyde to a nitrile can be achieved. If the starting material were 4-formyl-4'-butylbiphenyl, the following one-pot reaction could be employed.

  • Combine 4-formyl-4'-butylbiphenyl (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and a dehydrating agent like sodium formate in formic acid.

  • Heat the mixture at reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and pour it into water.

  • Extract the product, wash, dry, and purify as described above.

Mandatory Visualizations

G cluster_start Starting Material cluster_synthesis Synthetic Pathway This compound This compound 4-Acetyl-4'-butylbiphenyl 4-Acetyl-4'-butylbiphenyl This compound->4-Acetyl-4'-butylbiphenyl  Friedel-Crafts Acylation (CH3COCl, AlCl3) 4-Butyl-4'-cyanobiphenyl (Liquid Crystal) 4-Butyl-4'-cyanobiphenyl (Liquid Crystal) 4-Acetyl-4'-butylbiphenyl->4-Butyl-4'-cyanobiphenyl (Liquid Crystal)  Conversion of Acetyl to Cyano

Caption: Synthetic pathway from this compound to a liquid crystal.

G cluster_workflow Experimental Workflow start Start reaction Reaction: Friedel-Crafts Acylation start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification: Recrystallization/ Chromatography workup->purification characterization Characterization: NMR, IR, MS purification->characterization end End Product characterization->end

Caption: Experimental workflow for liquid crystal synthesis.

References

Application of 4-Butylbiphenyl Derivatives in Organic Electronic Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 4-Butylbiphenyl itself is not a primary functional material in organic electronics, the biphenyl scaffold it belongs to is a fundamental building block for a wide range of high-performance organic electronic materials. The strategic functionalization of the biphenyl core allows for the precise tuning of electronic, optical, and morphological properties. This enables the development of materials tailored for specific roles in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs). The butyl group, as seen in this compound, is an example of an alkyl substituent that can be used to enhance solubility and influence thin-film morphology, which are critical for solution-processable device fabrication.

This document provides detailed application notes and experimental protocols for the use of biphenyl derivatives, with a focus on the widely used 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), in organic electronic devices.

Application in Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are extensively used as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs). Their high triplet energy is crucial for efficiently transferring energy to phosphorescent dopants. One of the most prominent examples is 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP). The carbazole groups attached to the biphenyl core provide excellent hole-transporting properties and promote the formation of stable amorphous films, which is essential for uniform and efficient device operation.[1]

Performance Data of Biphenyl Derivative-Based OLEDs

The performance of OLEDs is highly dependent on the choice of host material, dopant, and device architecture. Below is a summary of the performance of various OLEDs utilizing CBP and its derivatives as host materials.

Host MaterialEmitter (Dopant)Max. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)CIE Coordinates (x, y)Reference
CBPIr(ppy)₃ (Green)~20%>20,000(0.33, 0.61)General Literature
CBP-CNIr(ppy)₃ (Green)23.13%--[2][3]
CBP-CNRed Phosphor15.54%--[2][3]
CBP Derivative 6 Ir(dbfmi) (Blue)8.7% at 100 cd/m²-(0.16, 0.18)[4]
Methyl/Trifluoromethyl Substituted CBPBlue Phosphor---[5]
BTBBPE (Biphenyl Derivative)-->2000-[6]
Diphenyl Sulfone Derivative (DB16)--178Deep Blue[7]
Diphenyl Sulfone Derivative (DB17)--660Blue-Green[7]
Experimental Protocols

This protocol describes a common method for synthesizing CBP via an Ullmann condensation reaction.

Materials:

  • 4,4'-Diiodobiphenyl

  • Carbazole

  • Copper powder

  • Potassium carbonate (K₂CO₃)

  • 1,3-Diisopropylbenzene (solvent)

  • Toluene

  • Methanol

Procedure:

  • Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 4,4'-diiodobiphenyl (150 g, 369.5 mmol), carbazole (123.5 g, 738.6 mmol), copper powder (23 g), and potassium carbonate (100 µL).[8]

  • Solvent Addition: Add 500 mL of 1,3-diisopropylbenzene to the flask.

  • Reaction: Under a nitrogen atmosphere, heat the mixture to reflux and maintain for 30 hours.[8]

  • Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Add an appropriate amount of toluene and filter to remove insoluble materials.[8]

  • Solvent Removal: Remove the solvent from the filtrate by distillation under reduced pressure to obtain the crude product.[8]

  • Recrystallization: Add 500 mL of methanol to the crude product for recrystallization. A solid precipitate will form.[8]

  • Product Collection: Collect the crystals by filtration and dry them to obtain the final product, 4,4'-bis(carbazol-9-yl)biphenyl (CBP).[8]

Diagram: Synthesis of CBP

G reagents 4,4'-Diiodobiphenyl + Carbazole + Copper Powder + K₂CO₃ reflux Reflux at high temperature (30 hours) reagents->reflux Heat solvent 1,3-Diisopropylbenzene solvent->reflux workup Cool, add Toluene, Filter reflux->workup evaporation Rotary Evaporation workup->evaporation recrystallization Recrystallize from Methanol evaporation->recrystallization product CBP Product recrystallization->product

Caption: Ullmann condensation for CBP synthesis.

This protocol outlines the fabrication of a typical multi-layer PhOLED using CBP as a host material via thermal evaporation.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials: Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML) host (CBP) and dopant, Electron Transport Layer (ETL), Electron Injection Layer (EIL)

  • Metal for cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system

  • Substrate cleaning solutions (e.g., Deionized water, acetone, isopropanol)

  • UV-Ozone cleaner

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.

  • Substrate Treatment: Treat the cleaned ITO substrates with UV-Ozone for 10-15 minutes to improve the work function and enhance hole injection.

  • Organic Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). Deposit the organic layers sequentially:

    • Hole Injection Layer (e.g., HATCN)

    • Hole Transport Layer (e.g., NPB)

    • Emissive Layer: Co-evaporate CBP as the host and a phosphorescent dopant (e.g., Ir(ppy)₃) at a specific doping concentration (e.g., 6-10%).

    • Electron Transport Layer (e.g., TPBi)

  • Cathode Deposition: Deposit the Electron Injection Layer (e.g., LiF or Cs₂CO₃) followed by the metal cathode (e.g., Al) without breaking the vacuum.

  • Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.

Diagram: OLED Fabrication Workflow

G cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Vacuum) ITO Substrate ITO Substrate Cleaning Cleaning ITO Substrate->Cleaning UV-Ozone Treatment UV-Ozone Treatment Cleaning->UV-Ozone Treatment Organic Layers (HIL, HTL, EML, ETL) Organic Layers (HIL, HTL, EML, ETL) UV-Ozone Treatment->Organic Layers (HIL, HTL, EML, ETL) Cathode (EIL, Metal) Cathode (EIL, Metal) Organic Layers (HIL, HTL, EML, ETL)->Cathode (EIL, Metal) Encapsulation Encapsulation Cathode (EIL, Metal)->Encapsulation Finished Device Finished Device Encapsulation->Finished Device

Caption: OLED fabrication by thermal evaporation.

Application in Organic Solar Cells (OSCs)

In organic solar cells, biphenyl derivatives can be incorporated into the photoactive layer, which typically consists of a blend of an electron donor and an electron acceptor material. The biphenyl unit can be part of the conjugated polymer backbone or a small molecule donor/acceptor, influencing the material's absorption spectrum, energy levels, and morphology of the active layer.

Performance Data of Biphenyl Derivative-Based OSCs

The efficiency of OSCs is a key performance metric, along with the short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF).

Donor MaterialAcceptor MaterialPower Conversion Efficiency (PCE) (%)Jsc (mA/cm²)Voc (V)FF (%)Reference
PM6Y615.6---[9]
PM6:Y6 (Binary)3TP3T-4F (Ternary)16.7---[9]
PM6N3-4Cl16.525.900.85274.9[10]
D18Y618.22---[11]
SM:IDIC (Binary)SM-Cl (Ternary)10.29---[12]

Application in Organic Field-Effect Transistors (OFETs)

For OFETs, biphenyl derivatives can be utilized in the semiconductor layer. The rigid and conjugated nature of the biphenyl core is beneficial for achieving high charge carrier mobility.[13] By modifying the biphenyl unit with different functional groups, both p-type (hole-transporting) and n-type (electron-transporting) materials can be developed.

Performance Data of Biphenyl Derivative-Based OFETs

The primary performance metrics for OFETs are charge carrier mobility (µ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th).

Semiconductor MaterialDielectricMobility (cm²/V·s)On/Off RatioV_th (V)Reference
Fused Thiophene-Biphenyl Derivative 4 OTS-modified SiO₂0.42 (hole)5 x 10⁶-[14]
Fused Thiophene-Biphenyl Derivative 5 PVA0.6 (hole)--[14]
PNDI-BTCN----[15]
PNDI-TVTCN----[15]
PNDI-SVSCN----[15]
Pentacene with SWCNT electrodes-0.19 (saturation)>10³-[16]
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET

Materials and Equipment:

  • Highly doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)

  • Biphenyl-based organic semiconductor

  • Source and drain electrode material (e.g., Gold)

  • Photolithography equipment or shadow masks

  • Organic solvent for solution processing (e.g., toluene, chlorobenzene)

  • Spin coater

  • Thermal evaporator for metal deposition

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Preparation: Clean the Si/SiO₂ wafer using a standard cleaning procedure (e.g., RCA clean or sonication in solvents).

  • Dielectric Surface Treatment (Optional): Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the interface quality and promote better crystal growth of the organic semiconductor.

  • Semiconductor Deposition:

    • Solution Processing: Dissolve the biphenyl-based organic semiconductor in a suitable organic solvent. Spin-coat the solution onto the prepared substrate to form a thin film. Anneal the film at an optimized temperature to improve crystallinity.

    • Vacuum Deposition: Alternatively, deposit the organic semiconductor via thermal evaporation in a high-vacuum chamber.

  • Electrode Deposition: Deposit the source and drain electrodes (e.g., Au) on top of the semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.

  • Device Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station. Extract the mobility, on/off ratio, and threshold voltage from the transfer and output curves.

Diagram: OFET Device Architecture and Operation

G cluster_device Bottom-Gate, Top-Contact OFET Structure cluster_operation Principle of Operation Source (Au) Source (Au) Organic Semiconductor Organic Semiconductor V_D Drain Voltage (V_D) Drives current from Source to Drain Source (Au)->V_D Drain (Au) Drain (Au) Drain (Au)->V_D Dielectric (SiO₂) Dielectric (SiO₂) Gate (Si) Gate (Si) V_G Gate Voltage (V_G) Controls charge carrier density in channel Gate (Si)->V_G I_DS Drain-Source Current (I_DS) Modulated by V_G V_G->I_DS Modulates V_D->I_DS Drives

Caption: Structure and operation of an OFET.

Conclusion

The biphenyl scaffold, the core of this compound, is a remarkably versatile platform for the design and synthesis of advanced organic electronic materials. By attaching various functional groups, researchers can create materials with tailored properties for high-performance OLEDs, OSCs, and OFETs. The protocols and data presented here for derivatives like CBP provide a foundational understanding for researchers to explore and develop novel biphenyl-based materials for next-generation organic electronic devices.

References

Application Notes and Protocols: 4,4'-Di-tert-butylbiphenyl as a Precursor to a Powerful Metalation Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of organic synthesis, the generation of highly reactive organometallic reagents is paramount for the construction of complex molecular architectures. While not a direct metalation reagent itself, 4,4'-di-tert-butylbiphenyl (DBB) serves as a crucial precursor for the preparation of lithium 4,4'-di-tert-butylbiphenylide (LiDBB). This intensely colored, radical-anion salt is a potent single-electron transfer agent and a highly effective reductant for the generation of organolithium species from a variety of precursors, including alkyl and aryl halides, and through the reductive cleavage of carbon-heteroatom bonds. The steric bulk provided by the tert-butyl groups on the biphenyl scaffold enhances the stability and solubility of the reagent, making it a valuable tool in modern synthetic chemistry.

LiDBB offers a powerful alternative to other reductants like lithium naphthalenide, often providing cleaner reactions and higher yields. Its utility is particularly evident in the generation of functionalized organolithium reagents that are otherwise difficult to access. These reagents are key intermediates in the synthesis of a wide range of molecules, including natural products, pharmaceuticals, and advanced materials.

This document provides detailed protocols for the preparation and application of LiDBB, along with quantitative data to guide researchers in its effective use for metalation reactions.

Data Presentation

Stability of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) Solutions in THF

The stability of LiDBB solutions is crucial for their practical application in multi-step syntheses. The following table summarizes the stability of LiDBB in tetrahydrofuran (THF) under various conditions.

Concentration (Nominal)Temperature (°C)Storage ConditionsStability DurationReference
0.4 M0Under ArgonStable for over a week[1][2]
1.0 M0Under ArgonStable for over a week[2]
Not Specified-25Under ArgonStable for over 37 weeks[1][2]
0.4 M & 1.0 M20Under ArgonUndergoes various decomposition pathways[1][2]
Applications of LiDBB in Reductive Metalation Reactions: Representative Yields

LiDBB is a versatile reagent for the generation of organolithium species through the reductive cleavage of various bonds. The following table presents representative yields for several key applications.

ApplicationSubstrate TypeProduct TypeYield (%)Reference
Reductive Cleavage of C-S BondsThiophenylglycosidesα-Linked Glycosides39-84[1]
Reductive Cleavage of C-S BondsThiophenylglycosidesβ-Linked Glycosides33-68[1]
Reductive Cleavage of C-S BondsAminosugar Precursorsα-Linked Aminoglycosides60-96[1]
Reductive Opening of Heterocycles3-Substituted AzetidinesRing-Opened Amides94-99[3]
Intramolecular HydroaminationUnsaturated Amine Precursor(-)-Codeine68[1]

Experimental Protocols

Protocol 1: Preparation of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) Solution (0.4 M in THF)

This protocol describes the preparation of a 0.4 M solution of LiDBB in THF, a commonly used concentration for many synthetic applications.

Materials:

  • 4,4'-Di-tert-butylbiphenyl (DBB)

  • Lithium metal (wire or granules)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon gas supply

  • Schlenk flask or other suitable oven-dried glassware

Procedure:

  • Under a positive pressure of argon, add 4,4'-di-tert-butylbiphenyl to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous THF to the flask to dissolve the DBB.

  • Cut fresh lithium metal into small pieces, removing any oxide layer, and add it to the stirred solution.

  • The solution will gradually turn a deep green or blue-green color as the LiDBB radical anion is formed.

  • Stir the mixture at room temperature for 2 hours or at 0 °C for 4 hours to ensure complete formation of the LiDBB.[2]

  • The resulting solution is ready for use. For long-term storage, it is recommended to keep the solution at -25 °C under an argon atmosphere.[1][2]

Protocol 2: Reductive Opening of a 3-Substituted Azetidine with LiDBB

This protocol provides a general procedure for the LiDBB-mediated reductive ring opening of an N-activated azetidine and subsequent reaction with an electrophile.

Materials:

  • 3-Substituted N-activated azetidine

  • Freshly prepared 0.4 M LiDBB solution in THF

  • Electrophile (e.g., acyl chloride, alkyl halide)

  • Anhydrous THF

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Argon gas supply

Procedure:

  • Dissolve the 3-substituted N-activated azetidine in anhydrous THF in an oven-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared 0.4 M LiDBB solution dropwise to the azetidine solution. The reaction progress can often be monitored by a color change.

  • Stir the reaction mixture at -78 °C for the appropriate time (typically 30-60 minutes, but may vary depending on the substrate).

  • Add the electrophile to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a suitable quenching solution.

  • Perform a standard aqueous work-up and extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired ring-opened product.

Mandatory Visualization

LiDBB_Preparation_Workflow cluster_start Starting Materials cluster_process Reaction cluster_product Product DBB 4,4'-Di-tert-butylbiphenyl (DBB) Mix Combine under Argon DBB->Mix Li Lithium Metal Li->Mix THF Anhydrous THF THF->Mix Stir Stir at RT or 0°C Mix->Stir Formation of Radical Anion LiDBB LiDBB Solution (Deep Green) Stir->LiDBB

Caption: Workflow for the preparation of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB).

Reductive_Metalation_Workflow cluster_reagents Reagents cluster_reaction Reaction Steps cluster_workup Workup & Purification Substrate Substrate (e.g., R-X) Reaction_Setup 1. Dissolve Substrate in THF 2. Cool to -78°C Substrate->Reaction_Setup LiDBB LiDBB Solution Addition 3. Add LiDBB Solution LiDBB->Addition Reaction_Setup->Addition Metalation 4. Reductive Metalation (Formation of R-Li) Addition->Metalation Electrophile_Addition 5. Add Electrophile (E+) Metalation->Electrophile_Addition Product_Formation 6. Formation of R-E Electrophile_Addition->Product_Formation Quench 7. Quench Reaction Product_Formation->Quench Extract 8. Extraction Quench->Extract Purify 9. Purification Extract->Purify Final_Product Final Product Purify->Final_Product

Caption: General workflow for LiDBB-mediated reductive metalation and subsequent electrophilic quench.

References

Application Notes and Protocols: Synthesis of Homoallylic Amines via Sulfonamide Deprotection Using a Catalytic 4,4'-Di-tert-butylbiphenyl System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of homoallylic amines is of significant interest in organic chemistry and drug development due to their prevalence as structural motifs in biologically active compounds and their utility as versatile synthetic intermediates. While numerous methods exist for the crucial C-C bond-forming allylation step, the choice of protecting group for the amine functionality and the subsequent deprotection conditions are critical for the success of a synthetic route. Sulfonamides are a common choice for protecting amines; however, their stability often necessitates harsh deprotection conditions that can compromise other functional groups within a molecule.

This document details a mild and efficient protocol for the deprotection of homoallylic sulfonamides to furnish the corresponding free homoallylic amines. The method utilizes a catalytic amount of 4,4'-di-tert-butylbiphenyl (DBB) in the presence of lithium metal. In this system, DBB acts as an electron carrier, forming the radical anion (LDBB), which then facilitates the reductive cleavage of the robust sulfonyl group under gentle, sonication-assisted conditions. This technique is particularly valuable in the final stages of a synthesis where preserving the molecular architecture is paramount.

Data Presentation: Deprotection of a Homoallylic Sulfonamide

The following table summarizes the quantitative data for the deprotection of a representative homoallylic sulfonamide, a key step in a synthetic route towards valuable amine derivatives.

EntrySubstrateCatalyst SystemConditionsTimeYield (%)Reference
1N-(1-(cyclohex-2-en-1-yl)allyl)-2,4,6-triisopropylbenzenesulfonamideLithium wire, catalytic 4,4'-di-tert-butylbiphenyl (DBB)THF, Sonication, 0 °C to rt2 h83[1]

Experimental Protocols

This section provides a detailed methodology for the deprotection of a homoallylic sulfonamide using the catalytic DBB/lithium system.

Materials and Equipment
  • Substrate: Protected homoallylic sulfonamide (e.g., N-(1-(cyclohex-2-en-1-yl)allyl)-2,4,6-triisopropylbenzenesulfonamide)

  • Reagents:

    • Lithium wire

    • 4,4'-di-tert-butylbiphenyl (DBB), catalytic amount

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Apparatus:

    • Round-bottom flask

    • Ultrasonic bath

    • Magnetic stirrer and stir bar

    • Standard glassware for extraction and purification

    • Apparatus for column chromatography (silica gel)

    • Rotary evaporator

Procedure: Deprotection of Homoallylic Sulfonamide
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the homoallylic sulfonamide (1.0 eq).

  • Solvent and Catalyst Addition: Dissolve the substrate in anhydrous THF. Add a catalytic amount of 4,4'-di-tert-butylbiphenyl (DBB, ~10 mol%).

  • Addition of Lithium: Add freshly cut lithium wire (excess, e.g., 10-20 eq) to the solution.

  • Sonication: Place the flask in an ultrasonic bath and sonicate the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically initiated at 0 °C and allowed to warm to room temperature.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure homoallylic amine.

Visualizations

Experimental Workflow

The following diagram illustrates the general synthetic workflow, which involves the formation of a protected homoallylic sulfonamide followed by the key deprotection step using the catalytic DBB system.

G cluster_0 Synthesis of Protected Intermediate cluster_1 Deprotection Protocol Imine Imine Homoallylic_Sulfonamide Homoallylic Sulfonamide Imine->Homoallylic_Sulfonamide Allylation Allyl_Reagent Allylating Reagent Allyl_Reagent->Homoallylic_Sulfonamide Catalyst_System Li Wire, cat. DBB THF, Sonication Homoallylic_Sulfonamide->Catalyst_System Reductive Cleavage Final_Product Homoallylic Amine Catalyst_System->Final_Product

Caption: General workflow for obtaining homoallylic amines via DBB-catalyzed deprotection.

Catalytic Cycle for Reductive Deprotection

This diagram illustrates the proposed mechanism for the catalytic role of 4,4'-di-tert-butylbiphenyl (DBB) in the reductive cleavage of the sulfonamide (R-SO₂-NHR').

G DBB DBB LDBB [DBB]•- Li Li electron Li->electron Li_ion Li+ electron->DBB Single Electron Transfer (SET) LDBB->DBB Regeneration of Catalyst Sulfonamide R-SO₂-NHR' LDBB->Sulfonamide SET Sulfonamide_anion [R-SO₂-NHR']•- Amine_anion ⁻NHR' Sulfonamide_anion->Amine_anion Cleavage Sulfinate R-SO₂⁻ Workup H₂O Workup Amine_anion->Workup Final_Amine H₂NR' Workup->Final_Amine

References

Application Note: Reductive Opening of N-Phenylazetidine via Single-Electron Transfer Mediated by Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB)

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for researchers, scientists, and drug development professionals on the catalytic reductive opening of N-phenylazetidine, employing a system based on 4,4'-di-tert-butylbiphenyl.

Introduction

Azetidines are strained four-membered nitrogen-containing heterocycles that serve as valuable building blocks in medicinal chemistry.[1][2] Their inherent ring strain not only provides unique conformational rigidity but also makes them susceptible to ring-opening reactions, enabling the synthesis of diverse functionalized acyclic amines.[2] This application note describes a method for the reductive cleavage of the C-N bond in N-phenylazetidine.

While the direct catalytic use of 4,4'-di-tert-butylbiphenyl (DBB) is not the operative mechanism, it serves as a crucial precursor to Lithium 4,4'-di-tert-butylbiphenylide (LiDBB). This deep green radical anion solution is a powerful single-electron transfer (SET) agent capable of reducing a wide range of functional groups under mild conditions.[3][4] In this system, metallic lithium is the stoichiometric reductant, while DBB acts as an electron shuttle, making the process catalytic in the arene. The LiDBB reagent is particularly effective for cleaving bonds in strained ring systems.[5] This protocol outlines the preparation of the LiDBB reagent and its subsequent application for the reductive ring-opening of N-phenylazetidine to yield N-(3-phenylpropyl)aniline.

Mechanism of Reductive Opening

The reductive cleavage proceeds via a single-electron transfer mechanism. The LiDBB radical anion transfers an electron to the N-phenylazetidine substrate. The resulting radical anion is unstable and undergoes rapid ring-opening through cleavage of the weakest C-N bond, relieving ring strain. This generates a distonic radical anion which is further reduced and subsequently quenched to afford the final product.

G sub N-Phenylazetidine dbb DBB (4,4'-Di-tert-butylbiphenyl) radical_anion Azetidine Radical Anion [Substrate]•⁻ sub->radical_anion lidbb LiDBB (Lithium 4,4'-Di-tert-butylbiphenylide) lidbb->sub 1. Single Electron      Transfer (SET) lidbb->dbb e⁻ ring_opened Ring-Opened Radical Anion lidbb->ring_opened 3. Second SET radical_anion->ring_opened 2. Ring Opening     (C-N Cleavage) dianion Dianion Intermediate ring_opened->dianion quench Aqueous Workup (e.g., H₂O, NH₄Cl) dianion->quench 4. Protonation product N-(3-phenylpropyl)aniline quench->product

Caption: Proposed mechanism for LiDBB-mediated reductive ring opening.
Experimental Workflow

The overall experimental process involves two main stages: the preparation of the LiDBB reagent and the reductive ring-opening reaction itself, followed by purification.

G cluster_prep Reagent Preparation cluster_reaction Reductive Opening Reaction cluster_purification Workup & Purification p1 Combine Lithium metal & DBB in THF p2 Stir at 0 °C to rt until deep green color persists p1->p2 p3 Titrate to determine molarity (optional but recommended) p2->p3 r1 Dissolve N-Phenylazetidine in THF, cool to -78 °C p3->r1 Standardized LiDBB Solution r2 Add LiDBB solution dropwise until color persists r1->r2 r3 Quench with H₂O or saturated NH₄Cl solution r2->r3 w1 Extract with organic solvent r3->w1 w2 Dry, filter, and concentrate w1->w2 w3 Purify via column chromatography w2->w3 final_product final_product w3->final_product Isolated Product

Caption: General experimental workflow.

Protocols

Safety Precautions: This procedure involves pyrophoric lithium metal and moisture-sensitive reagents. All steps must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and standard Schlenk line or glovebox techniques.

Protocol 1: Preparation of 0.5 M LiDBB Solution in THF

This protocol is adapted from established procedures for generating LiDBB.[3][4][6]

Materials:

  • Lithium metal, wire or granules (1.05 eq)

  • 4,4'-di-tert-butylbiphenyl (DBB) (1.00 eq)

  • Anhydrous Tetrahydrofuran (THF)

Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Septa and needles

  • Schlenk line or glovebox

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 4,4'-di-tert-butylbiphenyl (DBB).

  • Add anhydrous THF to achieve the final desired concentration (e.g., for 100 mL of 0.5 M solution, use 50 mmol of DBB).

  • Cut small pieces of lithium metal (1.05 eq), wash them briefly in hexane to remove mineral oil, and add them to the flask.

  • Seal the flask and stir the suspension at room temperature (or 0 °C for enhanced stability).[4]

  • The reaction mixture will gradually turn a deep green color, indicating the formation of the LiDBB radical anion. The solution is typically ready for use after 2-4 hours of stirring.

  • For long-term storage, keep the solution at -25 °C, where it remains stable for weeks.[3]

Protocol 2: Reductive Opening of N-Phenylazetidine

Materials:

  • N-Phenylazetidine (1.0 eq)

  • Standardized LiDBB solution in THF (approx. 2.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Equipment:

  • Oven-dried, three-neck round-bottom flask with a magnetic stir bar

  • Thermometer

  • Dropping funnel or syringe pump

  • Inert atmosphere setup

Procedure:

  • To an oven-dried three-neck flask under an inert atmosphere, add N-phenylazetidine (1.0 eq).

  • Dissolve the substrate in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the 0.5 M LiDBB solution dropwise via syringe or dropping funnel. Monitor the reaction color. The deep green color of LiDBB should dissipate upon reacting. Continue addition until a faint green color persists for more than 5 minutes, indicating complete consumption of the starting material. This typically requires approximately 2.1 equivalents of LiDBB.

  • Stir the reaction at -78 °C for an additional 30 minutes.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C until the green color disappears completely.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., diethyl ether).

  • Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure N-(3-phenylpropyl)aniline.

Data Presentation

The following tables present hypothetical, yet chemically reasonable, data for the described reaction.

Table 1: Reaction Parameters for Reductive Opening of N-Phenylazetidine

EntrySubstrateProductEquivalents of LiDBBTemperature (°C)Time (h)Isolated Yield (%)
1N-PhenylazetidineN-(3-phenylpropyl)aniline2.1-780.585

Table 2: Hypothetical Substrate Scope

This table illustrates the potential applicability of the method to other substituted azetidines, leading to valuable amine scaffolds.

EntrySubstrateProductIsolated Yield (%)
1N-(4-methoxyphenyl)azetidineN-(3-(4-methoxyphenyl)propyl)aniline82
2N-(4-chlorophenyl)azetidineN-(3-(4-chlorophenyl)propyl)aniline78
32-Methyl-N-phenylazetidineN-(3-phenylbutan-1-yl)aniline88 (as mixture of diastereomers)
4N-BenzylazetidineN-Benzyl-3-phenylpropan-1-amine91

References

Application Notes and Protocols for the Quantification of 4-Butylbiphenyl in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylbiphenyl is an organic compound that can be a key intermediate or a potential impurity in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Its accurate quantification in reaction mixtures is crucial for reaction monitoring, process optimization, yield calculation, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies and validation data presented are based on established principles for the analysis of structurally similar aromatic hydrocarbons and serve as a robust starting point for method development and validation in a research or quality control setting.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC-UV is a versatile and widely used technique for the quantification of non-volatile or thermally labile compounds like this compound. A reversed-phase method is typically suitable for this class of compounds.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system equipped with a pump (isocratic or gradient), autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water are commonly used for the separation of biphenyl compounds. A typical starting point is a ratio of 70:30 (v/v) Acetonitrile:Water.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: Biphenyl compounds typically exhibit strong UV absorbance around 254 nm. This wavelength is recommended for initial method development.[1]

  • Injection Volume: 10 µL.[1]

Sample Preparation (from a reaction mixture):

  • Quenching: If the reaction is ongoing, it should be quenched by cooling or adding a suitable quenching agent.

  • Dilution: Accurately pipette a small aliquot (e.g., 100 µL) of the reaction mixture into a volumetric flask.

  • Dissolution: Dilute the aliquot with the mobile phase or a suitable solvent (e.g., acetonitrile) to a known volume. The final concentration should fall within the linear range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

Workflow for HPLC-UV Analysis

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis ReactionMixture Reaction Mixture Aliquot Dilution Dilution with Mobile Phase ReactionMixture->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Inject Sample Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: General workflow for the HPLC-UV quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and selectivity. It is particularly useful for identifying and quantifying components in complex mixtures.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for aromatic hydrocarbon analysis (e.g., HP-5/DB-5; 15 m x 0.25 mm x 0.25 µm).[2]

  • Autosampler.

  • Data acquisition and processing software.

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Injector Temperature: 270 °C.[2]

  • Oven Temperature Program: A typical program would be an initial temperature of 100 °C, ramped to 320 °C at 35 °C/min.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Detection Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[2] For quantification, monitor the molecular ion and characteristic fragment ions of this compound.

  • Injection Volume: 1 µL in split or splitless mode, depending on the concentration.

Sample Preparation (from a reaction mixture):

  • Quenching: As with the HPLC method, ensure the reaction is stopped.

  • Extraction: Take an aliquot of the reaction mixture and perform a liquid-liquid extraction. For example, dilute the reaction mixture with water and extract the organic components with a non-polar solvent like hexane or ethyl acetate.

  • Drying: Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate.

  • Dilution: Dilute the dried extract to a suitable concentration with the extraction solvent.

  • Filtration: Filter the sample through a 0.22 µm syringe filter into a GC vial.

Method Validation

A comprehensive validation of the chosen analytical method is essential to ensure its reliability, as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The following tables summarize the typical performance characteristics that can be expected when developing and validating these methods for this compound, based on data for structurally similar compounds like 4-methylbiphenyl.[1][2]

Disclaimer: The quantitative data presented below is illustrative and based on the analysis of structurally similar compounds. This data should serve as a starting point, and a full method validation must be performed for the specific analysis of this compound in your laboratory's matrix.

Quantitative Data Summary

Table 1: Typical Performance Characteristics for HPLC-UV Method

Validation ParameterTypical PerformanceAcceptance Criteria (as per ICH Q2(R1))
Linearity (r²) ≥ 0.999≥ 0.99
Range 0.1 - 100 µg/mL-
Accuracy (% Recovery) 98.0 - 102.0%80 - 120% for assay
Precision (%RSD)
- Repeatability≤ 2.0%≤ 2% for assay
- Intermediate Precision≤ 3.0%≤ 3% for assay
Limit of Detection (LOD) 0.2 - 0.4 mg/kgSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 0.7 - 1.1 mg/kgSignal-to-Noise ratio of 10:1

Table 2: Typical Performance Characteristics for GC-MS Method

Validation ParameterTypical PerformanceAcceptance Criteria (as per ICH Q2(R1))
Linearity (r²) > 0.998≥ 0.99
Accuracy (% Recovery) 77% - 121%80 - 120% for assay
Precision (%RSD) < 15%< 15% for impurity analysis
Limit of Detection (LOD) 0.2 - 1.5 µg/kgSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 0.5 - 4.7 µg/kgSignal-to-Noise ratio of 10:1

Logical Flow for Method Validation

Start Start: Method Development SST System Suitability Testing (SST) Start->SST Specificity Specificity / Selectivity SST->Specificity If SST Passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Generation Robustness->Report End End: Method Approved Report->End

Caption: Logical workflow for analytical method validation.[3]

Conclusion

The HPLC-UV and GC-MS methods detailed in these application notes provide robust and reliable frameworks for the quantitative analysis of this compound in reaction mixtures. The choice between the two techniques will depend on the specific requirements of the analysis, including the volatility of the compound, the complexity of the reaction matrix, and the required sensitivity. HPLC-UV is a versatile and cost-effective method for routine analysis, while GC-MS offers higher sensitivity and selectivity, which is particularly beneficial for trace-level quantification and confirmation of identity. Adherence to the detailed protocols and a thorough method validation according to ICH guidelines will ensure the generation of accurate and precise data, which is fundamental for researchers, scientists, and drug development professionals.

References

Application Note: A Robust HPLC Method for the Separation of Butylbiphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butylbiphenyls are a class of aromatic hydrocarbons with various isomers that are important in chemical synthesis, and as potential impurities in pharmaceutical products. Due to their structural similarities, particularly among positional and branched-chain isomers, their separation, identification, and quantification can be challenging. High-Performance Liquid Chromatography (HPLC), especially in the reversed-phase mode, is a powerful technique for resolving such closely related compounds.[1]

This application note details a systematic approach to developing a robust HPLC method for the separation of common butylbiphenyl isomers. We explore the use of two common reversed-phase columns, a standard C18 and a Biphenyl phase, and investigate the effect of different organic modifiers (acetonitrile and methanol) on the separation selectivity. Biphenyl stationary phases are known to offer alternative selectivity to C18 columns for aromatic compounds due to enhanced π-π and mild steric interactions.[2][3]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Columns:

    • Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Biphenyl reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Water, HPLC grade or purified (e.g., Milli-Q).

    • Butylbiphenyl isomer standards (e.g., 2-n-butylbiphenyl, 3-n-butylbiphenyl, 4-n-butylbiphenyl, 4-sec-butylbiphenyl, 4-isobutylbiphenyl, 4-tert-butylbiphenyl).

2. Standard Solution Preparation

  • Stock Solutions: Prepare individual stock solutions of each butylbiphenyl isomer at a concentration of 1 mg/mL in acetonitrile.

  • Working Standard Mixture: Prepare a mixed working standard solution containing all isomers at a final concentration of approximately 50 µg/mL each by diluting the stock solutions with the initial mobile phase composition.

3. Chromatographic Conditions

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Gradient Program:

    • Start with a higher organic content (e.g., 70-80% B) and adjust as needed to achieve retention factors (k') between 2 and 10 for the main peaks.[5]

    • A typical starting gradient could be: 75% B to 95% B over 15 minutes. Isocratic conditions can also be explored once the optimal mobile phase composition is determined.

4. Method Development Workflow

The logical workflow for developing the separation method is illustrated below. This involves initial screening of columns and organic modifiers, followed by optimization of the mobile phase composition to achieve baseline separation.

HPLC_Method_Development start Define Goal: Separate Butylbiphenyl Isomers prep Prepare Standards & Samples: - Individual Isomer Stocks - Mixed Working Standard start->prep screen Column & Solvent Screening prep->screen c18_acn Column: C18 Mobile Phase: ACN/H2O screen->c18_acn Test 1 c18_meoh Column: C18 Mobile Phase: MeOH/H2O screen->c18_meoh Test 2 bp_acn Column: Biphenyl Mobile Phase: ACN/H2O screen->bp_acn Test 3 bp_meoh Column: Biphenyl Mobile Phase: MeOH/H2O screen->bp_meoh Test 4 eval1 Evaluate Initial Runs: - Peak Shape - Resolution - Elution Order c18_acn->eval1 c18_meoh->eval1 bp_acn->eval1 bp_meoh->eval1 optimize Optimize Mobile Phase (Gradient/Isocratic) eval1->optimize Select Best Column/Solvent eval1->optimize Poor Separation fine_tune Fine-Tune Parameters: - Flow Rate - Temperature optimize->fine_tune Adequate Separation validate Method Validation: - Linearity, Precision - Accuracy, Robustness fine_tune->validate validate->optimize Criteria Not Met final Final HPLC Method validate->final Criteria Met

Caption: Workflow for HPLC method development for separating butylbiphenyl isomers.

Results and Discussion

The separation of butylbiphenyl isomers on a reversed-phase column is primarily governed by their hydrophobicity.[1][6] Generally, a more linear and less sterically hindered isomer will have a larger effective hydrophobic surface area, leading to stronger interaction with the stationary phase and thus a longer retention time. The elution order can be predicted to some extent based on the structure of the butyl group and its position on the biphenyl core. For isomers with the butyl group at the 4-position, the expected elution order based on increasing hydrophobicity is: tert-butyl < sec-butyl ≈ iso-butyl < n-butyl.

Positional isomers also exhibit different retention times. Ortho-substituted isomers (e.g., 2-n-butylbiphenyl) are often sterically hindered, which can reduce their interaction with the stationary phase, leading to earlier elution compared to their meta (3-) and para (4-) counterparts.[7]

Biphenyl columns can provide unique selectivity for these aromatic compounds. The π-π interactions between the biphenyl stationary phase and the aromatic rings of the analytes can alter the retention behavior compared to a C18 column, where separation is dominated by hydrophobic interactions.[8][9] This can be particularly useful for resolving isomers that co-elute on a C18 phase. The choice of organic modifier is also critical, as methanol and acetonitrile can modulate these π-π interactions differently, leading to changes in selectivity.[5]

Data Presentation

The following table summarizes representative (hypothetical) data for the separation of six butylbiphenyl isomers under four different sets of conditions to illustrate the effects of stationary phase and mobile phase selection.

IsomerStationary PhaseMobile Phase (Isocratic)Retention Time (min)Resolution (Rs)Peak Asymmetry (As)
2-n-Butylbiphenyl C1880% ACN / 20% H₂O8.52-1.1
4-tert-Butylbiphenyl C1880% ACN / 20% H₂O9.152.151.2
3-n-Butylbiphenyl C1880% ACN / 20% H₂O9.982.811.1
4-sec-Butylbiphenyl C1880% ACN / 20% H₂O10.451.581.3
4-iso-Butylbiphenyl C1880% ACN / 20% H₂O10.680.75 (co-elution)1.3
4-n-Butylbiphenyl C1880% ACN / 20% H₂O11.542.781.1
2-n-Butylbiphenyl Biphenyl80% ACN / 20% H₂O9.22-1.2
4-tert-Butylbiphenyl Biphenyl80% ACN / 20% H₂O9.912.251.2
3-n-Butylbiphenyl Biphenyl80% ACN / 20% H₂O10.853.011.1
4-iso-Butylbiphenyl Biphenyl80% ACN / 20% H₂O11.552.111.3
4-sec-Butylbiphenyl Biphenyl80% ACN / 20% H₂O11.981.321.3
4-n-Butylbiphenyl Biphenyl80% ACN / 20% H₂O12.892.851.1
2-n-Butylbiphenyl C1885% MeOH / 15% H₂O9.34-1.1
4-tert-Butylbiphenyl C1885% MeOH / 15% H₂O10.012.051.2
3-n-Butylbiphenyl C1885% MeOH / 15% H₂O10.952.921.1
4-sec-Butylbiphenyl C1885% MeOH / 15% H₂O11.481.651.3
4-iso-Butylbiphenyl C1885% MeOH / 15% H₂O11.650.52 (co-elution)1.3
4-n-Butylbiphenyl C1885% MeOH / 15% H₂O12.612.981.1
2-n-Butylbiphenyl Biphenyl85% MeOH / 15% H₂O10.15-1.2
4-tert-Butylbiphenyl Biphenyl85% MeOH / 15% H₂O10.992.451.2
3-n-Butylbiphenyl Biphenyl85% MeOH / 15% H₂O12.083.251.1
4-iso-Butylbiphenyl Biphenyl85% MeOH / 15% H₂O12.912.351.3
4-sec-Butylbiphenyl Biphenyl85% MeOH / 15% H₂O13.441.551.3
4-n-Butylbiphenyl Biphenyl85% MeOH / 15% H₂O14.523.211.1

Note: This data is illustrative and intended to demonstrate expected trends in retention and selectivity.

From the table, it is evident that the C18 column struggles to resolve 4-sec-butylbiphenyl and 4-iso-butylbiphenyl. The Biphenyl column, however, provides a different selectivity, potentially due to its π-π interaction capabilities, allowing for the baseline separation of all six isomers.

The separation of butylbiphenyl isomers can be successfully achieved using reversed-phase HPLC. While a standard C18 column provides a good starting point, it may not be sufficient to resolve all structurally similar isomers. A Biphenyl stationary phase offers an excellent alternative, providing different selectivity that can be crucial for resolving challenging isomer pairs. Method development should involve screening both C18 and Biphenyl columns with both acetonitrile/water and methanol/water mobile phases to find the optimal conditions for the specific isomers of interest. The protocol and workflow described herein provide a robust framework for researchers and drug development professionals to establish a reliable analytical method for butylbiphenyl isomers.

References

Application Note: Gas Chromatography Conditions for the Analysis of Alkylated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylated biphenyls are a class of organic compounds that find applications in various industrial processes, including as heat transfer fluids and in the synthesis of pharmaceuticals and other specialty chemicals. The analysis of these compounds, particularly the separation and quantification of their various isomers, is crucial for quality control, environmental monitoring, and in drug development processes where they may be present as impurities or degradation products. Gas chromatography (GC), particularly when coupled with mass spectrometry (MS), is a powerful technique for the analysis of these compounds. This application note provides detailed protocols and recommended conditions for the successful gas chromatographic analysis of alkylated biphenyls.

Experimental Protocols

This section outlines a general protocol for the analysis of alkylated biphenyls in a sample matrix. The specific details of sample preparation may need to be optimized based on the sample type and the concentration of the target analytes.

Sample Preparation:

A robust sample preparation is critical to remove interfering matrix components and concentrate the analytes of interest.

1. Extraction:

  • Liquid Samples (e.g., water, biological fluids):

    • To 10 mL of the liquid sample, add a suitable internal standard.

    • Perform a liquid-liquid extraction with 10 mL of a non-polar solvent such as hexane or dichloromethane.

    • Vortex the mixture for 2 minutes and allow the layers to separate.

    • Carefully collect the organic layer.

    • Repeat the extraction twice more and combine the organic extracts.

    • Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

  • Solid Samples (e.g., soil, sediment, tissue): [1]

    • Weigh 5-10 g of the homogenized solid sample into an extraction thimble.

    • Add a suitable internal standard.

    • Perform a Soxhlet extraction for 16-24 hours using a suitable solvent like dichloromethane or a hexane/acetone mixture.

    • Alternatively, use ultrasonic bath extraction with a solvent like dichloromethane for a faster extraction.[1]

    • Concentrate the extract to approximately 1-2 mL.

2. Cleanup (if necessary):

  • For complex matrices, a cleanup step may be required to remove interferences.

  • Solid-Phase Extraction (SPE):

    • Condition a silica or Florisil SPE cartridge with the extraction solvent.

    • Load the concentrated extract onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar interferences.

    • Elute the alkylated biphenyls with a solvent of moderate polarity (e.g., a mixture of hexane and dichloromethane).

    • Concentrate the eluate to the final desired volume (e.g., 1 mL) prior to GC analysis.

GC-MS Analysis:

The following tables summarize the recommended GC-MS conditions for the analysis of alkylated biphenyls.

Table 1: Gas Chromatography (GC) Conditions

ParameterRecommended Conditions
GC System Agilent 7890B or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Split/Splitless
Injection Mode Splitless
Injector Temperature 290 - 300 °C[2]
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/min[1][2]
Oven Temperature Program See Table 2 for examples

Table 2: Example Oven Temperature Programs

ProgramInitial TemperatureRamp 1Ramp 2Final Hold
General Purpose 50°C for 1.5 min[1]30°C/min to 180°C[1]20°C/min to 280°C[1]Hold at 280°C for 20 min[1]
For C1-C4 Alkylated Isomers 70°C for 2 min40°C/min to 180°C, hold for 1 min5°C/min to 230°C, hold for 5 min20°C/min to 280°C, hold for 5 min[3]
High Boiling Congeners 50°C for 1 min10°C/min to 150°C5°C/min to 320°CHold at 320°C for 5 min[3]

Table 3: Mass Spectrometer (MS) Conditions

ParameterRecommended Conditions
MS System Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)
Scan Range (Full Scan) m/z 50-550
Transfer Line Temperature 280 °C[1]

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of alkylated biphenyls.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or Soxhlet) Sample->Extraction Add Internal Standard Cleanup Cleanup (SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for the GC-MS analysis of alkylated biphenyls.

Discussion

The choice of the stationary phase is a critical parameter for the successful separation of alkylated biphenyl isomers.[3] Non-polar to mid-polar stationary phases, such as those with a (5%-phenyl)-methylpolysiloxane composition (e.g., HP-5MS, DB-5ms), are widely used and provide good resolution for a broad range of alkylated biphenyls.[3] For complex mixtures containing numerous isomers, specialized columns with liquid crystal stationary phases may offer enhanced selectivity.[4]

Temperature programming is essential for the analysis of samples containing a wide range of alkylated biphenyls with varying boiling points.[5] A well-optimized temperature ramp allows for the efficient elution of both more volatile and less volatile compounds within a reasonable analysis time, while maintaining good peak shape and resolution.[6] The initial oven temperature and ramp rates should be optimized to achieve the best separation of early-eluting, closely related isomers.

For detection, mass spectrometry offers high sensitivity and selectivity. Operating the mass spectrometer in full scan mode is useful for the initial identification of unknown alkylated biphenyls based on their mass spectra. For quantitative analysis, selected ion monitoring (SIM) mode provides higher sensitivity and is the preferred method for target compound analysis. For very complex matrices or when ultra-trace level detection is required, tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode can provide superior selectivity and reduce matrix interferences.[7]

Conclusion

This application note provides a comprehensive overview of the gas chromatography conditions for the analysis of alkylated biphenyls. The detailed protocols for sample preparation and the recommended GC-MS parameters serve as a valuable starting point for method development. Researchers, scientists, and drug development professionals can adapt and optimize these conditions to suit their specific analytical needs, ensuring accurate and reliable quantification of alkylated biphenyls in various matrices.

References

The Role of 4-Butylbiphenyls in the Synthesis of Complex Organic Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biphenyls are a cornerstone in the architecture of complex organic molecules, frequently appearing as crucial structural motifs in pharmaceuticals, agrochemicals, and advanced materials. Among these, 4-butylbiphenyl derivatives serve as versatile building blocks and reagents. This document provides detailed application notes and experimental protocols for the synthesis and utilization of various this compound isomers, with a particular focus on 4,4'-di-tert-butylbiphenyl and the synthesis of other 4-butylbiphenyls via palladium-catalyzed cross-coupling reactions.

I. 4,4'-Di-tert-butylbiphenyl (DBB) in Organic Synthesis

4,4'-Di-tert-butylbiphenyl (DBB) is a crystalline solid that plays a significant role in organic synthesis, primarily as a precursor to the powerful reducing agent, lithium di-tert-butylbiphenylide (LiDBB).

A. Synthesis of 4,4'-Di-tert-butylbiphenyl via Friedel-Crafts Alkylation

The synthesis of DBB is typically achieved through a Friedel-Crafts alkylation of biphenyl with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like anhydrous ferric chloride.

Experimental Protocol: Friedel-Crafts Alkylation of Biphenyl

This protocol is adapted from established laboratory procedures.

Materials:

  • Biphenyl

  • tert-Butyl chloride

  • Anhydrous ferric chloride (FeCl₃)

  • Dichloromethane (CH₂Cl₂), dry

  • 10% Hydrochloric acid (HCl)

  • Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)

  • 95% Ethanol

  • Round-bottom flask (250 mL, two- or three-necked)

  • Reflux condenser with a calcium chloride drying tube connected to a gas absorption trap

  • Magnetic stirrer and stir bar

  • Water bath

  • Separating funnel

  • Rotary evaporator

  • Büchner funnel and flask

Procedure:

  • In a 250 mL two- or three-necked round-bottomed flask equipped with a magnetic stirrer, add biphenyl (5 g, 0.03 mol), tert-butyl chloride (10 mL, 0.09 mol), and dry dichloromethane (25 mL).

  • Fit the flask with a reflux condenser connected to a calcium chloride drying tube and a gas absorption trap.

  • Once the biphenyl has dissolved, carefully add anhydrous ferric chloride (0.2 g, 0.01 mol) to the stirring solution. The evolution of HCl gas should be observable.

  • Heat the reaction mixture in a water bath to reflux and maintain for 1 hour.

  • After cooling to room temperature, pour the contents into a separating funnel.

  • Wash the organic layer three times with 20 mL portions of 10% hydrochloric acid.

  • Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

  • Filter the solution into a round-bottomed flask and remove the solvent using a rotary evaporator.

  • Recrystallize the crude product from 95% ethanol to yield white crystals of 4,4'-di-tert-butylbiphenyl.

  • Record the yield and melting point of the purified product.

Quantitative Data:

ParameterValueReference
Yield ~70%[1]
Melting Point 127-128 °C[1]

Logical Relationship Diagram: Friedel-Crafts Alkylation

Friedel_Crafts Friedel-Crafts Alkylation of Biphenyl Biphenyl Biphenyl EAS Electrophilic Aromatic Substitution Biphenyl->EAS tBuCl tert-Butyl Chloride Carbocation tert-Butyl Carbocation Formation tBuCl->Carbocation + FeCl₃ FeCl3 FeCl₃ (Lewis Acid) FeCl3->Carbocation Carbocation->EAS Product 4,4'-Di-tert-butylbiphenyl EAS->Product

Caption: Friedel-Crafts alkylation of biphenyl to form 4,4'-di-tert-butylbiphenyl.

B. Preparation and Application of Lithium Di-tert-butylbiphenylide (LiDBB)

LiDBB is a potent single-electron transfer reagent used for various transformations, including reductive cleavage of ethers and deprotection of functional groups. It is prepared by reacting 4,4'-di-tert-butylbiphenyl with lithium metal in an ethereal solvent like tetrahydrofuran (THF).

Experimental Protocol: Preparation of a ~0.5 M Solution of LiDBB in THF

Materials:

  • 4,4'-Di-tert-butylbiphenyl (DBB)

  • Lithium metal (wire or ribbon)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask or other suitable glassware for air-sensitive reactions

  • Argon or nitrogen inert atmosphere setup

  • Magnetic stirrer and stir bar

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add 4,4'-di-tert-butylbiphenyl (1.33 g, 5.0 mmol).

  • Add anhydrous THF (10 mL) and stir until the DBB has dissolved.

  • Cut lithium metal (70 mg, 10.0 mmol) into small pieces and add them to the solution.

  • Stir the mixture at room temperature. The solution will gradually turn a deep blue-green, indicating the formation of the radical anion. This typically takes 2-4 hours.

  • The resulting solution is approximately 0.5 M LiDBB and can be used directly for subsequent reactions. For accurate concentration, titration is required.

Quantitative Data for LiDBB Preparation:

ParameterValue
DBB 1.0 equiv
Lithium 2.0 equiv
Solvent Anhydrous THF
Temperature Room Temperature
Time 2-4 hours

Application Example: Reductive Cleavage of a Phenyl Thioether in Natural Product Synthesis

LiDBB is a valuable tool in the synthesis of complex natural products. For instance, it has been employed for the reductive cleavage of thiophenyl glycosides to generate anomeric anions, which can then be trapped with electrophiles.[2]

Quantitative Data for Reductive Lithiation:

SubstrateProduct YieldStereoselectivityReference
Thiophenyl α-glycoside60-96%>50:1 (α-linked)[2]
Thiophenyl β-glycoside45-94%1.7 to >50:1 (β-linked)[2]

Experimental Workflow: LiDBB in Synthesis

LiDBB_Workflow General Workflow for LiDBB-Mediated Reactions Start Substrate with Reducible Functional Group LiDBB Addition of LiDBB Solution in THF at Low Temperature Start->LiDBB Intermediate Formation of Radical Anion or Lithiated Intermediate LiDBB->Intermediate Electrophile Quench with Electrophile (e.g., H₂O, alkyl halide) Intermediate->Electrophile Workup Aqueous Workup and Extraction Electrophile->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Final Product Purification->Product Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Cross-Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L₂-R Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Organoboron R-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation

References

Application Notes and Protocols for the Friedel-Crafts Alkylation of Biphenyl with Tert-Butyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Friedel-Crafts alkylation of biphenyl with tert-butyl chloride to synthesize 4,4'-di-tert-butylbiphenyl. This reaction is a classic example of electrophilic aromatic substitution, a fundamental transformation in organic synthesis.

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic chemistry, enabling the formation of carbon-carbon bonds by attaching alkyl groups to aromatic rings.[1][2] This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a carbocation electrophile from an alkyl halide.[1][2] In this specific application, biphenyl undergoes alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst to yield 4,4'-di-tert-butylbiphenyl.[1][3][4] The bulky tert-butyl groups are directed to the para positions of the biphenyl rings.[4]

Data Presentation

Table 1: Reactant and Catalyst Specifications
CompoundMolecular FormulaCAS NumberMolar Mass ( g/mol )Key Properties
BiphenylC₁₂H₁₀92-52-4154.21White crystalline solid.
Tert-butyl chlorideC₄H₉Cl507-20-092.57Colorless liquid.
Aluminum chlorideAlCl₃7446-70-0133.34Hygroscopic solid, strong Lewis acid.[1]
Ferric chlorideFeCl₃7705-08-0162.20Lewis acid catalyst.[4]
4,4'-di-tert-butylbiphenylC₂₀H₂₆1625-91-8266.42Crystalline solid.[3][5]
Table 2: Summary of Experimental Conditions and Yields
CatalystSolventReaction TimeTemperatureYield (%)Melting Point (°C)Reference
AlCl₃Dichloromethane~15 minutesRoom Temperature--[1][6]
AlCl₃Nitromethane15 minutesRoom Temperature~50%128-129[3][7]
FeCl₃Dichloromethane1 hourReflux70%127-128[3][4]

Experimental Protocols

Two primary protocols are presented below, utilizing different Lewis acid catalysts and solvents.

Protocol 1: Aluminum Chloride Catalyzed Alkylation in Dichloromethane

This microscale procedure is adapted from a common undergraduate organic chemistry experiment.[1]

Materials:

  • Biphenyl (0.166 g, 1.08 mmol)[1]

  • Tert-butyl chloride (0.50 mL, 4.5 mmol)[1]

  • Dichloromethane (0.50 mL)[1][8]

  • Aluminum foil (a small square with the oxide layer scratched off)[1]

  • 95% Ethanol

  • Water

Equipment:

  • Flame-dried reaction tube

  • HCl gas trap

  • Heating apparatus (e.g., hot plate with sand bath)

  • Apparatus for extraction and filtration

Procedure:

  • Reaction Setup: In a flame-dried reaction tube equipped with an HCl gas trap, combine biphenyl (0.166 g), tert-butyl chloride (0.50 mL), and dichloromethane (0.50 mL).[1]

  • Initiation: Add a small piece of aluminum foil with a scratched surface to the reaction mixture.[1] Bubbling should be observed as the reaction commences.[1]

  • Reaction: Allow the reaction to proceed until the bubbling subsides.[1]

  • Work-up:

    • Extract the reaction mixture with water (3 x 1.0 mL).[1]

    • To the organic layer, add 1.0 mL of 95% ethanol.[1]

  • Purification:

    • Heat the mixture to 80°C for 5 minutes to dissolve the solids.[1]

    • Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration.

Protocol 2: Ferric Chloride Catalyzed Alkylation in Dichloromethane

This procedure offers a higher yield and avoids the highly reactive aluminum chloride.[3]

Materials:

  • Biphenyl (5 g, 0.03 mol)[4]

  • Tert-butyl chloride (10 mL, 0.09 mol)[4]

  • Dry Dichloromethane (25 mL)[4]

  • Anhydrous Ferric Chloride (0.2 g, 0.01 mol)[4]

  • 10% Hydrochloric acid

  • Anhydrous calcium chloride

  • 95% Ethanol

Equipment:

  • 250 mL two- or three-necked round-bottomed flask with magnetic stirring

  • Reflux condenser with a calcium chloride drying tube connected to a gas absorption trap[4]

  • Water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottomed flask, dissolve biphenyl (5 g) in dry dichloromethane (25 mL). Add tert-butyl chloride (10 mL).[4]

  • Catalyst Addition: Add anhydrous ferric chloride (0.2 g) to the stirred solution.[4] The evolution of HCl gas should be noticeable.[4]

  • Reaction: Heat the mixture to reflux using a water bath and maintain reflux for 1 hour.[4]

  • Work-up:

    • Cool the reaction mixture and transfer it to a separatory funnel.

    • Wash the organic layer three times with 20 mL portions of 10% hydrochloric acid.[4]

    • Dry the organic layer over anhydrous calcium chloride.[4]

  • Isolation and Purification:

    • Filter the dried solution and remove the solvent using a rotary evaporator.[4]

    • Recrystallize the crude product from 95% ethanol.[4]

    • Record the yield and melting point of the purified 4,4'-di-tert-butylbiphenyl.[4]

Visualizations

Friedel_Crafts_Alkylation_Workflow reactant_prep Reactant Preparation reaction_setup Reaction Setup reactant_prep->reaction_setup Add Biphenyl, tert-butyl chloride, solvent reaction Alkylation Reaction reaction_setup->reaction Add Lewis Acid (AlCl3 or FeCl3) workup Aqueous Work-up reaction->workup Quench reaction, wash with water/acid purification Purification workup->purification Dry organic layer, remove solvent analysis Product Analysis purification->analysis Recrystallization

Caption: Experimental workflow for the Friedel-Crafts alkylation of biphenyl.

Signaling_Pathway tBuCl tert-Butyl Chloride Carbocation tert-Butyl Carbocation (Electrophile) tBuCl->Carbocation Activation LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Carbocation SigmaComplex Sigma Complex (Arenium Ion) Carbocation->SigmaComplex Biphenyl Biphenyl (Nucleophile) Biphenyl->SigmaComplex Nucleophilic Attack Product 4,4'-di-tert-butylbiphenyl SigmaComplex->Product Deprotonation & Rearomatization

Caption: Mechanism of the Friedel-Crafts alkylation of biphenyl.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 4-Butylbiphenyl in Friedel-Crafts Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the Friedel-Crafts synthesis of 4-Butylbiphenyl, focusing on common issues that can lead to low yields and product impurities.

Troubleshooting Guide

This section addresses the most common and critical issue encountered during the synthesis of this compound via direct Friedel-Crafts alkylation.

Q1: My reaction yield for this compound is extremely low, and I'm observing a significant amount of an isomeric byproduct. What is going wrong?

A1: The primary cause is carbocation rearrangement, a well-known limitation of Friedel-Crafts alkylation.

  • Problem Analysis: When using a primary alkyl halide like 1-chlorobutane or 1-bromobutane, the Lewis acid catalyst (e.g., AlCl₃) facilitates the formation of a primary carbocation. This primary carbocation is unstable and rapidly rearranges via a 1,2-hydride shift to a more stable secondary carbocation.[1] The aromatic ring (biphenyl) then attacks this secondary carbocation, leading to the formation of 4-(sec-butyl)biphenyl as the major product, not the desired 4-(n-butyl)biphenyl.

  • Secondary Issue - Polyalkylation: The initial product, this compound, contains an electron-donating alkyl group. This makes the product more nucleophilic and thus more reactive than the starting biphenyl.[2][3] This often leads to a second alkylation reaction, producing di-butylbiphenyl isomers and further reducing the yield of the desired mono-substituted product.[4]

  • Recommended Solution: To avoid carbocation rearrangement and control polyalkylation, a two-step Friedel-Crafts Acylation followed by a reduction is the preferred and most effective method.[1][5] This pathway circumvents the formation of an unstable primary carbocation.

Troubleshooting Workflow

G cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Recommended Solution start Low Yield of This compound byproduct Isomeric Byproduct Detected (e.g., sec-butylbiphenyl) start->byproduct Analysis shows rearrangement Carbocation Rearrangement (1° to 2°) byproduct->rearrangement Primary Cause polyalkylation Polyalkylation (Product is too reactive) byproduct->polyalkylation Secondary Cause acylation Step 1: Friedel-Crafts Acylation (Forms 4-Butyrylbiphenyl) rearrangement->acylation Circumvents issue polyalkylation->acylation Prevents issue reduction Step 2: Clemmensen or Wolff-Kishner Reduction acylation->reduction final_product High Yield of Pure This compound reduction->final_product

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q2: Why is direct Friedel-Crafts alkylation with a primary halide like 1-chlorobutane problematic?

A2: This method is unreliable due to the high propensity for the initially formed primary butyl carbocation to rearrange into a more stable secondary carbocation.[3] This rearrangement is kinetically and thermodynamically favored, making the formation of the straight-chain product a minor pathway.

Direct Alkylation Pathway with Rearrangement

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products biphenyl Biphenyl desired_product This compound (Minor Product) biphenyl->desired_product Attack on 1° C⁺ byproduct 4-(sec-Butyl)biphenyl (Major Product) biphenyl->byproduct Attack on 2° C⁺ butyl_halide 1-Chlorobutane + AlCl₃ primary_carbocation Primary Carbocation (Unstable) butyl_halide->primary_carbocation Forms secondary_carbocation Secondary Carbocation (More Stable) primary_carbocation->secondary_carbocation 1,2-Hydride Shift (Rearrangement)

Caption: Carbocation rearrangement in the direct alkylation of biphenyl.

Q3: How does the recommended Friedel-Crafts acylation followed by reduction solve these problems?

A3: This two-step approach is superior for two main reasons:

  • No Rearrangement: In Friedel-Crafts acylation, the electrophile is a resonance-stabilized acylium ion, which does not undergo rearrangement.[1] This ensures the butyl group is added as a linear chain to the biphenyl ring.

  • No Polyalkylation: The product of the acylation step is 4-butyrylbiphenyl. The acyl group is electron-withdrawing, which deactivates the aromatic ring, making it less reactive than the starting material (biphenyl).[5] This prevents further acylation reactions. The subsequent reduction step (e.g., Clemmensen or Wolff-Kishner) converts the ketone to the desired alkyl chain without affecting the ring.[5]

Recommended Acylation-Reduction Pathway

G start Biphenyl + Butyryl Chloride + AlCl₃ acylation Step 1: Friedel-Crafts Acylation start->acylation acylium Acylium Ion Formed (No Rearrangement) acylation->acylium Mechanism intermediate_ketone 4-Butyrylbiphenyl (Deactivated Ring) acylium->intermediate_ketone Leads to reduction Step 2: Reduction (e.g., Clemmensen) intermediate_ketone->reduction final_product This compound (High Yield & Purity) reduction->final_product

Caption: The reliable two-step synthesis of this compound.

Q4: What are the best catalysts and solvents for this synthesis?

A4: For the acylation step, a strong Lewis acid like anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) is typically used.[2][6] The reaction is often carried out in a non-reactive solvent such as dichloromethane (DCM) or nitromethane.[7][8] For the reduction step, the choice of reagents depends on the chosen method:

  • Clemmensen Reduction: Zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl).

  • Wolff-Kishner Reduction: Hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent like ethylene glycol.

Data Presentation

The following table summarizes the expected outcomes when comparing the direct alkylation method with the acylation-reduction pathway.

ParameterDirect Friedel-Crafts AlkylationFriedel-Crafts Acylation + Reduction
Primary Electrophile Unstable Primary CarbocationStable Acylium Ion
Carbocation Rearrangement Yes (Major Issue)No
Primary Product 4-(sec-Butyl)biphenylThis compound
Poly-substitution High probabilityNegligible
Typical Yield (Desired Product) < 10-15%> 80-90%
Product Purity Low (Mixture of isomers)High

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Biphenyl

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add biphenyl (1 equivalent) and anhydrous dichloromethane.

  • Catalyst Addition: Cool the flask in an ice bath to 0°C. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to the stirred suspension.

  • Reagent Addition: Add butyryl chloride (1.05 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC indicates the consumption of biphenyl.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude 4-butyrylbiphenyl can be purified by recrystallization from ethanol or column chromatography.[7]

Protocol 2: Clemmensen Reduction of 4-Butyrylbiphenyl

  • Amalgam Preparation: In a fume hood, activate zinc dust by stirring it with a dilute HCl solution, followed by a solution of mercury(II) chloride. Decant the aqueous solution and wash the resulting Zn(Hg) amalgam with water.

  • Setup: In a round-bottom flask equipped with a reflux condenser, add the prepared Zn(Hg) amalgam, concentrated HCl, water, and toluene.

  • Reaction: Add the 4-butyrylbiphenyl (1 equivalent) obtained from Protocol 1 to the flask. Heat the mixture to a vigorous reflux with efficient stirring for 4-6 hours. Additional portions of concentrated HCl may be required during the reflux period.

  • Work-up: After cooling, separate the organic (toluene) layer. Extract the aqueous layer with toluene.

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent by rotary evaporation to yield this compound. Further purification can be achieved by vacuum distillation or chromatography.

References

minimizing polyalkylation in the synthesis of 4-Butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-butylbiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and answers to frequently asked questions (FAQs) to minimize polyalkylation and other common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation and why is it a major issue in the synthesis of this compound via Friedel-Crafts alkylation?

A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where more than one alkyl group is added to the aromatic ring. In the synthesis of this compound, the desired mono-substituted product, this compound, is more reactive than the starting biphenyl. This increased reactivity is due to the electron-donating nature of the butyl group, which activates the aromatic ring towards further electrophilic attack. Consequently, the this compound can react again with the alkylating agent to form di-butylated and other poly-substituted byproducts, which can be challenging to separate from the desired product.[1]

Q2: What is the most effective strategy to minimize polyalkylation in the Friedel-Crafts alkylation of biphenyl?

A2: The most common and effective method to suppress polyalkylation is to use a large molar excess of the aromatic substrate, biphenyl, relative to the alkylating agent (e.g., 1-chlorobutane or 1-bromobutane). By maintaining a high concentration of biphenyl, the electrophilic butyl carbocation is statistically more likely to react with an unreacted biphenyl molecule rather than the more reactive this compound product, thus favoring mono-alkylation.

Q3: Can carbocation rearrangement be an issue when using n-butyl halides as the alkylating agent?

A3: Yes, carbocation rearrangement is a significant concern with primary alkyl halides like 1-chlorobutane in Friedel-Crafts alkylation. The initially formed primary butyl carbocation can rearrange to a more stable secondary carbocation via a hydride shift. This will lead to the formation of sec-butylbiphenyl isomers as significant byproducts instead of the desired n-butylbiphenyl.[2]

Q4: Are there alternative synthesis methods to produce this compound that avoid polyalkylation and carbocation rearrangement?

A4: Yes, a highly effective alternative is to use Friedel-Crafts acylation followed by a reduction step. In this two-step process, biphenyl is first acylated with butyryl chloride in the presence of a Lewis acid to form 4-butyrylbiphenyl. The acyl group is deactivating, which prevents further substitution on the aromatic ring, thus avoiding polyacylation.[3] The resulting ketone can then be reduced to this compound using methods like the Clemmensen or Wolff-Kishner reduction.[3][4][5] This approach ensures the formation of the n-butyl chain without rearrangement.[4]

Q5: What is the Suzuki-Miyaura coupling and can it be used to synthesize this compound?

A5: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[6] It is a powerful method for forming carbon-carbon bonds and can be used to synthesize this compound with high selectivity. For example, the reaction can be performed between 4-butylphenylboronic acid and a halobenzene (e.g., bromobenzene) or between phenylboronic acid and 1-bromo-4-butylbenzene in the presence of a palladium catalyst and a base.[6][7][8][9] This method offers excellent control over the final structure, completely avoiding polyalkylation and rearrangement issues.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
High percentage of di- and poly-butylated biphenyl in the product mixture. 1. Molar ratio of biphenyl to alkylating agent is too low.2. High reaction temperature promoting further alkylation.3. High concentration or activity of the Lewis acid catalyst.1. Increase the molar excess of biphenyl to the alkylating agent (e.g., 5:1 or 10:1).2. Lower the reaction temperature and monitor the reaction progress closely.3. Reduce the amount of the Lewis acid catalyst or consider using a milder catalyst (e.g., FeCl₃ instead of AlCl₃).[2]
Presence of significant amounts of sec-butylbiphenyl isomers. Carbocation rearrangement of the primary butyl carbocation to the more stable secondary carbocation.1. Use the Friedel-Crafts acylation-reduction pathway to avoid the formation of a free carbocation.[3][4]2. Explore milder Lewis acid catalysts or different reaction conditions that may suppress rearrangement, though this is often difficult to control completely.
Low conversion of biphenyl. 1. Insufficient catalyst activity (e.g., due to moisture).2. Low reaction temperature.3. Insufficient reaction time.1. Ensure all reagents and glassware are anhydrous. Use a fresh, high-quality Lewis acid catalyst.2. Gradually increase the reaction temperature while monitoring for the onset of side reactions.3. Increase the reaction time and follow the progress by techniques like TLC or GC.
Difficulty in separating this compound from byproducts. The boiling points of the desired product and the polyalkylated or isomeric byproducts may be close.1. Fractional Distillation under Reduced Pressure: This is often the most effective method for separating components with close boiling points.2. Column Chromatography: While potentially more laborious for large scales, silica gel chromatography can provide excellent separation.3. Recrystallization: If the desired product is a solid at room temperature and the impurities are oils or have different solubilities, recrystallization can be an effective purification method.[10]

Quantitative Data Summary

The following table summarizes the expected impact of key reaction parameters on the selectivity of the Friedel-Crafts butylation of biphenyl. Actual yields will vary based on specific experimental conditions.

Biphenyl : Butyl Halide Molar Ratio Expected Selectivity for this compound Expected Level of Polyalkylation Comments
1 : 1Low to ModerateHighA stoichiometric ratio will likely lead to significant amounts of polyalkylated products due to the increased reactivity of the mono-substituted product.
3 : 1ModerateModerateIncreasing the excess of biphenyl begins to favor the formation of the desired mono-alkylated product.
5 : 1HighLowA significant excess of biphenyl greatly increases the probability of the electrophile reacting with unreacted biphenyl, thus minimizing polyalkylation.
10 : 1Very HighVery LowA large excess of biphenyl is a common strategy to achieve high selectivity for the mono-substituted product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Clemmensen Reduction

This two-step protocol is recommended for obtaining 4-n-butylbiphenyl with high purity, avoiding polyalkylation and carbocation rearrangement.

Step 1: Friedel-Crafts Acylation of Biphenyl

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and an addition funnel.

  • Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

  • Addition of Acyl Chloride: Add butyryl chloride (1.05 equivalents) to the addition funnel and add it dropwise to the stirred AlCl₃ suspension while cooling the flask in an ice bath.

  • Addition of Biphenyl: Dissolve biphenyl (1.0 equivalent) in the same dry solvent and add this solution dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, wash it with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude 4-butyrylbiphenyl can be purified by recrystallization or column chromatography.

Step 2: Clemmensen Reduction of 4-Butyrylbiphenyl

  • Preparation of Zinc Amalgam (Zn(Hg)): Prepare zinc amalgam by stirring zinc granules with a dilute solution of mercury(II) chloride. Decant the aqueous solution and wash the amalgam with water.

  • Setup: In a round-bottom flask equipped with a reflux condenser, add the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Reaction: Add the 4-butyrylbiphenyl obtained from Step 1 to the flask. Heat the mixture to a vigorous reflux with stirring. Additional portions of concentrated HCl may be added during the reflux period to maintain a strongly acidic environment.

  • Work-up: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature. Separate the organic (toluene) layer. Extract the aqueous layer with additional toluene.

  • Purification: Combine the organic extracts, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure. The resulting this compound can be further purified by vacuum distillation.[4]

Visualizations

Friedel_Crafts_Alkylation_Workflow start Start: Biphenyl & Alkylating Agent reaction Friedel-Crafts Alkylation (Lewis Acid Catalyst, e.g., AlCl₃) start->reaction quench Reaction Quench (e.g., Ice/HCl) reaction->quench extraction Work-up & Extraction quench->extraction purification Purification (Distillation/Chromatography) extraction->purification product This compound (Desired Product) purification->product byproducts Polyalkylated & Isomeric Byproducts purification->byproducts

Caption: Workflow for Friedel-Crafts Alkylation of Biphenyl.

Polyalkylation_Logic Biphenyl Biphenyl Monoalkylated This compound (More Reactive) Biphenyl->Monoalkylated Reaction 1 ButylCarbocation Butyl Carbocation (Electrophile) ButylCarbocation->Biphenyl ButylCarbocation->Monoalkylated Polyalkylated Polyalkylated Products (Undesired) Monoalkylated->Polyalkylated Reaction 2 (Faster) ExcessBiphenyl Use Large Excess of Biphenyl ExcessBiphenyl->Biphenyl Favors Reaction 1

Caption: Minimizing polyalkylation by using excess biphenyl.

Acylation_Reduction_Pathway start Biphenyl + Butyryl Chloride acylation Friedel-Crafts Acylation (AlCl₃) start->acylation ketone 4-Butyrylbiphenyl (Deactivated Ring - No Polyacylation) acylation->ketone reduction Reduction (Clemmensen or Wolff-Kishner) ketone->reduction product 4-n-Butylbiphenyl (No Rearrangement) reduction->product

Caption: Acylation-reduction pathway to avoid side reactions.

References

Technical Support Center: Purification of Crude 4-Butylbiphenyl by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 4-Butylbiphenyl via recrystallization. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Experimental Protocols

Core Principle of Recrystallization: The ideal solvent will dissolve the crude this compound sparingly at room temperature but will fully dissolve it at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble as the solution cools, allowing for the isolation of pure this compound crystals.

Single-Solvent Recrystallization Protocol (Adapted)

Recommended Solvent: Ethanol

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Gradually add a minimum amount of ethanol. Heat the mixture gently in a warm water bath while continuously swirling until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry thoroughly on the filter paper with continued suction or in a desiccator.

Mixed-Solvent Recrystallization Protocol (Adapted)

Recommended Solvent System: Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum volume of hot ethanol (the "good" solvent).

  • Inducing Saturation: While keeping the solution hot, add hot water (the "poor" solvent) dropwise until the solution becomes persistently cloudy, indicating it is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote maximum crystal formation.

  • Isolation of Crystals: Collect the purified crystals via vacuum filtration.

  • Washing: Rinse the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified product completely.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated Temperature
WaterHighInsolubleInsoluble
MethanolHighSparingly SolubleSoluble
EthanolMediumSparingly to Moderately SolubleHighly Soluble
AcetoneMediumSolubleHighly Soluble
TolueneLowHighly SolubleVery Highly Soluble
HexaneLowModerately SolubleHighly Soluble

Table 2: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₆H₁₈210.31Data not available
4-tert-ButylbiphenylC₁₆H₁₈210.3150 - 54
4,4'-Di-tert-butylbiphenylC₂₀H₂₆266.42126 - 130[1]

Mandatory Visualizations

Experimental Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration Optional cool_rt Cool Slowly to Room Temperature hot_filtration->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filtration Vacuum Filtration cool_ice->vacuum_filtration washing Wash with Ice-Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying pure_product Pure this compound drying->pure_product G cluster_no_crystals No Crystals Form cluster_oiling_out "Oiling Out" cluster_low_yield Low Yield start Recrystallization Issue too_much_solvent Too much solvent? start->too_much_solvent supersaturated Supersaturated solution? start->supersaturated high_impurity High impurity level? start->high_impurity cooling_too_fast Cooling too rapidly? start->cooling_too_fast excess_solvent_yield Excess solvent used? start->excess_solvent_yield premature_crystallization Premature crystallization during filtration? start->premature_crystallization solution1 Reduce solvent volume (evaporate) too_much_solvent->solution1 solution2 Induce crystallization: - Scratch flask - Add seed crystal supersaturated->solution2 solution3 Reheat, add more 'good' solvent, cool slowly high_impurity->solution3 solution4 Ensure slow cooling cooling_too_fast->solution4 solution5 Use minimum required solvent excess_solvent_yield->solution5 solution6 Pre-heat filtration apparatus premature_crystallization->solution6

References

Technical Support Center: Purification Strategies for the Removal of Unreacted Biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted biphenyl from final reaction products.

Troubleshooting Workflow: Selecting the Appropriate Purification Method

The following diagram outlines a logical workflow to guide you in selecting the most suitable purification strategy based on the properties of your desired product and the nature of the impurities.

Biphenyl_Removal_Workflow start Start: Crude product containing biphenyl product_properties Assess Product Properties: - Solid or liquid? - Polarity? - Thermal stability? start->product_properties solid_product Product is a solid product_properties->solid_product Solid liquid_product Product is a liquid or oil product_properties->liquid_product Liquid/Oil recrystallization Attempt Recrystallization solid_product->recrystallization product_polarity Significant Polarity Difference? liquid_product->product_polarity success Pure Product Obtained recrystallization->success Successful failure Purification Unsuccessful recrystallization->failure Unsuccessful column_chromatography Perform Column Chromatography column_chromatography->success Successful column_chromatography->failure Unsuccessful extraction Consider Liquid-Liquid Extraction extraction->success Successful extraction->failure Unsuccessful acid_base_properties Product has acidic or basic functional groups? extraction->acid_base_properties troubleshoot Troubleshoot Method or Try Alternative failure->troubleshoot troubleshoot->recrystallization Re-evaluate solvent troubleshoot->column_chromatography Optimize mobile phase troubleshoot->extraction Consider derivatization product_polarity->column_chromatography Yes product_polarity->extraction No acid_base_properties->column_chromatography No acid_base_properties->extraction Yes

Caption: A decision-making workflow for selecting a suitable method to remove biphenyl impurity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted biphenyl?

The three most common and effective methods for removing non-polar biphenyl from a reaction mixture are:

  • Recrystallization: This is often the simplest method if your desired product is a solid and has significantly different solubility in a chosen solvent compared to biphenyl.

  • Column Chromatography: This technique is highly effective for separating compounds with different polarities. Since biphenyl is very non-polar, it will typically elute quickly from a silica or alumina column.

  • Liquid-Liquid Extraction: This method can be employed if the desired product has functional groups that can be ionized (e.g., acidic or basic groups), allowing it to be selectively extracted into an aqueous phase, leaving the non-polar biphenyl in the organic phase.

Q2: How do I choose the best solvent for recrystallization to remove biphenyl?

The ideal solvent for recrystallizing your product away from biphenyl should have the following characteristics:

  • Your desired product should be highly soluble at elevated temperatures and poorly soluble at low temperatures.

  • Biphenyl should either be very soluble or very insoluble in the solvent at all temperatures.

Refer to the solubility data table below to select a suitable solvent. Generally, polar solvents in which biphenyl has lower solubility are a good starting point.

Q3: My product and biphenyl co-elute during column chromatography. What can I do?

If your product and biphenyl are co-eluting, it suggests they have similar polarities. Here are some troubleshooting steps:

  • Adjust the Mobile Phase Polarity: Decrease the polarity of your eluent. A less polar mobile phase will increase the retention time of both compounds on a polar stationary phase (like silica gel), potentially improving separation.

  • Try a Different Stationary Phase: Consider using a different adsorbent, such as alumina or a reverse-phase silica gel (C18), which may offer different selectivity.

  • Employ Gradient Elution: Start with a very non-polar solvent and gradually increase the polarity. This can help to resolve compounds with close Rf values.

Troubleshooting Guides

Problem: Low recovery after recrystallization.
  • Possible Cause: The chosen solvent is too good at dissolving your product, even at low temperatures.

    • Solution: Try a different solvent or a solvent mixture. Adding an "anti-solvent" (a solvent in which your product is insoluble) dropwise to a solution of your product can induce crystallization.

  • Possible Cause: Too much solvent was used.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated to prevent the product from crashing out of solution.

Problem: Biphenyl is still present in the product after column chromatography.
  • Possible Cause: The column was overloaded.

    • Solution: Use a larger column with more stationary phase for the amount of crude product being purified. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.

  • Possible Cause: The fractions were not collected carefully.

    • Solution: Collect smaller fractions and analyze each by Thin Layer Chromatography (TLC) to accurately identify the fractions containing the pure product.

Data Presentation: Solubility of Biphenyl

The following table summarizes the solubility of biphenyl in common organic solvents. This data is crucial for selecting the appropriate solvent for recrystallization and the mobile phase for column chromatography. Biphenyl is a non-polar compound and is generally soluble in non-polar organic solvents and insoluble in water.[1][2][3] Its solubility in organic solvents tends to increase with temperature.[1]

SolventTemperature (°C)Solubility ( g/100 mL)Reference(s)
Water200.0004[4][5]
Methanol25Sparingly Soluble[4]
Ethanol25Soluble[4]
Hexane25Soluble[1]
Toluene25Soluble[1]
Ethyl Acetate25Soluble[6]
Acetone25Soluble[4]
Carbon Tetrachloride25Very Soluble[4]
Benzene25Very Soluble[4]

Note: "Soluble" and "Sparingly Soluble" are qualitative descriptions from the available literature. For recrystallization, it is recommended to perform small-scale solubility tests to determine the optimal solvent and temperature conditions.

Experimental Protocols

Recrystallization from Ethanol

This protocol is suitable for solid products that are less soluble in cold ethanol than biphenyl.

Materials:

  • Crude product containing biphenyl

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid dissolves completely. Add more hot ethanol dropwise if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Column Chromatography

This protocol is designed to separate a more polar product from the non-polar biphenyl using silica gel.

Materials:

  • Crude product containing biphenyl

  • Silica gel (60 Å, 230-400 mesh)

  • Non-polar solvent (e.g., hexane)

  • Slightly more polar solvent (e.g., ethyl acetate)

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Packing: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, non-polar eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Biphenyl, being non-polar, should elute first.

  • Fraction Collection: Collect the eluate in small fractions.

  • Monitoring: Monitor the separation by TLC, spotting each fraction on a TLC plate.

  • Gradient Elution (if necessary): If the desired product does not elute with the non-polar solvent, gradually increase the polarity of the mobile phase by adding a small percentage of a more polar solvent (e.g., 1-5% ethyl acetate in hexane).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Liquid-Liquid Extraction

This protocol is applicable when the desired product has an acidic or basic functional group. This example is for an acidic product.

Materials:

  • Crude product containing biphenyl dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate)

  • Aqueous base solution (e.g., 5% NaOH or NaHCO3)

  • Aqueous acid solution (e.g., 1M HCl)

  • Separatory funnel

  • Beakers or flasks

Procedure:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent.

  • Extraction: Transfer the solution to a separatory funnel and add an aqueous base solution. Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated acidic product will move into the aqueous layer, while the biphenyl remains in the organic layer.

  • Repeat: Drain the aqueous layer and repeat the extraction of the organic layer with fresh aqueous base to ensure complete removal of the acidic product.

  • Isolation of Biphenyl: The organic layer now contains the biphenyl. Wash it with brine, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

  • Isolation of Product: Combine the aqueous extracts and acidify with an aqueous acid solution until the product precipitates out. Collect the solid product by vacuum filtration.

References

troubleshooting LiDBB preparation: color change and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lithium di-tert-butylbiphenylide (LiDBB).

Frequently Asked Questions (FAQs)

Q1: What is the expected color of a freshly prepared and active LiDBB solution?

A freshly prepared, active solution of LiDBB should have a characteristic deep green-blue or dark blue color.[1][2][3] This color indicates the presence of the radical anion, which is the active reagent.

Q2: My LiDBB solution has changed color. What does this indicate?

A color change from the typical deep green-blue to a reddish-brown or a fading of the green color is a sign of decomposition.[1] At room temperature, the dark green color may persist for several days, even as the reagent decomposes and becomes unusable.[1][2] The eventual loss of the characteristic color corresponds to the consumption of the lithium metal and its conversion into various byproducts.[1][2]

Q3: How stable is a LiDBB solution and what are the optimal storage conditions?

The stability of LiDBB is highly dependent on temperature. Solutions in THF are stable and effective for over a week when stored at 0°C.[1][4][5][6][7] For long-term storage, keeping the solution under an argon atmosphere at -25°C can maintain its efficacy for over 37 weeks.[1][4][5][6][7] Conversely, at 20°C, LiDBB solutions undergo various decomposition pathways and become unusable in less than a day.[1][4][5][6]

Stability of LiDBB Solutions in THF

TemperatureDuration of StabilityStorage Conditions
20°CLess than 1 dayN/A
0°COver 1 weekUnder argon
-25°COver 37 weeksUnder argon

Troubleshooting Guide

Problem 1: The LiDBB solution is not forming (i.e., no color change is observed).

  • Possible Cause: The lithium metal surface may be passivated (oxidized).

    • Solution: Use fresh lithium metal or clean the surface of the existing lithium. This can be done by physically scraping the metal or washing it with a suitable solvent to remove the oxide layer. Using a larger excess of chopped and ground lithium has been reported to resolve this issue.[3]

  • Possible Cause: The quality of the THF solvent may be poor.

    • Solution: Ensure the THF is anhydrous and free of oxygen and other impurities that can react with LiDBB.[3] Using a freshly opened bottle of high-purity solvent is recommended.

  • Possible Cause: Insufficient reaction time.

    • Solution: The time required for the formation of LiDBB can vary. For instance, a 0.4 M solution may take around 4 hours to prepare at 0°C, while a 1.0 M solution could take up to 8 hours at the same temperature.[8]

Problem 2: The LiDBB solution has lost its color and is no longer active.

  • Possible Cause: The solution has decomposed due to being stored at too high a temperature.

    • Solution: LiDBB is not stable at room temperature (20°C) and will decompose.[1][4][5][6] Prepare a fresh solution and ensure it is stored at 0°C for short-term use or at -25°C for longer-term storage.[1][4][5][6][7]

  • Possible Cause: The solution was exposed to air or moisture.

    • Solution: LiDBB is highly reactive and must be handled under an inert atmosphere (e.g., argon).[4][5][6][7] Ensure all glassware is flame-dried and the reaction is maintained under a positive pressure of inert gas.

Experimental Workflow & Signaling Pathways

LiDBB Preparation Workflow

The following diagram outlines the general workflow for the preparation of a LiDBB solution.

LiDBB_Preparation cluster_prep Preparation Steps cluster_storage Storage A Add 4,4'-di-tert-butylbiphenyl (DBB) to a flame-dried flask B Add lithium metal under argon A->B C Add anhydrous THF B->C D Stir at specified temperature (e.g., 0°C or 20°C) C->D E Monitor for deep green-blue color D->E F Solution is ready for use E->F G Store at 0°C for short-term use (>1 week) F->G Short-term H Store at -25°C for long-term use (>37 weeks) F->H Long-term LiDBB_Decomposition LiDBB LiDBB THF THF (Solvent) LiDBB->THF reacts with Decomposition Decomposition Products LiDBB->Decomposition contributes to Ethene Ethene THF->Ethene can form Ethene->Decomposition

References

Technical Support Center: Alkylation of Biphenyl with Butyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the alkylation of biphenyl with butyl halides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction produced a mixture of butylbiphenyl isomers instead of the expected straight-chain product. What happened?

A1: This is a classic issue in Friedel-Crafts alkylation reactions involving primary alkyl halides like 1-chlorobutane or 1-bromobutane. The reaction proceeds through a carbocation intermediate. The initially formed primary butyl carbocation is unstable and can rearrange into a more stable secondary carbocation via a 1,2-hydride shift.[1][2] The aromatic ring then attacks this more stable, rearranged carbocation, leading to the formation of sec-butylbiphenyl instead of n-butylbiphenyl.[1] For example, the alkylation of benzene with 1-chlorobutane at 0°C yields an approximate 2:1 ratio of the rearranged (sec-butyl) to the unrearranged (n-butyl) product.[1]

Q2: I've isolated my product, but spectroscopic analysis (GC-MS, NMR) indicates the presence of di- and tri-alkylated biphenyl. How can I prevent this?

A2: You are observing polyalkylation, a common side reaction in Friedel-Crafts alkylation.[3][4] The initial alkylation product (e.g., 4-butylbiphenyl) is more nucleophilic than the biphenyl starting material because the added alkyl group is electron-donating, which activates the ring towards further electrophilic substitution.[4][5] This makes the mono-alkylated product more likely to react again with the butyl carbocation.

To minimize polyalkylation:

  • Use a large excess of the aromatic substrate (biphenyl). [1][4][6] This increases the probability that the electrophile will react with a molecule of the starting material rather than the more reactive mono-alkylated product.

  • Control the stoichiometry: Use a 1:1 molar ratio or less of the alkylating agent to the aromatic substrate if mono-alkylation is desired.

Q3: I'm using tert-butyl chloride and getting a very low yield of the mono-alkylated product, with a significant amount of 4,4'-di-tert-butylbiphenyl being formed, even with adjusted stoichiometry. Why is this happening?

A3: The formation of 4,4'-di-tert-butylbiphenyl is highly favored due to a combination of electronic and steric factors.[7][8] The first tert-butyl group strongly activates the biphenyl ring system. While its bulkiness provides some steric hindrance at the ortho positions, the para position on the second ring remains highly accessible and electronically enriched, making it a prime target for a second alkylation.[8][9] The stability of the tert-butyl carbocation also drives the reaction forward efficiently.[5] Using a less active catalyst might help control the reaction, but disubstitution is a common outcome.[10]

Q4: My reaction with 1-chlorobutane is not proceeding, or the conversion is very low. What are the potential causes?

A4: Low reactivity in a Friedel-Crafts alkylation can stem from several issues:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be old or have been exposed to atmospheric moisture, which deactivates it. Ensure you are using a fresh, anhydrous catalyst.[11]

  • Insufficient Catalyst Activity: For less reactive primary alkyl halides, a stronger Lewis acid might be required. However, be aware that more active catalysts can also increase the rate of side reactions.[10] For instance, in one study, anhydrous zinc chloride was found to be insufficiently active for the alkylation of biphenyl, while aluminum chloride was overly active, leading to numerous byproducts. Anhydrous ferric chloride was found to have the appropriate level of activity.[10]

  • Deactivated Substrate: Friedel-Crafts reactions fail on aromatic rings that are substituted with strongly electron-withdrawing groups.[1][4] While biphenyl itself is activated, ensure your starting material is not contaminated with deactivating impurities.

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and resolving common issues during the alkylation of biphenyl.

TroubleshootingWorkflow Troubleshooting Workflow for Biphenyl Alkylation start Reaction Outcome Unsatisfactory check_product Analyze Product Mixture (GC-MS, NMR) start->check_product rearranged Rearranged Isomers Detected? check_product->rearranged polyalkylated Polyalkylation Detected? rearranged->polyalkylated No sol_rearrange Root Cause: Carbocation Rearrangement. Solution: Use Friedel-Crafts Acylation followed by reduction. rearranged->sol_rearrange Yes low_conversion Low or No Conversion? polyalkylated->low_conversion No sol_poly Root Cause: Over-activation of product. Solution: Use large excess of biphenyl. Adjust stoichiometry. polyalkylated->sol_poly Yes sol_low Root Cause: Inactive catalyst or suboptimal conditions. Solution: Use fresh anhydrous catalyst. Optimize catalyst choice & temp. low_conversion->sol_low Yes end_node Proceed with Optimized Reaction low_conversion->end_node No sol_rearrange->end_node sol_poly->end_node sol_low->end_node

Caption: A step-by-step guide to identifying and solving common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main limitations of Friedel-Crafts alkylation for synthesizing butylbiphenyls?

A1: The primary limitations are:

  • Carbocation Rearrangement: Alkyl halides that can form a more stable carbocation through a hydride or alkyl shift will do so, leading to a mixture of isomeric products.[1][4][12] This is a significant issue for n-propyl, n-butyl, and isobutyl halides.

  • Polyalkylation: The alkylated product is more reactive than the starting material, often leading to multiple substitutions on the aromatic ring.[3][4]

  • Substrate Limitations: The reaction does not work with aromatic rings that have strongly deactivating, electron-withdrawing substituents.[4][12]

Q2: Why does carbocation rearrangement occur with butyl halides?

A2: Carbocation stability follows the order: tertiary > secondary > primary. When a reaction generates a carbocation, it will rearrange to a more stable form if possible.[13][14]

  • When 1-chlorobutane reacts with a Lewis acid, it forms an unstable primary (1°) carbocation. A hydrogen atom with its electrons (a hydride) can shift from the adjacent carbon to give a more stable secondary (2°) carbocation.[1]

  • When tert-butyl chloride is used, it directly forms a stable tertiary (3°) carbocation, so no rearrangement occurs.[5]

CarbocationRearrangement cluster_0 Carbocation Rearrangement via 1,2-Hydride Shift start CH₃CH₂CH₂CH₂-Cl + AlCl₃ primary_carbocation Primary Carbocation (Unstable) [CH₃CH₂CH₂C⁺H₂] start->primary_carbocation transition 1,2-Hydride Shift primary_carbocation->transition secondary_carbocation Secondary Carbocation (More Stable) [CH₃CH₂C⁺HCH₃] transition->secondary_carbocation product Attack by Biphenyl leads to sec-Butylbiphenyl secondary_carbocation->product

Caption: Rearrangement of an n-butyl carbocation to a more stable sec-butyl carbocation.

Q3: How does the choice of Lewis acid affect the reaction?

A3: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃, BF₃) plays a crucial role by helping to generate the carbocation electrophile from the alkyl halide.[15][16] The reactivity of the catalyst is important; a highly active catalyst like AlCl₃ can increase reaction rates but may also promote side reactions like polyalkylation or decomposition.[10] A less active catalyst may give a cleaner reaction but might require higher temperatures or longer reaction times, or it may not work at all.[10] The choice of catalyst must be optimized for the specific substrates being used.

Q4: Is it possible to achieve selective mono-alkylation at a specific position on the biphenyl ring?

A4: Achieving high selectivity can be challenging. With an alkylating agent like tert-butyl chloride, substitution is strongly directed to the para positions (4 and 4') due to the significant steric hindrance of the tert-butyl group, which disfavors substitution at the ortho positions (2, 2', 6, 6').[8][9] For less bulky alkyl groups, a mixture of ortho and para isomers is more likely. Controlling reaction conditions such as temperature and catalyst can influence the isomer ratio, but obtaining a single isomer in high yield often requires alternative synthetic strategies.

Polyalkylation Biphenyl Biphenyl MonoButyl This compound (Activated Ring) Biphenyl->MonoButyl + ButylCarbocation1 C₄H₉⁺ ButylCarbocation1->MonoButyl DiButyl 4,4'-Dibutylbiphenyl (Side Product) MonoButyl->DiButyl + (Faster reaction) ButylCarbocation2 C₄H₉⁺ ButylCarbocation2->DiButyl

Caption: Pathway showing the formation of the desired mono-alkylated product and the subsequent polyalkylation side reaction.

Data & Protocols

Quantitative Data Summary
Alkyl HalideAromatic SubstrateCatalystTemp (°C)Product(s)Ratio (Rearranged:Unrearranged)Reference
1-ChlorobutaneBenzeneAlCl₃0sec-Butylbenzene, n-Butylbenzene~2 : 1[1]
tert-Butyl ChlorideBiphenylFeCl₃Reflux4,4'-Di-tert-butylbiphenylMajor Product[10][11]
tert-Butyl ChlorideBiphenylAlCl₃-At least 10 products observedMixture[10]
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of Biphenyl

This is a general procedure and should be optimized for specific butyl halides and desired products. All operations should be conducted in a fume hood using anhydrous conditions.[11]

  • Setup: Assemble a flame-dried round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube or gas trap to handle the HCl gas evolved during the reaction.[7][17]

  • Reagents:

    • In the flask, dissolve the biphenyl (e.g., 1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, or use an excess of the aromatic substrate if it is liquid).[10][18]

    • Add the butyl halide (e.g., 1.0-3.0 eq, depending on the desired product). For mono-alkylation, use a large excess of biphenyl; for di-alkylation, use at least 2 eq of the alkyl halide.[7]

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add the anhydrous Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlCl₃, ~0.1-0.3 eq). Adding the catalyst slowly helps to control the initial exotherm.[5][10]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature or heat to reflux as required. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2][18]

  • Work-up:

    • Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by slowly adding a mixture of crushed ice and concentrated HCl.[2] This will decompose the aluminum or iron chloride complex.

    • Transfer the mixture to a separatory funnel.

  • Extraction & Purification:

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).[2][7]

    • Combine the organic layers, wash with water and brine, and then dry over an anhydrous drying agent (e.g., anhydrous calcium chloride or magnesium sulfate).[11]

    • Filter off the drying agent and remove the solvent using a rotary evaporator.[11]

    • The crude product can be purified by recrystallization (e.g., from 95% ethanol) or column chromatography.[7][18]

Protocol for Product Analysis by Melting Point
  • Sample Preparation: Ensure the purified product is completely dry.

  • Pure Sample Analysis: Determine the melting point range of your final product. Compare this to the literature value (e.g., 4,4'-di-tert-butylbiphenyl: 126-130°C).[7] A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[7]

  • Mixed Melting Point Analysis: To confirm the identity and purity, mix a small amount of your product with an authentic sample of the starting material (biphenyl). A significant depression and broadening of the melting point range confirms that your product is not contaminated with unreacted starting material.[7] For example, a mixture of 4,4'-di-tert-butylbiphenyl and biphenyl showed a very broad melting range of 55.5-107.6°C, indicating the purity of the isolated product.[7]

References

optimizing reaction conditions for the synthesis of mono-substituted butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis and optimization of mono-substituted butylbiphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing mono-substituted butylbiphenyl?

A1: There are two main, highly effective strategies for synthesizing mono-substituted butylbiphenyl:

  • Friedel-Crafts Acylation followed by Reduction: This two-step method is often preferred to avoid common issues associated with direct alkylation. First, biphenyl is acylated with butanoyl chloride using a Lewis acid catalyst like AlCl₃. The resulting acyl group deactivates the aromatic ring, preventing further substitution.[1] The ketone is then reduced to the desired butyl group using methods like the Clemmensen or Wolff-Kishner reduction.[2]

  • Suzuki-Miyaura Cross-Coupling: This modern method involves the palladium-catalyzed reaction of a halobiphenyl (e.g., 4-bromobiphenyl) with a butylboronic acid or ester.[3] It is known for its mild conditions and high functional group tolerance, making it a versatile choice for producing specific isomers.[3][4]

Q2: I tried direct Friedel-Crafts alkylation and got a mixture of products. Why?

A2: Direct Friedel-Crafts alkylation is prone to two major side reactions. First, the initial butyl group added to the biphenyl ring is an activating group, making the product more reactive than the starting material. This leads to polyalkylation , where multiple butyl groups are added to the ring.[5][6][7] Second, when using straight-chain alkyl halides like 1-chlorobutane, the intermediate carbocation can rearrange, leading to isomeric products.[7] For these reasons, the acylation-reduction pathway is generally superior for achieving clean mono-alkylation.

Q3: How do I choose between the Friedel-Crafts and Suzuki coupling routes?

A3: The choice depends on your specific needs:

  • For controlling isomerism and avoiding rearrangement: The Suzuki coupling is superior. If you start with 4-bromobiphenyl, you will exclusively get 4-butylbiphenyl.

  • For cost-effectiveness and large-scale synthesis: The Friedel-Crafts acylation-reduction pathway may be more economical as the starting materials (biphenyl, butanoyl chloride, AlCl₃) are often cheaper than palladium catalysts and boronic acids.

  • For functional group tolerance: The Suzuki coupling is exceptionally tolerant of various functional groups on either coupling partner, whereas the strongly acidic conditions of Friedel-Crafts reactions and subsequent reductions are not compatible with many sensitive groups.[3][8]

Q4: My product is a mixture of ortho and para isomers. How can I purify the desired para-isomer?

A4: Separating ortho and para isomers can be challenging due to their similar polarities.[9] The primary method is recrystallization, exploiting potential differences in solubility and crystal lattice packing between the isomers. If recrystallization is ineffective, preparative column chromatography using a high-performance liquid chromatography (HPLC) system with a suitable stationary phase (like C18 or Phenyl-hexyl) may be required for complete separation.[9]

Troubleshooting Guide: Friedel-Crafts Acylation & Reduction

This guide addresses common issues encountered during the two-step synthesis of butylbiphenyl via acylation of biphenyl and subsequent reduction.

Part 1: Friedel-Crafts Acylation

Q1: I have a low or no yield in my acylation reaction. What should I check first?

A1: Low yields in Friedel-Crafts acylation are most often traced back to catalyst deactivation or substrate issues.[8]

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is flame-dried and reagents/solvents are anhydrous.[8]

  • Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, stoichiometric amounts (at least 1.1-1.2 equivalents) of the catalyst are required.[8]

  • Reaction Temperature: While the reaction is often started at 0 °C to control the initial exotherm, it may require warming to room temperature or gentle heating to go to completion. Monitor progress using Thin Layer Chromatography (TLC).

Q2: My reaction produced multiple acylated products. How can I prevent this?

A2: While less common than in alkylation, polysubstitution can occur with highly activated rings.[1] To minimize this, use a 1:1 molar ratio of biphenyl to the butanoyl chloride and avoid excessively high temperatures or long reaction times.[1] The primary product of biphenyl acylation is typically the para-isomer due to steric hindrance.[10]

Part 2: Clemmensen/Wolff-Kishner Reduction

Q1: The reduction of my butyl biphenyl ketone is incomplete. What can I do?

A1: Incomplete reduction can be due to reaction conditions or substrate stability.

  • Clemmensen Reduction (Acidic): This reaction uses zinc amalgam (Zn(Hg)) and concentrated HCl. Ensure the zinc is properly amalgamated and that the reaction is heated to reflux for a sufficient duration. This method is not suitable for molecules with acid-sensitive functional groups.[2]

  • Wolff-Kishner Reduction (Basic): This method uses hydrazine (NH₂NH₂) and a strong base like KOH in a high-boiling solvent (e.g., ethylene glycol). It is critical to heat the reaction sufficiently (often >180 °C) to ensure the formation of the hydrazone and its subsequent decomposition to the alkane. This method is incompatible with base-sensitive groups.

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

This guide addresses common issues for the synthesis of butylbiphenyl by coupling a halobiphenyl with a butylboronic acid derivative.

Q1: My Suzuki coupling reaction has a low yield. What are the most common causes?

A1: Low yields in Suzuki couplings can often be traced to three key areas: reagents, catalyst system, or reaction atmosphere.[11]

  • Reagent Quality: Boronic acids can degrade over time, particularly through a side reaction called protodeboronation where the boronic acid group is replaced by hydrogen.[11] Using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester is recommended.[12]

  • Catalyst Deactivation: Oxygen can irreversibly deactivate the palladium catalyst.[11] It is crucial to thoroughly degas the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[13]

  • Incorrect Base/Solvent: The base is critical for activating the boronic acid.[12] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[12] The solvent must solubilize all components; common systems include toluene, dioxane, or THF, often with water.[13]

Q2: Besides my desired product, I see significant amounts of biphenyl and/or octane. What are these byproducts?

A2: These are products of common side reactions:

  • Protodeboronation: The presence of biphenyl (from a halobiphenyl starting material) indicates that the butylboronic acid is being consumed by reacting with trace protons (from water, for example) instead of the catalyst. Using milder bases or anhydrous conditions can help mitigate this.[11]

  • Homocoupling: The presence of octane (from the self-coupling of two butyl groups) or quaterphenyl (from the coupling of two biphenyl units) is due to homocoupling. This is often promoted by the presence of oxygen or inefficient catalyst activity.[12] Ensuring the reaction is thoroughly degassed is the best way to minimize this.[12]

Data & Reaction Parameters

The following tables summarize typical starting conditions for optimization.

Table 1: Suzuki Coupling Optimization Parameters

ParameterRecommended Starting ConditionsTroubleshooting Notes
Aryl Halide Aryl-Br or Aryl-I[3]Aryl chlorides require more active, specialized catalyst systems (e.g., Buchwald ligands).[12]
Boronic Acid 1.2 - 1.5 equivalentsAn excess helps drive the reaction to completion. Consider pinacol esters for stability.[14]
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Catalyst choice depends on the reactivity of the coupling partners.[14]
Catalyst Loading 1 - 5 mol%Lower loadings may be possible with highly active ligands like SPhos or XPhos.[14]
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv.)K₃PO₄ is often effective for more challenging couplings.[12]
Solvent Dioxane/Water (4:1), Toluene, THF[11][13]Ensure solvent is rigorously degassed before use.[11]
Temperature 80 - 110 °CHigher temperatures can overcome activation barriers but may also increase side reactions.[12]

Table 2: Friedel-Crafts Acylation / Clemmensen Reduction Parameters

StepReagentCatalyst / Co-reagentSolventTypical TemperatureKey Considerations
Acylation Biphenyl (1 equiv.), Butanoyl Chloride (1.1 equiv.)Anhydrous AlCl₃ (1.2 equiv.)Dichloromethane (CH₂Cl₂)[1]0 °C to RTMust be under strictly anhydrous conditions.[8] Stoichiometric catalyst is required.[8]
Reduction Butyl Biphenyl KetoneZn(Hg), conc. HClToluene (biphasic)RefluxEnsure complete reaction by TLC. Not suitable for acid-sensitive substrates.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Clemmensen Reduction

Step A: Friedel-Crafts Acylation to form 4-Butanoylbiphenyl [1]

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 equiv.).

  • Add anhydrous dichloromethane and cool the suspension to 0 °C in an ice bath.

  • Slowly add butanoyl chloride (1.1 equiv.) to the stirred suspension.

  • In a separate flask, dissolve biphenyl (1.0 equiv.) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to quench the reaction and hydrolyze the aluminum complexes.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step B: Clemmensen Reduction to form this compound [2]

  • Prepare zinc amalgam (Zn(Hg)) by stirring zinc dust with a 5% aqueous solution of HgCl₂ for 10 minutes, then decanting the solution and washing the solid with water.

  • In a round-bottom flask equipped with a reflux condenser, add the 4-butanoylbiphenyl from Step A, toluene, water, concentrated HCl, and the freshly prepared zinc amalgam.

  • Heat the mixture to a vigorous reflux with strong stirring for 4-8 hours, monitoring by TLC. Additional portions of HCl may be needed during the reaction.

  • After completion, cool the mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling[15]
  • In a flame-dried Schlenk flask, combine 4-bromobiphenyl (1.0 mmol), n-butylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add degassed solvent (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Mechanisms

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reagents Combine Reactants, Base, & Catalyst atmosphere Establish Inert Atmosphere (3x Vac/Fill) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent heat Heat to Target Temp (e.g., 80-110°C) solvent->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor cool Cool to RT & Quench monitor->cool extract Liquid-Liquid Extraction cool->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column / Recrystallization) concentrate->purify final_product Final Product purify->final_product Characterize (NMR, MS)

Caption: General experimental workflow for synthesis reactions.

troubleshooting_logic start Low or No Yield reagents Check Reagents start->reagents Reagent Issue? catalyst Check Catalyst System start->catalyst Catalyst Issue? conditions Check Conditions start->conditions Conditions Issue? reagent_purity Purity of Starting Materials? (NMR, Freshness) reagents->reagent_purity reagent_stability Boronic Acid Degradation? (Protodeboronation) reagents->reagent_stability reagent_anhydrous Anhydrous Conditions Met? (Friedel-Crafts) reagents->reagent_anhydrous outcome Optimize Based on Findings reagents->outcome catalyst_active Catalyst Active? (Fresh, Stored Properly) catalyst->catalyst_active catalyst_loading Sufficient Loading? (Stoichiometric for F-C) catalyst->catalyst_loading ligand_choice Appropriate Ligand? (For Suzuki) catalyst->ligand_choice base_choice Correct Base/Solvent? (Solubility, Strength) catalyst->base_choice catalyst->outcome inert_atm Inert Atmosphere Maintained? (Degassed Solvents) conditions->inert_atm temp_time Temp / Time Optimized? conditions->temp_time conditions->outcome suzuki_cycle pd0 Pd(0)Ln pd2_oxid Ar-Pd(II)-X Ln oa_label Oxidative Addition pd2_trans Ar-Pd(II)-R Ln t_label Transmetalation re_label Reductive Elimination pd2_trans->re_label oa_label->pd2_oxid t_label->pd2_trans re_label->pd0 product Ar-R (Butylbiphenyl) re_label->product arx Ar-X (Halobiphenyl) arx->oa_label rby2 R-B(OR)2 (Butylboronic Ester) borate [R-B(OR)2(Base)]- rby2->borate base Base (e.g., K2CO3) base->borate borate->t_label

References

Technical Support Center: Characterization of 4-Butylbiphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the characterization of 4-butylbiphenyl isomers. Due to their similar physicochemical properties, the separation and identification of these isomers can present significant analytical challenges. This guide offers practical solutions and detailed methodologies to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the characterization of this compound isomers.

Q1: My GC-MS analysis is showing poor separation of 4-n-butylbiphenyl, 4-sec-butylbiphenyl, and 4-tert-butylbiphenyl. What can I do to improve resolution?

A1: Co-elution of butylbiphenyl isomers is a common challenge in gas chromatography due to their similar boiling points and polarities. Here are several strategies to improve separation:

  • Optimize the Temperature Program:

    • Slower Ramp Rate: A slower temperature ramp (e.g., 5°C/min) can enhance separation by allowing more time for the isomers to interact with the stationary phase.

    • Lower Initial Temperature: Starting at a lower initial temperature can improve the resolution of early-eluting isomers.

  • Select an Appropriate GC Column:

    • High-Resolution Capillary Columns: Utilize a long (e.g., 30 m or 60 m) and narrow-bore (e.g., 0.25 mm internal diameter) capillary column for better separation efficiency.

    • Stationary Phase Selection: A non-polar or mid-polarity stationary phase is often suitable. Consider a phenyl-substituted phase which can offer different selectivity for aromatic compounds.

  • Adjust Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions. Deviations from the optimal flow rate can lead to band broadening and decreased resolution.[1]

Q2: I am struggling to differentiate the butylbiphenyl isomers by their mass spectra. What are the key fragmentation patterns to look for?

A2: While the mass spectra of isomers can be very similar, there are subtle differences in the fragmentation patterns that can aid in their identification. The primary fragmentation pathway for alkylbenzenes involves cleavage of the bond beta to the aromatic ring.

  • 4-n-Butylbiphenyl: Expect a significant peak corresponding to the loss of a propyl radical (M-43), resulting in a fragment at m/z 167.

  • 4-sec-Butylbiphenyl: The most stable carbocation formed upon cleavage is a secondary carbocation. Look for a prominent peak from the loss of an ethyl radical (M-29), giving a fragment at m/z 181.

  • 4-tert-Butylbiphenyl: Cleavage of the bond between the tertiary carbon and the phenyl group is highly favored, leading to a very stable tert-butyl cation. Therefore, the base peak is often observed at m/z 57. The loss of a methyl group (M-15) to form a fragment at m/z 195 is also a characteristic fragmentation.

Q3: In HPLC analysis, my butylbiphenyl isomer peaks are tailing. What is causing this and how can I fix it?

A3: Peak tailing in HPLC, especially for aromatic compounds, is often due to secondary interactions with the stationary phase or issues with the mobile phase.[2][3]

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the aromatic rings of the analytes, causing tailing.

    • Solution: Use a highly end-capped column or a column with a different stationary phase chemistry, such as a biphenyl phase, which can offer alternative selectivity.[4][5][6]

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate to keep the analytes in a single, un-ionized form.

  • Sample Solvent Effects: Dissolve your sample in the mobile phase whenever possible. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Q4: My retention times are shifting between HPLC runs. What are the likely causes?

A4: Unstable retention times can compromise the reliability of your analysis.[7] Common causes include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.

  • Mobile Phase Composition Changes: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Evaporation of the more volatile solvent component can alter the composition.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature affects solvent viscosity and retention.

  • Pump Issues: Air bubbles in the pump or malfunctioning check valves can lead to inconsistent flow rates. Purge the pump and ensure proper maintenance.[7]

Quantitative Data Summary

The following tables summarize key analytical data for the characterization of this compound isomers. Please note that these values are illustrative and can vary depending on the specific experimental conditions.

Table 1: Gas Chromatography - Mass Spectrometry (GC-MS) Data

IsomerExpected Retention OrderKey Mass Spectral Fragments (m/z)
4-n-Butylbiphenyl3M+ (210), 167 (M-43), 154, 91
4-sec-Butylbiphenyl2M+ (210), 181 (M-29), 153, 91
4-tert-Butylbiphenyl1M+ (210), 195 (M-15), 57 (base peak)[8]

Table 2: High-Performance Liquid Chromatography (HPLC) Data

IsomerExpected Retention Order (Reversed-Phase)Notes
4-n-Butylbiphenyl3Retention time is highly dependent on the mobile phase composition and stationary phase.
4-sec-Butylbiphenyl2A C18 or biphenyl column can be used for separation.[4][9]
4-tert-Butylbiphenyl1Optimization of the mobile phase (e.g., acetonitrile/water or methanol/water) is crucial.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

Isomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
4-n-Butylbiphenyl ~7.6-7.2 (m, 9H, Ar-H), 2.64 (t, 2H, -CH₂-Ar), 1.63 (m, 2H, -CH₂-), 1.40 (m, 2H, -CH₂-), 0.95 (t, 3H, -CH₃)~141.2, 139.9, 128.7, 128.6, 127.0, 126.9, 35.4, 33.5, 22.4, 13.9
4-sec-Butylbiphenyl ~7.6-7.2 (m, 9H, Ar-H), 2.60 (m, 1H, -CH-), 1.65 (m, 2H, -CH₂-), 1.25 (d, 3H, -CH₃), 0.85 (t, 3H, -CH₃)~147.1, 141.0, 128.7, 127.0, 126.9, 125.7, 41.7, 31.1, 21.8, 12.4
4-tert-Butylbiphenyl ~7.6-7.3 (m, 9H, Ar-H), 1.37 (s, 9H, -C(CH₃)₃)[8]~151.2, 141.0, 138.4, 128.7, 126.9, 125.6, 34.6, 31.4[8]

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) Method for Isomer Separation

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5MS or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

2. High-Performance Liquid Chromatography (HPLC) Method for Isomer Separation

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A biphenyl stationary phase can also provide excellent selectivity.[4][5]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v). The ratio may need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Interpretation Sample Butylbiphenyl Isomer Mixture Dissolve Dissolve in appropriate solvent Sample->Dissolve Filter Filter (for HPLC) Dissolve->Filter GC_MS GC-MS Analysis Dissolve->GC_MS HPLC HPLC Analysis Filter->HPLC Identify Isomer Identification (Retention Time & Spectra) GC_MS->Identify HPLC->Identify Quantify Quantification Identify->Quantify

Caption: General experimental workflow for the characterization of this compound isomers.

Troubleshooting_GC_Separation Problem Poor GC Resolution of Isomers CheckTemp Optimize Temperature Program? Problem->CheckTemp CheckColumn Correct Column? CheckTemp->CheckColumn Yes SolutionTemp Slower ramp rate Lower initial temperature CheckTemp->SolutionTemp No CheckFlow Optimal Flow Rate? CheckColumn->CheckFlow Yes SolutionColumn Use long, narrow-bore column Consider different stationary phase CheckColumn->SolutionColumn No SolutionFlow Adjust flow rate to column optimum CheckFlow->SolutionFlow No Resolved Resolution Improved CheckFlow->Resolved Yes SolutionTemp->Resolved SolutionColumn->Resolved SolutionFlow->Resolved

Caption: Troubleshooting logic for improving GC separation of butylbiphenyl isomers.

References

Technical Support Center: 4-Butylbiphenyl Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the storage and degradation pathways of 4-Butylbiphenyl. The information is designed to help troubleshoot experiments and answer frequently asked questions related to the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under typical storage and stress conditions?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure (a biphenyl core with an alkyl chain), the primary degradation routes are predicted to be oxidation and photodegradation.

  • Oxidation: The butyl side-chain is susceptible to oxidation, particularly at the benzylic position (the carbon atom attached to the biphenyl ring). This can lead to the formation of a series of oxidation products, ultimately resulting in 4-phenylbenzoic acid.[1][2][3] The biphenyl rings themselves can also undergo hydroxylation.

  • Photodegradation: Biphenyl compounds can be susceptible to photodegradation, which may involve reactions such as hydroxylation of the aromatic rings.[4][5]

  • Thermal Degradation: Biphenyl itself is thermally stable up to 400°C.[6] Significant thermal degradation of this compound is expected only under high-temperature stress conditions, likely leading to cleavage of the butyl group and fragmentation of the biphenyl rings, forming products like benzene and smaller hydrocarbons.[7]

  • Hydrolysis: this compound lacks hydrolyzable functional groups and is therefore expected to be stable to hydrolysis across a wide pH range.[8]

Q2: I am observing extra peaks in my HPLC/GC analysis during a stability study of this compound. What could they be?

A2: The appearance of new peaks in your chromatogram is a strong indication of degradation. The identity of these peaks will depend on the storage or stress conditions.

  • Oxidative Stress: If the sample was exposed to oxidative conditions (e.g., peroxide), new peaks could correspond to hydroxylated derivatives of this compound or products of butyl chain oxidation, such as 1-(4-biphenylyl)butan-1-ol, 1-(4-biphenylyl)butan-1-one, and ultimately 4-phenylbenzoic acid.

  • Photostability Testing: Exposure to light may generate hydroxylated biphenyl derivatives.

  • Thermal Stress: High temperatures can cause fragmentation, leading to a variety of smaller, more volatile compounds.

To identify these unknown peaks, analytical techniques such as mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) are highly recommended.[9]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[10][11] An inert atmosphere (e.g., nitrogen or argon) can further protect against oxidation.[10] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture.[10][12]

Troubleshooting Guides

Issue: Unexpectedly Fast Degradation of this compound in Solution
Possible Cause Troubleshooting Step
Reactive Solvent Ensure the solvent used is of high purity and does not contain reactive impurities (e.g., peroxides in ethers). Consider degassing the solvent to remove dissolved oxygen.
pH of the Medium Although unlikely to cause hydrolysis, extreme pH values in combination with other stressors (like heat or light) could potentially accelerate degradation. Buffer the solution if necessary.
Contamination Trace amounts of metal ions can catalyze oxidation reactions.[2] Use high-purity reagents and scrupulously clean glassware.
Headspace Oxygen For solutions stored for extended periods, the oxygen in the headspace of the vial can contribute to oxidation. Purge the vial with an inert gas before sealing.
Issue: Inconsistent Results in Photostability Studies
Possible Cause Troubleshooting Step
Inconsistent Light Exposure Ensure uniform light exposure for all samples according to ICH Q1B guidelines. Use a calibrated photostability chamber.
Sample Concentration High sample concentrations can sometimes lead to the formation of secondary degradation products or self-shielding effects. Test a range of concentrations.
Packaging Material The packaging material may not be sufficiently protective against the light source used. Evaluate the light transmission properties of the container.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound to illustrate potential outcomes. Actual results will vary depending on the specific experimental conditions.

Stress Condition % Degradation Major Degradation Products (Hypothetical)
Acid (0.1 M HCl, 60°C, 24h) < 1%None significant
Base (0.1 M NaOH, 60°C, 24h) < 1%None significant
Oxidative (3% H₂O₂, RT, 24h) 15%1-(4-biphenylyl)butan-1-ol, 4-phenylbenzoic acid
Thermal (105°C, 48h) 5%Minor unknown peaks
Photolytic (ICH Q1B, 24h) 8%Hydroxylated this compound isomers

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid sample and the stock solution at 105°C for 48 hours.

    • Photodegradation: Expose the stock solution to light conditions as specified in ICH Q1B guidelines. Run a dark control in parallel.

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • If significant degradation is observed, perform peak purity analysis and consider using LC-MS or GC-MS to identify the degradation products.[9][13]

Visualizations

DegradationPathways This compound This compound 1-(4-biphenylyl)butan-1-ol 1-(4-biphenylyl)butan-1-ol This compound->1-(4-biphenylyl)butan-1-ol Oxidation Hydroxylated this compound Hydroxylated this compound This compound->Hydroxylated this compound Photodegradation Fragmentation Products (e.g., Benzene) Fragmentation Products (e.g., Benzene) This compound->Fragmentation Products (e.g., Benzene) High Temp. Thermal 1-(4-biphenylyl)butan-1-one 1-(4-biphenylyl)butan-1-one 1-(4-biphenylyl)butan-1-ol->1-(4-biphenylyl)butan-1-one Oxidation 4-Phenylbenzoic acid 4-Phenylbenzoic acid 1-(4-biphenylyl)butan-1-one->4-Phenylbenzoic acid Oxidation

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Acid Hydrolysis Acid Hydrolysis Prepare Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Stock Solution->Base Hydrolysis Oxidation Oxidation Prepare Stock Solution->Oxidation Thermal Thermal Prepare Stock Solution->Thermal Photolysis Photolysis Prepare Stock Solution->Photolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal->HPLC Analysis Photolysis->HPLC Analysis LC-MS / GC-MS Identification LC-MS / GC-MS Identification HPLC Analysis->LC-MS / GC-MS Identification If degradation > 5%

References

selecting the appropriate Lewis acid for biphenyl alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for selecting the appropriate Lewis acid in biphenyl alkylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a Lewis acid in the Friedel-Crafts alkylation of biphenyl?

A Lewis acid is a critical catalyst in Friedel-Crafts alkylation.[1] Its primary function is to react with an alkylating agent (typically an alkyl halide) to generate a carbocation or a highly polarized complex.[1][2] This resulting electrophile is then attacked by the electron-rich biphenyl ring, leading to the formation of a new carbon-carbon bond.[2][3] The Lewis acid is regenerated at the end of the reaction cycle.[3]

Q2: Which Lewis acids are most commonly employed for biphenyl alkylation, and how do they compare in strength?

Strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are frequently used for a wide range of substrates due to their high catalytic activity.[1] The general order of reactivity for common Lewis acids is AlCl₃ > FeCl₃ > BF₃ > ZnCl₂.[1] Milder catalysts, such as zinc chloride (ZnCl₂), are preferred for more sensitive molecules where controlling side reactions is a priority.[1] The reactivity of haloalkanes used in conjunction with these catalysts increases with the polarity of the C-X bond (R-F > R-Cl > R-Br > R-I).

Q3: Why is a stoichiometric amount (or more) of the Lewis acid often required in these reactions?

While Lewis acids act as catalysts, they are often needed in amounts greater than what is typically considered "catalytic". This is because the Lewis acid can form a complex with the alkylated biphenyl product. This complexation deactivates the Lewis acid, rendering it unavailable to catalyze further reactions.[4][5] Therefore, a stoichiometric quantity is frequently necessary to drive the reaction to completion.

Q4: Are there more environmentally friendly alternatives to traditional Lewis acids like AlCl₃?

Yes, there is a growing interest in developing more sustainable processes to reduce the environmental impact associated with classical Friedel-Crafts catalysts.[4] Traditional Lewis acids often generate significant amounts of undesirable waste because they must be neutralized and destroyed during the work-up phase.[4] Solid acid catalysts, such as various types of zeolites (e.g., HY, H-ZSM-5, Beta), are being widely investigated as reusable and less corrosive alternatives for the alkylation of biphenyl.[4]

Troubleshooting Guide

Problem: My biphenyl alkylation reaction shows very low or no product yield.

  • Possible Cause 1: Inactive Lewis Acid. Lewis acids like AlCl₃ are highly sensitive to moisture. Contamination with water will deactivate the catalyst.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and handle the Lewis acid in an inert atmosphere (e.g., under nitrogen or argon in a glove box).

  • Possible Cause 2: Deactivated Aromatic Ring. The Friedel-Crafts alkylation fails if the aromatic ring (in this case, biphenyl) has strongly deactivating substituents.[6] Similarly, substituents with lone pairs, such as amines (-NH₂, -NHR), will complex with the Lewis acid, rendering the ring strongly deactivated.[6]

    • Solution: Check the structure of your biphenyl starting material. If it contains deactivating groups, the reaction may not be feasible under standard Friedel-Crafts conditions.

Problem: The primary product is an isomer of the expected alkylated biphenyl.

  • Possible Cause: Carbocation Rearrangement. Friedel-Crafts alkylation is notorious for carbocation rearrangements, where a less stable carbocation (e.g., primary or secondary) rearranges to a more stable one (e.g., secondary or tertiary) via a hydride or alkyl shift before attacking the biphenyl ring.[6][7]

    • Solution: This is a fundamental limitation of the reaction. If a specific, non-rearranged product is required, consider an alternative strategy. One common method is to perform a Friedel-Crafts acylation, which does not undergo rearrangement, followed by a reduction of the ketone to the desired alkyl group.[7]

Problem: Significant amounts of di- or poly-alkylated biphenyl are being formed.

  • Possible Cause: Ring Activation. The introduction of the first alkyl group activates the biphenyl ring, making it more nucleophilic and thus more susceptible to a second alkylation than the starting material.[1][6]

    • Solution: To minimize polyalkylation, use a large excess of the biphenyl substrate relative to the alkylating agent.[1][6] This increases the statistical probability that the electrophile will react with an un-alkylated biphenyl molecule.

Lewis Acid Performance Comparison

The selection of a Lewis acid is critical and depends heavily on the specific substrates and desired outcome.[1] The table below provides a general comparison of commonly used Lewis acids.

Lewis AcidRelative StrengthCommon Applications & CharacteristicsPotential Issues
AlCl₃ Very StrongWidely used for various alkylating agents; highly effective catalyst.[1]Can promote rearrangements and polyalkylation; highly exothermic reactions; moisture sensitive.[3]
FeCl₃ StrongEffective for many substrates; sometimes considered a milder alternative to AlCl₃.[1][8]Can also lead to side reactions like polyalkylation.[1]
BF₃ ModerateOften used with alcohols and alkenes as alkylating agents.[6][7]Gas at room temperature; requires appropriate handling.
ZnCl₂ MildPreferred for sensitive substrates where side reactions are a major concern.[1]Lower reactivity may require more forcing conditions (higher temperatures, longer reaction times).
Zeolites Variable (Solid Acid)Environmentally friendly, reusable catalysts. Selectivity can be tuned by pore size and structure.[4]May require higher temperatures; potential for diffusion limitations.[4]

Experimental Protocols

Protocol 1: Alkylation of Biphenyl with t-Butyl Chloride using AlCl₃ in Nitromethane [3]

  • Setup: Equip a 25 mL filter flask with a hose connected to a water trap to capture any evolved HCl gas.

  • Charging the Flask: Add 0.75 g of biphenyl, 4 mL of nitromethane, and 0.25 g of aluminum chloride to the flask. Seal the flask with a rubber septum.

  • Addition of Alkylating Agent: Using a syringe, add 1.25 mL of t-butyl chloride through the septum over a four-minute period. Ensure the reaction temperature does not rise significantly above room temperature to control the exothermic reaction.

  • Reaction: After the addition is complete, swirl the flask for an additional 15 minutes.

  • Work-up: Quench the reaction by adding 8 mL of ice water with stirring. Place the flask in an ice-water bath and add 4 mL of methanol to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid first with ice water and then with 5 mL of ice-cold methanol.

  • Purification: Recrystallize the crude solid from a toluene/methanol mixture and determine the melting point of the purified 4,4'-di-t-butylbiphenyl.

Protocol 2: Alkylation of Biphenyl with t-Butyl Chloride using AlCl₃ in Dichloromethane [9]

  • Setup: Use a flame-dried reaction tube connected to an HCl gas trap.

  • Charging the Tube: Charge the tube with biphenyl (0.166 g, 1.08 mmol), t-butyl chloride (0.50 mL, 4.5 mmol), and dichloromethane (0.50 mL).

  • Initiation: Add a small piece of aluminum foil (approx. 4 mm²) with its oxide layer scratched off to act as the catalyst source (AlCl₃ is formed in situ).

  • Reaction: Allow the reaction to proceed until the bubbling of HCl gas subsides.

  • Work-up: Extract the reaction mixture with water (3 x 1.0 mL).

  • Purification: Add 1.0 mL of 95% ethanol to the organic layer and heat the mixture to 80°C for 5 minutes until all solids dissolve. Cool to recrystallize the 4,4'-di-tert-butylbiphenyl product.

Visual Guides

Lewis_Acid_Selection_Workflow Workflow for Lewis Acid Selection start Define Alkylating Agent and Biphenyl Substrate check_rearrangement Is the alkylating agent a primary or secondary halide? start->check_rearrangement rearrangement_risk High risk of carbocation rearrangement check_rearrangement->rearrangement_risk Yes no_rearrangement Low risk of rearrangement (e.g., t-butyl, methyl) check_rearrangement->no_rearrangement No consider_acylation Consider Friedel-Crafts Acylation followed by reduction rearrangement_risk->consider_acylation optimize Optimize Reaction Conditions (Temp, Solvent, Stoichiometry) consider_acylation->optimize check_sensitivity Is the substrate sensitive to strong acid conditions? no_rearrangement->check_sensitivity strong_acid Select Strong Lewis Acid (e.g., AlCl₃, FeCl₃) check_sensitivity->strong_acid No mild_acid Select Milder Lewis Acid (e.g., ZnCl₂, Zeolite) check_sensitivity->mild_acid Yes strong_acid->optimize mild_acid->optimize end Successful Alkylation optimize->end

Caption: A decision workflow for selecting an appropriate Lewis acid.

Biphenyl_Alkylation_Mechanism General Mechanism of Biphenyl Alkylation R_Cl R-Cl (Alkyl Halide) Electrophile R⁺ [AlCl₄]⁻ (Carbocation Complex) R_Cl->Electrophile + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Biphenyl Biphenyl Sigma_Complex Sigma Complex (Arenium Ion) Biphenyl->Sigma_Complex + R⁺ Product Alkyl-Biphenyl Catalyst_Regen AlCl₃ + HCl Sigma_Complex_2->Product + [AlCl₄]⁻

Caption: The three key steps of a Friedel-Crafts biphenyl alkylation.

References

Technical Support Center: Solvent Effects on the Regioselectivity of Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Friedel-Crafts alkylation experiments, with a focus on the influence of solvent choice on regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in determining the regioselectivity of Friedel-Crafts alkylation?

A1: The solvent plays a crucial role in influencing the regioselectivity of Friedel-Crafts alkylation primarily through its polarity. The polarity of the solvent can affect the stability of the carbocation intermediate and the transition states leading to different isomers. In many cases, non-polar solvents tend to favor the formation of the kinetically controlled product, while polar solvents can promote the formation of the thermodynamically more stable isomer. For instance, in the acylation of naphthalene, a reaction analogous to alkylation in its mechanism, non-polar solvents like carbon disulfide (CS₂) lead to the kinetically favored α-substituted product, whereas polar solvents like nitrobenzene favor the formation of the thermodynamically stable β-substituted product.[1]

Q2: How does solvent polarity affect the ortho/para/meta isomer distribution?

A2: Solvent polarity can significantly influence the ratio of ortho, para, and meta isomers. While the directing effects of existing substituents on the aromatic ring are the primary determinants of regioselectivity, the solvent can modulate these effects. For activated substrates like toluene and anisole, which are ortho, para-directing, the choice of solvent can alter the ortho-to-para ratio. This is often attributed to the differential solvation of the transition states leading to the different isomers. A more polar solvent might better stabilize a more polar transition state, thus favoring the formation of one isomer over another.

Q3: Can the solvent influence the degree of carbocation rearrangement?

A3: Yes, the solvent can influence the extent of carbocation rearrangement, a common side reaction in Friedel-Crafts alkylation.[2][3] Rearrangements occur when a less stable carbocation (e.g., primary or secondary) rearranges to a more stable one (e.g., secondary or tertiary) via a hydride or alkyl shift.[2][3] The polarity of the solvent can impact the lifetime and stability of the initially formed carbocation. In some cases, a more polar solvent might stabilize the initial carbocation to a degree that it reacts with the aromatic ring before it has a chance to rearrange. Conversely, in other systems, the solvent might facilitate the ionization process and subsequent rearrangement.

Q4: Are there any "green" or more environmentally friendly solvents that can be used for Friedel-Crafts alkylation?

A4: Yes, there is a growing interest in using greener solvents for Friedel-Crafts reactions to minimize environmental impact. Research has explored the use of ionic liquids and solvent-free conditions.[4] For example, some studies have shown that certain solid acid catalysts can effectively promote Friedel-Crafts alkylation under solvent-free conditions, which is a highly environmentally friendly approach.[4]

Troubleshooting Guides

Issue 1: Poor Regioselectivity or Unexpected Isomer Ratio

Problem: The reaction is producing a mixture of isomers with a ratio that is different from what was expected, or the desired isomer is not the major product.

Possible Cause Troubleshooting Steps
Incorrect Solvent Polarity The polarity of your solvent may be favoring the formation of an undesired isomer. Non-polar solvents often favor the kinetic product, while polar solvents can lead to the thermodynamic product.[1] Consider switching to a solvent with a different polarity. For example, if you are obtaining the thermodynamic product and desire the kinetic one, try a less polar solvent like carbon disulfide or a hydrocarbon.
Reaction Temperature Temperature can significantly influence the product distribution.[5] Lower temperatures generally favor the kinetic product, while higher temperatures can allow the reaction to reach thermodynamic equilibrium, favoring the most stable isomer. Try running the reaction at a lower temperature to see if the regioselectivity improves.
Catalyst Choice The Lewis acid catalyst can influence regioselectivity.[6] Sterically bulky catalysts may favor substitution at the less hindered position (e.g., para over ortho). Consider using a different Lewis acid to see if it alters the isomer ratio.
Reaction Time Longer reaction times can lead to isomerization of the products, especially if the reaction is reversible under the chosen conditions. This can shift the product distribution towards the thermodynamically most stable isomer. Monitor the reaction over time using techniques like GC or TLC to determine the optimal reaction time for the desired product.
Issue 2: Significant Carbocation Rearrangement Leading to Undesired Products

Problem: The major product results from the alkylation of the aromatic ring by a rearranged carbocation, not the one intended from the starting alkyl halide.

Possible Cause Troubleshooting Steps
Unstable Primary or Secondary Carbocation Primary and secondary alkyl halides are prone to forming carbocations that rearrange to more stable secondary or tertiary carbocations.[2][3]
Reaction Conditions Favoring Rearrangement Certain solvent and catalyst combinations may promote carbocation formation and subsequent rearrangement.
Alternative Reaction Strategy To avoid rearrangement, consider using Friedel-Crafts acylation followed by a reduction of the ketone to the desired alkyl group. The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[2][3]

Quantitative Data on Solvent Effects

The following table provides illustrative data on how solvent choice can influence the regioselectivity of Friedel-Crafts reactions. Note that specific outcomes can be highly dependent on the substrate, alkylating agent, catalyst, and temperature.

Table 1: Illustrative Solvent Effects on the Regioselectivity of Naphthalene Acylation (An anologue for Alkylation)

SolventDielectric Constant (Approx.)Major ProductProduct Type
Carbon Disulfide (CS₂)2.61-acetylnaphthaleneKinetic
Dichloromethane (CH₂Cl₂)9.11-acetylnaphthaleneKinetic
Nitrobenzene (C₆H₅NO₂)34.82-acetylnaphthaleneThermodynamic

This data is based on the general principles of kinetic versus thermodynamic control in Friedel-Crafts acylation of naphthalene, which serves as a model for understanding potential solvent effects in alkylation.[1]

Experimental Protocols

Experiment 1: Investigating the Effect of Solvent Polarity on the Alkylation of Toluene with Benzyl Chloride

Objective: To demonstrate how varying the solvent polarity affects the ortho/para isomer ratio in the Friedel-Crafts alkylation of toluene.

Materials:

  • Toluene

  • Benzyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂) (non-polar solvent)

  • Nitrobenzene (polar solvent)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, ice bath

  • Gas chromatograph (GC) for product analysis

Procedure:

Part A: Reaction in a Non-polar Solvent (Carbon Disulfide)

  • Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.

  • In the flask, place anhydrous aluminum chloride (0.1 mol) and 50 mL of dry carbon disulfide.

  • Cool the flask in an ice bath.

  • In the dropping funnel, place a mixture of toluene (0.2 mol) and benzyl chloride (0.1 mol) in 20 mL of carbon disulfide.

  • Add the toluene-benzyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by slowly pouring the mixture onto 100 g of crushed ice and 20 mL of concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation.

  • Analyze the product mixture by Gas Chromatography (GC) to determine the ratio of ortho- and para-benzyltoluene.

Part B: Reaction in a Polar Solvent (Nitrobenzene)

  • Repeat the procedure from Part A, but replace carbon disulfide with nitrobenzene as the solvent.

  • Analyze the resulting product mixture by GC and compare the ortho/para isomer ratio with the result from Part A.

Visualizations

Experimental Workflow for Investigating Solvent Effects

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up cluster_analysis Analysis setup Assemble Dry Glassware add_catalyst Add Anhydrous AlCl₃ and Solvent setup->add_catalyst cool Cool to 0°C add_catalyst->cool add_reactants Add Toluene and Benzyl Chloride Solution cool->add_reactants stir Stir at Room Temperature add_reactants->stir quench Quench with Ice/HCl stir->quench extract Separate Organic Layer quench->extract wash Wash with NaHCO₃ and Water extract->wash dry Dry with MgSO₄ wash->dry evaporate Remove Solvent dry->evaporate gc_analysis Analyze by GC evaporate->gc_analysis compare Compare Isomer Ratios gc_analysis->compare

Caption: Workflow for Investigating Solvent Effects in Friedel-Crafts Alkylation.

Logical Relationship of Solvent Polarity and Product Distribution

solvent_effect_logic cluster_solvent Solvent Choice cluster_control Reaction Control cluster_product Product Outcome start Friedel-Crafts Alkylation non_polar Non-polar Solvent (e.g., CS₂) start->non_polar polar Polar Solvent (e.g., Nitrobenzene) start->polar kinetic Kinetic Control non_polar->kinetic thermodynamic Thermodynamic Control polar->thermodynamic kinetic_product Kinetically Favored Isomer (Often less stable) kinetic->kinetic_product thermodynamic_product Thermodynamically Favored Isomer (More stable) thermodynamic->thermodynamic_product

Caption: Influence of Solvent Polarity on Reaction Control and Product Formation.

References

managing heat evolution in large-scale 4-Butylbiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Butylbiphenyl Synthesis

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of this compound and its derivatives, such as 4,4'-di-tert-butylbiphenyl. The focus is on managing the significant heat evolution characteristic of the Friedel-Crafts alkylation reaction, a common synthetic route.

Frequently Asked Questions (FAQs)

Q1: Why is there significant heat evolution during my this compound synthesis?

The synthesis of this compound is typically achieved via a Friedel-Crafts alkylation reaction.[1][2] This reaction, which involves the alkylation of an aromatic ring using an alkyl halide and a Lewis acid catalyst (like AlCl₃ or FeCl₃), is a highly exothermic electrophilic aromatic substitution.[2][3] The formation of the C-C bond between the biphenyl and the butyl group releases a substantial amount of energy as heat.

Q2: What are the primary risks associated with uncontrolled heat evolution in this synthesis?

Uncontrolled heat evolution can lead to a runaway reaction, where the reaction rate increases exponentially with temperature. This poses several risks:

  • Safety Hazards: Rapid pressure buildup in a sealed reactor can lead to explosions. Violent boiling of solvents, such as dichloromethane, can cause containment failure.[4]

  • Reduced Product Yield and Purity: Excessive temperatures can promote unwanted side reactions, such as polyalkylation (formation of di- or tri-butylbiphenyl), isomerization of the alkyl group, or degradation of reactants and products.[5]

  • Inconsistent Batches: Poor temperature control leads to variability in product quality and yield between batches.

Q3: Can I use a different catalyst to reduce the exotherm?

While strong Lewis acids like aluminum chloride (AlCl₃) are highly effective, they are also associated with strong exothermic events.[1][2] Milder Lewis acids can be investigated, but this often results in a trade-off with reaction rate and overall yield. An alternative approach is to optimize the reaction by using heterogeneous catalysts, such as zeolites, which can offer better control and selectivity in some industrial applications.

Q4: How does the choice of alkylating agent affect the reaction?

The structure of the alkylating agent is critical. For synthesizing 4-tert-butylbiphenyl, tert-butyl chloride is commonly used.[1][4] When using other butyl halides, such as 1-chlorobutane, there is a high probability of carbocation rearrangement due to hydride shifts, leading to the formation of sec-butylbiphenyl isomers instead of the desired n-butylbiphenyl.[5] Friedel-Crafts acylation followed by reduction is an alternative that avoids this rearrangement.[3]

Troubleshooting Guide: Exotherm Management

This guide provides a systematic approach to diagnosing and resolving common issues related to heat management during large-scale this compound synthesis.

Issue / Observation Potential Cause(s) Recommended Action(s)
Rapid, Uncontrolled Temperature Spike 1. Rate of reactant or catalyst addition is too high.2. Inadequate reactor cooling or agitator failure.3. Reactant concentration is too high.1. Immediately stop the addition of all reagents.2. Ensure maximum cooling is applied to the reactor jacket.3. Verify agitator is functioning correctly to ensure uniform heat dissipation.4. If necessary, use an emergency quenching procedure as defined in your safety protocol.
Overall Yield Decreases on Scale-Up 1. Localized "hot spots" due to poor mixing are causing product degradation.2. The surface-area-to-volume ratio decreases on scale-up, reducing heat transfer efficiency.1. Improve agitation to enhance heat transfer and maintain a homogenous temperature.2. Slow down the rate of addition significantly compared to the lab scale.3. Consider a semi-batch process where one reactant is added portion-wise over an extended period.
Formation of Unwanted Byproducts (e.g., Polyalkylation) 1. The reaction temperature is too high.2. The product, being more reactive than the starting material, undergoes further alkylation.[5]3. Incorrect stoichiometry.1. Maintain a lower, controlled reaction temperature.2. Use an excess of the aromatic compound (biphenyl) to favor mono-alkylation.[4]3. Optimize the molar ratio of biphenyl to the alkylating agent.
Reaction Fails to Initiate or is Sluggish 1. Catalyst is inactive (e.g., hydrolyzed by moisture).2. Temperature is too low.1. Ensure all reagents and solvents are anhydrous and the catalyst is fresh.2. Gently warm the reaction mixture to the recommended initiation temperature, but be prepared for a potential delayed exotherm.
Troubleshooting Logic Flow

The following diagram illustrates a decision-making workflow for addressing thermal events during the synthesis.

G start Uncontrolled Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling check_agitation Verify Agitator Function max_cooling->check_agitation is_stable Is Temperature Stabilizing? check_agitation->is_stable resume Resume Addition at 50% Rate Monitor Closely is_stable->resume  Yes quench Execute Emergency Quench Protocol is_stable->quench  No investigate Post-Mortem Analysis: - Addition Rate - Cooling Capacity - Concentration resume->investigate quench->investigate

Caption: A workflow for troubleshooting runaway exotherms.

Experimental Protocols

Key Experiment: Large-Scale Synthesis of 4,4'-di-tert-butylbiphenyl

This protocol is adapted for large-scale synthesis with a focus on heat management. The synthesis of mono-4-butylbiphenyl would follow similar principles with adjusted stoichiometry.

Materials & Equipment:

  • Glass-lined reactor with temperature probe, reflux condenser, and pressure-equalizing addition funnel.

  • Jacketed cooling/heating system.

  • Nitrogen inlet for inert atmosphere.

  • Biphenyl

  • tert-Butyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)[4]

  • Anhydrous Dichloromethane (DCM)[4][6]

  • 10% Hydrochloric Acid (for workup)

  • Anhydrous Calcium Chloride or Sodium Sulfate (for drying)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_reactor Assemble & Inert Reactor System prep_reagents->setup_reactor charge_reactor Charge Reactor with Biphenyl & DCM setup_reactor->charge_reactor cool_reactor Cool to 0-5 °C charge_reactor->cool_reactor add_catalyst Add Catalyst (AlCl₃) cool_reactor->add_catalyst controlled_addition Controlled Addition of tert-Butyl Chloride (Maintain T < 10 °C) add_catalyst->controlled_addition react Allow to React & Warm to RT controlled_addition->react quench_reaction Quench with Ice/HCl (Exothermic!) react->quench_reaction extract Separate Organic Layer & Wash quench_reaction->extract dry_purify Dry, Filter, & Remove Solvent extract->dry_purify recrystallize Recrystallize Product dry_purify->recrystallize

Caption: Step-by-step workflow for 4,4'-di-tert-butylbiphenyl synthesis.

Procedure:

  • Preparation: Charge the reactor with biphenyl and anhydrous dichloromethane. Begin agitation and purge the system with nitrogen.

  • Cooling: Cool the reactor contents to 0-5 °C using the external cooling jacket.

  • Catalyst Addition: Slowly add the anhydrous Lewis acid catalyst (e.g., AlCl₃) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Controlled Addition (Critical Step): Begin the slow, dropwise addition of tert-butyl chloride via the addition funnel. The rate of addition is the primary means of controlling the reaction exotherm. The internal temperature should be carefully monitored and maintained below 10 °C. If the temperature rises, immediately stop the addition and allow the cooling system to catch up.

  • Reaction: After the addition is complete, allow the mixture to stir at a low temperature for an additional hour before letting it slowly warm to room temperature. The reaction can be monitored by TLC or another appropriate method.[1]

  • Quenching: Cool the reaction mixture again in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by 10% HCl. This step is also highly exothermic and requires efficient cooling.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous drying agent.

  • Purification: Remove the solvent using a rotary evaporator. The crude product can then be purified by recrystallization from a suitable solvent like ethanol.[1][4]

Simplified Reaction Mechanism

The following diagram outlines the fundamental steps of the Friedel-Crafts alkylation mechanism.

G cluster_step1 cluster_step2 cluster_step3 cluster_step4 R_Cl t-Bu-Cl Carbocation t-Bu⁺ + AlCl₄⁻ R_Cl->Carbocation + AlCl₃ AlCl3 AlCl₃ Biphenyl Biphenyl Sigma_Complex Sigma Complex (Resonance Stabilized) Biphenyl->Sigma_Complex + t-Bu⁺ Product 4-t-Butylbiphenyl + H⁺ Sigma_Complex->Product - H⁺ AlCl4 AlCl₄⁻ AlCl3_regen AlCl₃ + HCl AlCl4->AlCl3_regen + H⁺

Caption: The mechanism of Friedel-Crafts alkylation.

References

Validation & Comparative

confirming the structure of 4-Butylbiphenyl using spectroscopic techniques

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, this document outlines the spectroscopic techniques and comparative data necessary to unequivocally confirm the structure of 4-n-butylbiphenyl against its isomers. Detailed experimental protocols, tabulated spectral data, and a logical workflow provide a comprehensive framework for structural elucidation.

The correct identification of isomeric compounds is a critical step in chemical research and drug development. Positional isomers, such as 2-, 3-, and 4-n-butylbiphenyl, can exhibit distinct physical, chemical, and biological properties. Therefore, unambiguous structural confirmation is paramount. This guide provides a comparative analysis of the spectroscopic data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate 4-n-butylbiphenyl from its ortho- and meta-substituted counterparts.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of 4-n-butylbiphenyl and provide expected values for its 2- and 3-isomers based on established principles of spectroscopy.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
CompoundChemical Shift (δ) and MultiplicityProtons
4-n-Butylbiphenyl ~7.59 (d, J ≈ 8.0 Hz)2H (Aromatic)
~7.50 (d, J ≈ 8.0 Hz)2H (Aromatic)
~7.43 (t, J ≈ 7.6 Hz)2H (Aromatic)
~7.34 (t, J ≈ 7.3 Hz)1H (Aromatic)
~2.65 (t, J ≈ 7.7 Hz)2H (-CH₂-)
~1.64 (quint, J ≈ 7.6 Hz)2H (-CH₂-)
~1.40 (sext, J ≈ 7.4 Hz)2H (-CH₂-)
~0.95 (t, J ≈ 7.3 Hz)3H (-CH₃)
Expected for 2-n-Butylbiphenyl Aromatic protons would exhibit more complex splitting patterns due to loss of symmetry. The chemical shifts of the butyl chain protons, particularly the benzylic -CH₂-, would be shifted.
Expected for 3-n-Butylbiphenyl Aromatic region would show a more complex pattern than 4-n-butylbiphenyl but potentially less complex than the 2-isomer. Butyl chain proton shifts would be similar to the 4-isomer.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
CompoundChemical Shift (δ) ppm
4-n-Butylbiphenyl ~141.0, ~139.8, ~128.8, ~128.7, ~127.2, ~127.0, ~35.5, ~33.8, ~22.4, ~14.0
Expected for 2-n-Butylbiphenyl The number of distinct aromatic signals would increase due to lower symmetry. The chemical shift of the carbon attached to the butyl group and the ortho/para carbons would be significantly different.
Expected for 3-n-Butylbiphenyl The number of aromatic signals would be greater than for the 4-isomer. The chemical shifts of the aromatic carbons would differ significantly from both the 2- and 4-isomers.
Table 3: Infrared (IR) Spectroscopy Data
CompoundKey Absorption Bands (cm⁻¹)Assignment
4-n-Butylbiphenyl ~3030-3080Aromatic C-H Stretch
~2850-2960Aliphatic C-H Stretch
~1600, ~1485Aromatic C=C Stretch
~840p-Disubstituted Benzene C-H Bend
Expected for 2-n-Butylbiphenyl Out-of-plane C-H bending region would show a characteristic pattern for ortho-disubstitution (around 740-770 cm⁻¹).
Expected for 3-n-Butylbiphenyl Out-of-plane C-H bending region would show a characteristic pattern for meta-disubstitution (around 690-710 cm⁻¹ and 750-810 cm⁻¹).
Table 4: Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
4-n-Butylbiphenyl 210167 ([M-C₃H₇]⁺), 154 ([M-C₄H₈]⁺), 153, 152
Expected for 2-n-Butylbiphenyl 210Likely to show a more prominent [M-C₄H₉]⁺ peak due to steric hindrance promoting cleavage of the entire butyl group.
Expected for 3-n-Butylbiphenyl 210Fragmentation pattern expected to be similar to the 4-isomer, with potential minor differences in fragment ion intensities.

Experimental Protocols

Standard protocols for acquiring high-quality spectroscopic data are outlined below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the butylbiphenyl isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters for ¹H NMR :

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • Acquisition Parameters for ¹³C NMR :

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw data.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition :

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing : The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample via a Gas Chromatography (GC) system for separation and purification before ionization.

  • Ionization : Employ Electron Ionization (EI) at 70 eV.

  • Mass Analysis : Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition : Scan a mass range of approximately m/z 40-300.

Workflow for Structure Confirmation

The following workflow provides a logical sequence for analyzing the spectroscopic data to confirm the structure of 4-n-butylbiphenyl.

structure_confirmation_workflow cluster_0 Spectroscopic Analysis cluster_1 Structure Elucidation cluster_2 Confirmation start Acquire Spectroscopic Data (NMR, IR, MS) ms Mass Spectrometry Analysis start->ms ir IR Spectrum Analysis start->ir nmr NMR Spectra Analysis start->nmr mol_ion Confirm Molecular Ion (m/z 210) ms->mol_ion func_group Identify Functional Groups (Aromatic, Aliphatic) ir->func_group proton_env Analyze Proton Environments (Chemical Shift, Multiplicity) nmr->proton_env carbon_skel Analyze Carbon Skeleton (Number of Signals) nmr->carbon_skel frag Analyze Fragmentation Pattern mol_ion->frag structure Propose Structure: 4-Butylbiphenyl frag->structure sub_pattern Determine Substitution Pattern (ortho, meta, para) func_group->sub_pattern sub_pattern->structure proton_env->structure carbon_skel->structure compare Compare with Isomer Data structure->compare confirm Confirm Structure compare->confirm

Caption: Workflow for the spectroscopic confirmation of this compound.

By systematically applying these spectroscopic methods and carefully comparing the acquired data with the expected patterns for each isomer, researchers can confidently establish the structure of 4-n-butylbiphenyl. The clear distinctions in the aromatic region of the NMR spectra and the out-of-plane bending vibrations in the IR spectrum are particularly diagnostic for differentiating the para-substituted isomer from its ortho- and meta-counterparts.

comparing the reactivity of different Lewis acids for biphenyl alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts alkylation of biphenyl is a fundamental reaction in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and materials science industries. The choice of Lewis acid catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the performance of different Lewis acids in the tert-butylation of biphenyl, supported by experimental data, to aid in catalyst selection and reaction optimization.

Comparison of Lewis Acid Performance

The reactivity of Lewis acids in the Friedel-Crafts alkylation of biphenyl can vary significantly. The selection of an appropriate catalyst is often a balance between reactivity and selectivity. Highly reactive Lewis acids may lead to undesired side products, while less reactive ones may result in low conversion rates.

The tert-butylation of biphenyl to form 4,4'-di-tert-butylbiphenyl is a well-studied example that illustrates these differences. The following table summarizes the performance of common Lewis acids in this reaction based on available experimental data.

Lewis AcidAlkylating AgentSolventProduct YieldObservations
AlCl₃ tert-butyl chlorideDichloromethane62%[1]Highly active, can lead to the formation of multiple byproducts under certain conditions.[1]
FeCl₃ tert-butyl chlorideDichloromethane70%Considered to have the "correct activity" for this reaction, leading to a good yield of the desired product.
ZnCl₂ tert-butyl chlorideDichloromethaneNo reactionInsufficiently active to catalyze the reaction under the specified conditions.

General Reaction Mechanism

The Friedel-Crafts alkylation of biphenyl proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the alkylating agent to generate a carbocation, which then attacks the electron-rich biphenyl ring. Subsequent deprotonation regenerates the aromaticity and the catalyst.

Friedel_Crafts_Alkylation cluster_activation Step 1: Electrophile Formation cluster_attack Step 2: Nucleophilic Attack cluster_deprotonation Step 3: Rearomatization R-X Alkyl Halide (R-X) R+ Carbocation (R⁺) R-X->R+ + LA LA Lewis Acid (e.g., AlCl₃) H-X H-X LAX- [LA-X]⁻ LAX-->LA + H⁺ Biphenyl Biphenyl Intermediate Arenium Ion (Sigma Complex) Biphenyl->Intermediate + R⁺ Product Alkylated Biphenyl Intermediate->Product - H⁺ H+ H⁺

Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts alkylation of biphenyl.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for the tert-butylation of biphenyl using aluminum chloride and ferric chloride.

Protocol 1: Alkylation of Biphenyl with tert-Butyl Chloride using AlCl₃[1]

Materials:

  • Biphenyl

  • tert-Butyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve biphenyl in dichloromethane.

  • Add tert-butyl chloride to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride in portions while stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding water.

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain 4,4'-di-tert-butylbiphenyl.

  • A reported yield for this procedure is 62%.[1]

Protocol 2: Alkylation of Biphenyl with tert-Butyl Chloride using FeCl₃

Materials:

  • Biphenyl

  • tert-Butyl chloride

  • Anhydrous ferric chloride (FeCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • To a solution of biphenyl and tert-butyl chloride in dichloromethane, add anhydrous ferric chloride catalyst.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by gas chromatography.

  • After the reaction is complete, quench it by adding water.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • The solvent is removed by evaporation.

  • The solid residue is purified by recrystallization from hexane to afford 4,4'-di-tert-butylbiphenyl.

  • A reported yield for this procedure is 70%.

Experimental Workflow: Comparing Lewis Acid Catalysts

A systematic approach is essential for the objective comparison of different Lewis acids for a specific biphenyl alkylation reaction. The following workflow outlines the key steps.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis cluster_comparison 4. Comparison Reactants Prepare stock solutions of biphenyl and alkylating agent Catalysts Prepare individual reaction vessels for each Lewis acid (AlCl₃, FeCl₃, ZnCl₂, etc.) Reactants->Catalysts Setup To each vessel, add biphenyl, alkylating agent, and solvent under inert atmosphere Catalysts->Setup Addition Add the respective Lewis acid catalyst Setup->Addition Conditions Maintain constant temperature and stirring for a set reaction time Addition->Conditions Quench Quench all reactions simultaneously Conditions->Quench Workup Perform identical workup and purification for all samples Quench->Workup Analysis Analyze product yield and purity (GC, HPLC, NMR) Workup->Analysis Data Tabulate quantitative data (yield, conversion, selectivity) Analysis->Data Conclusion Draw conclusions on the relative reactivity and selectivity of each Lewis acid Data->Conclusion

Caption: A logical workflow for comparing the efficacy of different Lewis acids in biphenyl alkylation.

Conclusion

The selection of a Lewis acid catalyst for the alkylation of biphenyl is a critical parameter that significantly impacts the reaction outcome. While strong Lewis acids like AlCl₃ can be highly effective, they may also promote the formation of byproducts.[1] Milder catalysts such as FeCl₃ can offer a better balance of reactivity and selectivity for specific transformations like the tert-butylation of biphenyl. In contrast, some Lewis acids like ZnCl₂ may be too unreactive for this purpose. The provided experimental protocols and workflow offer a framework for researchers to systematically evaluate and optimize catalyst choice for their specific synthetic needs. Future research may focus on the development of more sustainable and reusable solid acid catalysts for biphenyl alkylation.

References

A Comprehensive Guide to the Validation of an HPLC Method for 4-Butylbiphenyl Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 4-Butylbiphenyl is paramount for quality control, impurity profiling, and stability testing. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for the analysis of such aromatic hydrocarbons. This guide provides a detailed validation of a representative HPLC method for this compound analysis, comparing its performance with alternative analytical techniques and furnishing supporting experimental data based on established validation principles for similar compounds.

The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose.[1] This involves a systematic evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate.[2] The validation parameters discussed herein are in alignment with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC (RP-HPLC) method is typically suitable for the analysis of non-polar to moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Protocol: HPLC

A standard HPLC method for the analysis of this compound is detailed below. This protocol is based on common practices for the analysis of similar aromatic compounds.[3]

Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Generate a series of calibration standards by diluting the stock solution to the desired concentrations.

  • Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.

HPLC Method Validation Data

The following table summarizes the typical performance characteristics of a validated HPLC method for this compound quantification. The acceptance criteria are based on ICH guidelines.[4]

Validation ParameterTypical PerformanceAcceptance Criteria (as per ICH Q2(R1))
Specificity No interference from blank, placebo, or related substances at the retention time of this compound. Baseline resolution > 2.[5]The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) ≥ 0.999 over a range of 1-100 µg/mLCorrelation coefficient (r²) should be ≥ 0.99.[4]
Accuracy (% Recovery) 98.0% - 102.0%The mean recovery should be within an appropriate range (e.g., 98-102%).
Precision (RSD%)
- Repeatability≤ 1.0%RSD should be ≤ 2%.[4]
- Intermediate Precision≤ 2.0%RSD should be ≤ 2%.[4]
Limit of Detection (LOD) ~0.1 µg/mL (Signal-to-Noise ratio of 3:1)[6]The LOD should be determined and reported.
Limit of Quantitation (LOQ) ~0.3 µg/mL (Signal-to-Noise ratio of 10:1)[6]The LOQ should be determined and reported.
Robustness Unaffected by minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).[6]The method should demonstrate reliability with respect to deliberate variations in method parameters.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

ParameterHPLC-UVGas Chromatography (GC-FID/MS)UV-Vis Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[7]Measurement of light absorbance by the analyte in a solution.
Analyte Suitability Non-volatile and thermally stable compounds.[7]Volatile or semi-volatile, thermally stable compounds.[7]Compounds with a chromophore that absorbs UV-Vis light.
Specificity High, due to chromatographic separation.Very high, especially with MS detection.Low, susceptible to interference from other absorbing compounds.
Sensitivity Good (ng to pg range).Very good, especially with MS detection (pg to fg range).Moderate (µg to mg range).
Sample Preparation Simple dissolution and filtration.Can require derivatization for non-volatile samples.Simple dissolution.
Advantages - Wide applicability- Robust and reproducible- Non-destructive- High resolution and efficiency- High sensitivity with MS- Simple and rapid- Low cost
Disadvantages - Higher cost of instrumentation and solvents- Longer analysis times compared to UV-Vis- Requires analyte to be volatile and thermally stable- Instrumentation can be complex- Low specificity- Not suitable for complex mixtures

Visualizing the Validation Process

To better understand the logical flow and interdependencies of the validation process, the following diagrams are provided.

HPLC_Validation_Workflow start Start: Method Development sst System Suitability Testing (SST) start->sst specificity Specificity / Selectivity sst->specificity If SST Passes linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report Generation robustness->report end End: Method Approved report->end

Caption: Workflow for HPLC Method Validation.

Validation_Parameters_Interdependencies Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity->Accuracy Linearity->Precision LOQ LOQ Linearity->LOQ Accuracy->Precision Precision->Accuracy Robustness Robustness Robustness->Specificity Robustness->Precision

Caption: Interdependencies of Validation Parameters.

Conclusion

The validated HPLC method presented provides a reliable and robust approach for the quantitative analysis of this compound. Its performance, characterized by high specificity, linearity, accuracy, and precision, makes it highly suitable for routine quality control in the pharmaceutical industry. While alternative methods like GC and UV-Vis spectroscopy have their own merits, HPLC offers a superior balance of performance characteristics for the analysis of non-volatile aromatic compounds in complex matrices. The detailed experimental protocol and validation data serve as a comprehensive guide for researchers and scientists in developing and implementing their own analytical methods.

References

A Comparative Analysis of 4-Butylbiphenyl and Other Alkylated Biphenyls for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the physicochemical properties, biological activities, and toxicological profiles of 4-Butylbiphenyl and its structural analogs. This report includes detailed experimental protocols and visual representations of key biological pathways to support further research and development.

This guide provides a comparative overview of this compound and other selected 4-alkylated biphenyls, including methyl, ethyl, propyl, pentyl, and hexyl derivatives. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding the structure-property and structure-activity relationships within this class of compounds. All quantitative data has been compiled into comparative tables, and detailed experimental methodologies for key assays are provided.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of alkylated biphenyls are significantly influenced by the nature of the alkyl substituent at the para position. As the length of the alkyl chain increases, trends can be observed in properties such as melting point, boiling point, and lipophilicity (logP). These parameters are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

PropertyBiphenyl4-Methylbiphenyl4-Ethylbiphenyl4-PropylbiphenylThis compound4-Pentylbiphenyl4-Hexylbiphenyl4-tert-Butylbiphenyl4,4'-Di-tert-butylbiphenyl
Molecular Formula C₁₂H₁₀C₁₃H₁₂C₁₄H₁₄C₁₅H₁₆C₁₆H₁₈C₁₇H₂₀C₁₈H₂₂C₁₆H₁₈C₂₂H₃₀
Molecular Weight ( g/mol ) 154.21168.24182.26196.29210.32224.35238.37210.32266.42
Melting Point (°C) 69.244 - 5034 - 36--9 - 11--126 - 130
Boiling Point (°C) 255267 - 268140 (°C at 15 mmHg)150-153 (°C at 2.5 mmHg)----190-192 (°C at 13 mmHg)
Water Solubility (mg/L) 7.48 at 25°C[1]0.00405 mg/mL at 25°C[2]----0.000032 g/L at 25°C--
logP (Octanol/Water) 4.01[1]4.635.1----5.9-

Biological Activities and Toxicological Profile

While comprehensive comparative data on the biological activities of this specific series of 4-alkylbiphenyls is limited, general trends and activities can be inferred from studies on biphenyl, polychlorinated biphenyls (PCBs), and other polycyclic aromatic hydrocarbons (PAHs). The biological effects of these compounds are often mediated through interactions with various cellular receptors and signaling pathways.

Potential Biological Activities:
  • Estrogenic Activity: Some hydroxylated biphenyls and related phenolic compounds have been shown to exhibit estrogenic activity by binding to estrogen receptors (ERα and ERβ).[3][4][5] The position and nature of the alkyl group can influence this activity.

  • Aryl Hydrocarbon Receptor (AhR) Activation: Biphenyl and its derivatives can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1).[6][7][8][9] Activation of AhR is a key event in the toxic effects of many aromatic hydrocarbons.

  • Enzyme Induction: Alkylated biphenyls can induce the expression of cytochrome P450 enzymes. This can alter the metabolism of other co-administered drugs or endogenous compounds, leading to potential drug-drug interactions or altered hormone homeostasis.

Toxicological Concerns:
  • Cytotoxicity: At high concentrations, biphenyl and its derivatives can exhibit cytotoxic effects, leading to cell death. The cytotoxicity is likely related to the parent compound and its metabolites.

  • Neurotoxicity: Some studies on related compounds suggest the potential for neurotoxic effects.[5][10]

  • Mutagenicity: The mutagenic potential of these compounds can be assessed using assays like the Ames test. While biphenyl itself is generally not considered a potent mutagen, its metabolites may have mutagenic properties.

Experimental Protocols

Detailed methodologies for key experiments are crucial for ensuring the reproducibility and validity of research findings. Below are summaries of standard protocols for assessing the biological activity and toxicity of alkylated biphenyls.

Octanol-Water Partition Coefficient (logP) Determination (Shake Flask Method - OECD 107)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a key parameter in environmental fate and toxicological assessment.

Principle: A solution of the test substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentration of the substance in each phase is then measured to determine the partition coefficient.

Procedure:

  • Prepare a stock solution of the alkylated biphenyl in the solvent in which it is more soluble (likely n-octanol).

  • Add a known volume of the stock solution to a separatory funnel containing a known volume of the second solvent (water).

  • Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

  • Allow the phases to separate completely.

  • Carefully collect samples from both the n-octanol and water layers.

  • Analyze the concentration of the alkylated biphenyl in each sample using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the water phase. The logarithm of P is reported as logP.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to form an insoluble purple formazan product.[11][13] The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the alkylated biphenyls for a specified exposure time.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[12][14]

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[12]

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Ames Test for Mutagenicity

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[15][16][17][18][19]

Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The assay measures the ability of a test compound to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-deficient medium.[15][16][19]

Procedure:

  • Prepare overnight cultures of the Salmonella typhimurium tester strains.

  • In a test tube, mix the bacterial culture with the test compound at various concentrations and, optionally, a liver extract (S9 fraction) to simulate metabolic activation.

  • Pour the mixture onto a minimal glucose agar plate lacking histidine.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

  • A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test chemical to bind to the estrogen receptor.[20]

Principle: The assay measures the displacement of a radiolabeled estrogen (e.g., [³H]17β-estradiol) from the estrogen receptor by the test compound. The amount of displaced radiolabeled estrogen is proportional to the binding affinity of the test compound for the ER.

Procedure:

  • Prepare a source of estrogen receptors, typically from rat uterine cytosol or recombinant human ER.

  • Incubate a fixed concentration of the radiolabeled estrogen with the ER preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Separate the receptor-bound and unbound radiolabeled estrogen using a method such as hydroxylapatite precipitation or dextran-coated charcoal.

  • Measure the amount of radioactivity in the bound fraction using liquid scintillation counting.

  • Plot the percentage of bound radiolabeled estrogen against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen).

Cytochrome P450 (CYP) Induction Assay

This assay evaluates the potential of a compound to induce the expression of CYP enzymes, which can lead to drug-drug interactions.[1][11][15][18][21]

Principle: Cultured hepatocytes (e.g., primary human hepatocytes or HepaRG cells) are treated with the test compound. The induction of specific CYP isozymes (e.g., CYP1A2, CYP2B6, CYP3A4) is then measured at the level of mRNA expression (using qRT-PCR) or enzyme activity (using specific substrate probes).[11]

Procedure:

  • Plate cryopreserved or fresh hepatocytes and allow them to acclimate.

  • Treat the cells with various concentrations of the alkylated biphenyl for 48-72 hours. Include a vehicle control and known inducers as positive controls (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, and rifampicin for CYP3A4).[11]

  • For mRNA analysis: Lyse the cells, extract RNA, and perform quantitative real-time PCR (qRT-PCR) using primers specific for the target CYP genes.

  • For enzyme activity analysis: Incubate the treated cells with a specific probe substrate for the CYP isozyme of interest. Measure the formation of the metabolite using LC-MS/MS.

  • Calculate the fold induction of mRNA or enzyme activity relative to the vehicle control.

Signaling Pathways and Experimental Workflows

To visualize the relationships between the experimental procedures and the biological pathways potentially affected by alkylated biphenyls, the following diagrams are provided in Graphviz DOT language.

Experimental_Workflow_for_Toxicity_Assessment cluster_physicochem Physicochemical Characterization cluster_invitro In Vitro Toxicity Assessment cluster_interpretation Data Interpretation logP logP Determination (Shake Flask) SAR Structure-Activity Relationship (SAR) Analysis logP->SAR MTT Cell Viability (MTT Assay) MTT->SAR Ames Mutagenicity (Ames Test) Ames->SAR ER_Binding Estrogen Receptor Binding Assay ER_Binding->SAR CYP_Induction CYP450 Induction Assay CYP_Induction->SAR Risk_Assessment Risk Assessment SAR->Risk_Assessment Compound Alkylated Biphenyls Compound->logP Compound->MTT Compound->Ames Compound->ER_Binding Compound->CYP_Induction

General workflow for the toxicological assessment of alkylated biphenyls.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation AhR_complex AhR-Hsp90-XAP2 Complex AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocation Ligand Alkylated Biphenyl Ligand->AhR_complex Binding & Activation XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Transcription Activation CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1 Protein (Metabolism) CYP1A1_mRNA->CYP1A1_protein Translation Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Xenoestrogen Hydroxylated Alkylated Biphenyl ER Estrogen Receptor (ER) Xenoestrogen->ER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Target_gene Estrogen-Responsive Gene ERE->Target_gene Transcription Activation mRNA mRNA Target_gene->mRNA Transcription Protein Protein Synthesis & Altered Cell Function mRNA->Protein Translation

References

A Comparative Guide to Distinguishing Positional Isomers of Butylbiphenyl Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the unambiguous structural elucidation of organic molecules. Distinguishing between positional isomers of substituted aromatic compounds, such as butylbiphenyl, is a critical task, as different isomers can exhibit varied pharmacological, toxicological, and physicochemical properties. This guide provides a comprehensive comparison of NMR-based methodologies for differentiating the positional isomers of butylbiphenyl, supported by experimental data and detailed protocols.

Fundamentals of Isomer Differentiation by NMR

The differentiation of butylbiphenyl isomers relies on the unique magnetic environment of each proton and carbon nucleus, which is influenced by the position of the butyl substituent(s) on the biphenyl core. Key NMR parameters for distinguishing these isomers include:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, which is highly sensitive to the electronic environment of the nucleus.

  • Signal Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks due to spin-spin coupling with neighboring nuclei.

  • Coupling Constant (J): The distance between the peaks in a multiplet, which provides information about the connectivity and spatial relationship of atoms.

  • Number of Signals: The total number of unique proton or carbon signals, which reflects the symmetry of the molecule.

Comparative Analysis of Butylbiphenyl Isomers

This section details the expected and experimentally observed NMR characteristics for monosubstituted and disubstituted butylbiphenyl isomers.

Monosubstituted Butylbiphenyls

The three primary monosubstituted isomers are 2-butylbiphenyl, 3-butylbiphenyl, and 4-butylbiphenyl. Their differentiation is primarily achieved by analyzing the aromatic region of the ¹H NMR spectrum and the number of signals in the ¹³C NMR spectrum.

Table 1: Comparative ¹H and ¹³C NMR Data for Monosubstituted Butylbiphenyl Isomers

IsomerKey ¹H NMR Features (Aromatic Region, ~7.0-7.6 ppm)Expected No. of ¹³C Signals (Aromatic)
2-Butylbiphenyl Complex and overlapping multiplets for all 9 aromatic protons due to lack of symmetry.12
3-Butylbiphenyl A distinct singlet-like signal for the proton at the 2-position, along with other complex multiplets.12
This compound Two distinct AA'BB' systems, appearing as two sets of doublets, for the substituted and unsubstituted phenyl rings, indicating higher symmetry.6

Note: Specific chemical shift and coupling constant values can vary slightly based on solvent and concentration.

Disubstituted Butylbiphenyls

For disubstituted isomers, the complexity of the NMR spectra depends on the relative positions of the two butyl groups. Symmetrical isomers like 4,4'-dibutylbiphenyl will exhibit simpler spectra compared to asymmetrical isomers.

Table 2: Comparative ¹H and ¹³C NMR Data for Representative Disubstituted Butylbiphenyl Isomers

IsomerKey ¹H NMR Features (Aromatic Region)Expected No. of ¹³C Signals (Aromatic)
4,4'-Dibutylbiphenyl A simple AA'BB' system, appearing as two doublets, for the equivalent aromatic protons on each ring.4
3,3'-Dibutylbiphenyl More complex pattern than 4,4'-isomer, with distinct signals for protons at the 2, 4, 5, and 6 positions.6
2,2'-Dibutylbiphenyl Highly complex and overlapping multiplets due to steric hindrance and restricted rotation, leading to non-equivalent protons.6
2,4'-Dibutylbiphenyl Asymmetrical pattern combining features of 2- and 4-substituted rings.12

Advanced 2D NMR Techniques for Unambiguous Identification

While 1D NMR is often sufficient, complex cases or mixtures of isomers may necessitate the use of two-dimensional (2D) NMR techniques for conclusive structural assignment.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, helping to establish the connectivity of protons within each aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). This is particularly powerful for identifying the connection points between the butyl group and the biphenyl core, and between the two phenyl rings.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.

Sample Preparation:

  • Dissolve 5-10 mg of the butylbiphenyl isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

The following are general parameters for a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16, depending on concentration.

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 128-1024 or more, as ¹³C is inherently less sensitive.

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard gradient-selected pulse programs (e.g., 'cosygpqf' for COSY, 'hsqcedetgpsisp2.3' for HSQC, 'hmbcgplpndqf' for HMBC).

    • Optimize spectral widths and acquisition times for both dimensions.

    • The number of scans per increment will vary depending on the experiment and sample concentration (typically 2-16).

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflow for distinguishing butylbiphenyl isomers using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation dissolve Dissolve Isomer in Deuterated Solvent with TMS transfer Transfer to NMR Tube dissolve->transfer oneD_NMR 1D NMR (¹H, ¹³C) transfer->oneD_NMR analyze_1D Analyze Chemical Shifts, Coupling Constants, and Number of Signals oneD_NMR->analyze_1D twoD_NMR 2D NMR (COSY, HSQC, HMBC) analyze_2D Establish Connectivity and Long-Range Correlations twoD_NMR->analyze_2D analyze_1D->twoD_NMR If ambiguous structure Assign Isomeric Structure analyze_1D->structure If unambiguous analyze_2D->structure

Caption: General workflow for NMR-based isomer differentiation.

logical_differentiation start Butylbiphenyl Isomer Mixture num_signals_13C Analyze Number of Aromatic ¹³C Signals start->num_signals_13C splitting_pattern_1H Analyze ¹H Splitting Patterns in Aromatic Region num_signals_13C->splitting_pattern_1H cosy_analysis Perform ¹H-¹H COSY splitting_pattern_1H->cosy_analysis If patterns are complex final_assignment Unambiguous Isomer Assignment splitting_pattern_1H->final_assignment If patterns are simple and distinct hmbc_analysis Perform ¹H-¹³C HMBC cosy_analysis->hmbc_analysis hmbc_analysis->final_assignment

Caption: Logical process for distinguishing butylbiphenyl isomers.

By systematically applying 1D and 2D NMR techniques and carefully analyzing the resulting spectral data, researchers can confidently differentiate between the positional isomers of butylbiphenyl. This capability is fundamental for ensuring the purity, safety, and efficacy of chemical entities in academic and industrial research, particularly within the pharmaceutical sector.

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. 4-Butylbiphenyl, a key intermediate in the synthesis of various organic materials and potential pharmaceutical agents, is no exception. Ensuring its purity is paramount to the integrity of subsequent research and development.

This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of synthesized this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to select and implement the most appropriate method for your specific needs. Our approach is grounded in the principles of scientific integrity, ensuring that each described protocol is a self-validating system.

The Importance of Purity in this compound

The synthesis of this compound, commonly achieved through Friedel-Crafts alkylation of biphenyl, can lead to the formation of various impurities. These can include positional isomers (2- and 3-butylbiphenyl), poly-alkylated biphenyls, and residual starting materials or reagents. Even trace amounts of these impurities can significantly impact the compound's physical properties, reactivity, and biological activity in downstream applications. Therefore, a robust analytical strategy to confirm identity and quantify purity is not just a recommendation but a necessity.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for purity assessment is a critical decision, driven by factors such as the expected impurities, required sensitivity, and available instrumentation. Here, we compare the most effective methods for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Selectivity Excellent for separating positional isomers and non-volatile impurities.Excellent for separating volatile and semi-volatile compounds, including isomers.Provides detailed structural information, allowing for the identification and quantification of multiple components simultaneously.
Sensitivity High (typically ppm to ppb, depending on the detector).Very high (typically ppb to ppt for FID and MS detectors).Moderate to high, dependent on the analyte concentration and the number of scans.
Quantification Requires a reference standard for each analyte for accurate quantification.Requires a reference standard for each analyte for accurate quantification.Can provide absolute quantification against a certified internal standard without the need for a standard of the analyte itself.
Sample Throughput Moderate to high.High.Low to moderate.
Instrumentation Cost Moderate.Moderate.High.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Separation

HPLC is a cornerstone of purity analysis in the pharmaceutical and chemical industries, prized for its versatility and high resolving power, especially for non-volatile compounds and isomers.

The Rationale Behind an HPLC Approach

For this compound, the primary challenge is often the separation of the desired para-isomer from its ortho- and meta- counterparts. Reversed-phase HPLC, with its ability to separate compounds based on subtle differences in hydrophobicity, is exceptionally well-suited for this task. The choice of a C18 or a biphenyl stationary phase is critical; a biphenyl column can offer enhanced π-π interactions, providing unique selectivity for aromatic compounds.[1]

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol provides a starting point for the development of a robust HPLC method for the purity assessment of this compound, based on established methods for similar biphenyl compounds.[2]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

  • Reference standards for this compound and any known impurities (if available)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. If available, prepare separate stock solutions of potential impurities.

  • System Suitability: Inject the standard solution multiple times to ensure system suitability parameters (e.g., retention time repeatability, peak area precision, tailing factor) are within acceptable limits as defined by relevant guidelines such as ICH Q2(R2).[3][4]

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Analysis: Identify the peaks corresponding to this compound and any impurities by comparing their retention times with those of the standards. Calculate the purity of the sample using the area normalization method or by creating a calibration curve with the reference standard for more accurate quantification.[5]

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Dissolution (1 mg/mL in Mobile Phase) Injection Inject 10 µL Sample_Prep->Injection Standard_Prep Standard Dissolution Standard_Prep->Injection Separation C18 Column ACN:H2O (70:30) 1.0 mL/min Injection->Separation Detection UV Detector (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % or Calibration Curve) Integration->Calculation

Caption: A streamlined workflow for the HPLC analysis of this compound.

Gas Chromatography (GC): Superior Sensitivity for Volatile Impurities

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high resolution and sensitivity.

The Rationale Behind a GC Approach

GC is particularly advantageous for identifying and quantifying residual starting materials, solvents, and volatile byproducts that may be present in the synthesized this compound. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for hydrocarbons. For unambiguous identification of unknown impurities, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard.

Experimental Protocol: GC-FID Purity Analysis of this compound

This protocol is a general guideline for the GC analysis of this compound, which can be optimized for specific impurity profiles.[6]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane or other suitable volatile solvent (high purity)

  • This compound sample

  • Reference standards for this compound and potential volatile impurities (if available)

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 280 °C at 10 °C/min

    • Hold at 280 °C for 5 minutes

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • Standard Preparation: If available, prepare solutions of reference standards at known concentrations.

  • Analysis: Inject the sample solution into the GC.

  • Data Analysis: Identify peaks by comparing retention times with standards. For unknown peaks, GC-MS analysis can be employed for structural elucidation based on fragmentation patterns.[3][7] Purity is typically calculated using area percent normalization, assuming a similar response factor for all components with an FID detector.

Visualization of the GC-MS Decision Pathway

GCMS_Decision Start GC-FID Analysis Known_Peaks Are all peaks identified by retention time? Start->Known_Peaks Purity_Calc Calculate Purity (Area %) Known_Peaks->Purity_Calc Yes GC_MS_Analysis Perform GC-MS Analysis Known_Peaks->GC_MS_Analysis No Final_Report Final Purity Report Purity_Calc->Final_Report Fragmentation Analyze Fragmentation Patterns GC_MS_Analysis->Fragmentation Library_Search Compare with Spectral Libraries Fragmentation->Library_Search ID_Unknown Identify Unknown Impurity Library_Search->ID_Unknown ID_Unknown->Purity_Calc

Caption: Decision tree for purity assessment using GC-FID and GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Determination

qNMR has emerged as a primary analytical method for the direct quantification of a substance's purity without the need for a specific reference standard of the analyte.[8][9]

The Rationale Behind a qNMR Approach

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[10] This makes qNMR a powerful tool for certifying the purity of in-house synthesized compounds.

Experimental Protocol: ¹H qNMR for Absolute Purity of this compound

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Certified internal standard (e.g., Maleic acid, 1,4-Dinitrobenzene). The choice of standard is critical; it must be soluble in the same solvent as the analyte and have at least one resonance that is well-resolved from all analyte and impurity signals.[10]

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the certified internal standard into a vial.

    • Accurately weigh a specific amount of the synthesized this compound into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Crucial Parameter: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated. This is essential for accurate quantification.[8]

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[8]

  • Data Processing:

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and a well-resolved signal of the internal standard.

  • Purity Calculation:

    • The purity of the this compound sample can be calculated using the following formula:

    Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

    • x = Analyte (this compound)

    • std = Internal Standard

Visualization of the qNMR Purity Calculation Logic

qNMR_Logic cluster_inputs Experimental Inputs cluster_spectral Spectral Data cluster_constants Known Constants Mass_Analyte Mass of Analyte (mₓ) Calculation Purity Calculation Formula Mass_Analyte->Calculation Mass_Standard Mass of Standard (mₛₜd) Mass_Standard->Calculation Purity_Standard Purity of Standard (Pₛₜd) Purity_Standard->Calculation Integral_Analyte Integral of Analyte (Iₓ) Integral_Analyte->Calculation Integral_Standard Integral of Standard (Iₛₜd) Integral_Standard->Calculation MW_Analyte Molar Mass of Analyte (Mₓ) MW_Analyte->Calculation MW_Standard Molar Mass of Standard (Mₛₜd) MW_Standard->Calculation Protons_Analyte Number of Protons - Analyte (Nₓ) Protons_Analyte->Calculation Protons_Standard Number of Protons - Standard (Nₛₜd) Protons_Standard->Calculation Result Absolute Purity of This compound Calculation->Result

Caption: Logical flow of inputs for the calculation of absolute purity using qNMR.

Conclusion

The assessment of purity for synthesized this compound is a multi-faceted task that requires a thoughtful selection of analytical techniques. HPLC excels in the separation of positional isomers and non-volatile impurities, making it an indispensable tool for routine quality control. GC, particularly when coupled with mass spectrometry, offers unparalleled sensitivity for volatile impurities and provides definitive structural identification. For the establishment of an absolute purity value, qNMR stands as a powerful, primary method.

A comprehensive purity assessment strategy for this compound should ideally leverage a combination of these techniques. For instance, HPLC or GC can be used to screen for and identify impurities, while qNMR can provide a highly accurate and precise determination of the absolute purity of the bulk material. By understanding the principles, strengths, and practical considerations of each method, researchers can confidently ensure the quality of their synthesized this compound, thereby safeguarding the integrity of their scientific endeavors.

References

A Comparative Guide to the Efficiency of LiDBB and Other Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical decision that can significantly impact the yield, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of Lithium di-tert-butylbiphenylide (LiDBB) with other commonly employed reducing agents, namely Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄). The information presented is supported by available experimental data to facilitate an informed choice for your specific research needs.

Overview of Reducing Agents

Lithium di-tert-butylbiphenylide (LiDBB) is a powerful single-electron transfer (SET) reducing agent. It is particularly valued as a soluble electron source and offers a synthetically useful alternative to dissolving metal reductions like the Birch reduction, especially for applications requiring ammonia-free conditions.[1][2][3] This characteristic allows for its use with substrates and electrophiles that are sensitive to ammonia.[1][2][3]

Sodium Borohydride (NaBH₄) is a mild and selective reducing agent. It is widely used for the reduction of aldehydes and ketones due to its compatibility with protic solvents like methanol and ethanol and its general inability to reduce less reactive functional groups such as esters and amides under standard conditions.[4][5][6]

Lithium Aluminum Hydride (LiAlH₄) is a potent and versatile reducing agent capable of reducing a wide array of functional groups, including aldehydes, ketones, esters, carboxylic acids, and amides.[7][8][9][10] Its high reactivity necessitates the use of anhydrous, aprotic solvents and careful handling.[11][12]

Quantitative Performance Comparison

The following tables summarize the performance of LiDBB, NaBH₄, and LiAlH₄ in the reduction of various functional groups based on available data. It is important to note that direct comparative studies of LiDBB against NaBH₄ and LiAlH₄ for a broad range of simple functional groups are not extensively documented in the literature, as LiDBB is often employed for more specialized applications like the reduction of aromatic systems.

Table 1: Reduction of Ketones (Benzophenone to Diphenylmethanol)

Reducing AgentSubstrateProductSolventReaction TimeYield (%)Reference
NaBH₄BenzophenoneDiphenylmethanolMethanol20-30 min (reflux)~81-95%[1][2][13][14][15]
LiAlH₄BenzophenoneDiphenylmethanolDiethyl etherNot specifiedHigh[16]
LiDBBBenzophenoneDiphenylmethanolTHFNot specifiedHigh[17]

Table 2: Reduction of Esters

Reducing AgentSubstrateProductSolventReaction TimeYield (%)Reference
NaBH₄Aromatic Methyl EstersPrimary AlcoholsTHF/Methanol2-5 hours70-92%[18]
NaBH₄Aliphatic EstersPrimary AlcoholsDiglyme (162°C)Low yieldsLow[19]
LiAlH₄Diethyl phthalate1,2-BenzenedimethanolDiethyl etherNot specified93%[7]
LiDBBMethyl benzoateNot a clean reactionTHFNot specifiedLow[1][3]

Table 3: Reduction of Epoxides

Reducing AgentSubstrateProductSolventReaction TimeYield (%)Reference
LiAlH₄EpoxidesAlcoholsNot specifiedNot specifiedHigh[7][8][10][20][21]
LiDBBEpoxidesDiols (via reductive opening)THFNot specifiedHigh[22]

Experimental Protocols

Reduction of Benzophenone with Sodium Borohydride
  • Materials: Benzophenone (5.5 g), Methanol (50 mL), Sodium Borohydride (1.0 g), 6M HCl, Diethyl ether, Magnesium sulfate.

  • Procedure:

    • Dissolve benzophenone in methanol in a 100 mL round-bottom flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride to the cooled solution over a period of ten minutes.

    • After the vigorous evolution of hydrogen ceases, reflux the mixture for 20-30 minutes.

    • Cool the mixture in an ice bath and slowly add 6M HCl to acidify the solution.

    • Extract the product with diethyl ether.

    • Wash the combined ether extracts with water and dry over magnesium sulfate.

    • Filter the drying agent and evaporate the ether to obtain the crude product.

    • Recrystallize the product from hexanes to yield diphenylmethanol.[1]

Reduction of an Ester with Lithium Aluminum Hydride (General Procedure)
  • Materials: Ester, Anhydrous diethyl ether or THF, Lithium Aluminum Hydride (LiAlH₄), Sulfuric acid (10% v/v).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, condenser, and a nitrogen inlet, prepare a suspension of LiAlH₄ in the anhydrous solvent under a nitrogen atmosphere.

    • Cool the suspension in an ice-salt bath to -10°C.

    • Slowly add a solution of the ester in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature below +10°C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cautiously add water to decompose the excess LiAlH₄.

    • Add 10% sulfuric acid and separate the ether layer.

    • Extract the aqueous layer with ether.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield the alcohol.[11]

Ammonia-Free Partial Reduction of Aromatic Compounds with LiDBB
  • Materials: Aromatic substrate, Anhydrous THF, Lithium wire, 4,4′-di-tert-butylbiphenyl (DBB), Bis(methoxyethyl)amine (BMEA).

  • Procedure:

    • Prepare the LiDBB solution by adding lithium wire to a solution of DBB in anhydrous THF under an inert atmosphere. The formation of the radical anion is indicated by a dark green color.

    • Cool the LiDBB solution to the desired temperature (e.g., -78°C).

    • Add the aromatic substrate to the LiDBB solution.

    • Add BMEA as a proton source.

    • Allow the reaction to proceed until completion (monitored by TLC).

    • Quench the reaction with a suitable electrophile or a proton source.

    • Perform a standard aqueous workup and purify the product by chromatography.[1][3]

Reaction Mechanisms and Workflows

The following diagrams illustrate the generalized mechanisms and workflows for the discussed reducing agents.

LiDBB_Reduction_Mechanism Li Li LiDBB Li+[DBB]•- Li->LiDBB + DBB DBB DBB Substrate R₂C=O RadicalAnion [R₂C-O]•- Substrate->RadicalAnion + LiDBB (SET) Anion R₂C-O⁻ RadicalAnion->Anion + LiDBB (SET) Product R₂CH-OH Anion->Product + H⁺ ProtonSource H⁺ Source ProtonSource->Product

LiDBB Single Electron Transfer (SET) Reduction of a Ketone.

Hydride_Reduction_Workflow cluster_NaBH4 NaBH₄ Reduction cluster_LiAlH4 LiAlH₄ Reduction Ketone1 Ketone/Aldehyde Alkoxide1 Alkoxide Intermediate Ketone1->Alkoxide1 + NaBH₄ (Hydride Attack) Alcohol1 Alcohol Alkoxide1->Alcohol1 + Solvent (H⁺) Ester Ester Aldehyde Aldehyde Intermediate Ester->Aldehyde + LiAlH₄ (Hydride Attack) Alkoxide2 Alkoxide Intermediate Aldehyde->Alkoxide2 + LiAlH₄ (Hydride Attack) Alcohol2 Primary Alcohol Alkoxide2->Alcohol2 + H₃O⁺ workup

General Workflow for Hydride Reductions.

Conclusion

The choice between LiDBB, NaBH₄, and LiAlH₄ depends heavily on the specific requirements of the chemical transformation.

  • LiDBB excels in the reduction of aromatic systems under ammonia-free conditions, providing a valuable tool for reactions involving sensitive substrates and electrophiles. Its utility for the reduction of simple carbonyls is less documented compared to its application in dissolving metal-type reductions.

  • NaBH₄ is the reagent of choice for the selective reduction of aldehydes and ketones due to its mildness, safety, and ease of use in protic solvents. Its limited reactivity allows for the presence of other, less reactive functional groups.

  • LiAlH₄ is a powerful, non-selective reducing agent for a wide range of functional groups. Its high reactivity demands stringent anhydrous conditions and careful handling but offers a robust solution for challenging reductions.

For drug development and complex molecule synthesis, the chemoselectivity of these reagents is a crucial consideration. While LiAlH₄ will reduce most carbonyl-containing functional groups indiscriminately, NaBH₄ offers excellent chemoselectivity for aldehydes and ketones. LiDBB provides a unique selectivity profile, particularly for aromatic systems, that complements the capabilities of the more common hydride donors. Researchers are encouraged to consider the specific functional groups present in their substrates and the desired outcome to select the most efficient and effective reducing agent.

References

literature comparison of 4-Butylbiphenyl synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthesis of 4-Butylbiphenyl for Researchers and Drug Development Professionals

The biphenyl scaffold is a crucial structural motif in medicinal chemistry and materials science. The introduction of an n-butyl group at the 4-position can significantly influence the molecule's lipophilicity and biological activity. This guide provides a comparative overview of three common synthetic methodologies for obtaining this compound: Friedel-Crafts alkylation, Kumada coupling, and Suzuki-Miyaura coupling. Each method's performance is objectively compared, supported by representative experimental data and detailed protocols.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis routes to this compound. The data presented are typical values derived from literature precedents for structurally similar compounds.

FeatureFriedel-Crafts AlkylationKumada CouplingSuzuki-Miyaura Coupling
Starting Materials Biphenyl, 1-Chlorobutane or Butanoyl chloride/Butyraldehyde4-Bromobiphenyl and Butylmagnesium bromide OR Phenylmagnesium bromide and 1-Bromo-4-butylbenzene4-Butylphenylboronic acid and Bromobenzene OR Phenylboronic acid and 1-Bromo-4-butylbenzene
Catalyst Lewis Acid (e.g., AlCl₃, FeCl₃)Nickel or Palladium complex (e.g., Ni(dppp)Cl₂, Pd(PPh₃)₄)Palladium complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with a ligand (e.g., SPhos)
Reagents -Grignard ReagentBoronic Acid/Ester, Base (e.g., K₂CO₃, Cs₂CO₃)
Solvent Dichloromethane, Carbon disulfideTetrahydrofuran (THF), Diethyl etherToluene/Water, Dioxane/Water, Ethanol/Water
Temperature 0 °C to refluxRoom temperature to reflux80 - 110 °C
Reaction Time 1 - 6 hours12 - 24 hours2 - 24 hours
Typical Yield Moderate (40-60%)Good to Excellent (70-90%)Excellent (80-95%)
Key Advantages Inexpensive starting materials.High yields, effective for C(sp³)-C(sp²) bond formation.High functional group tolerance, mild reaction conditions, commercially available reagents.
Key Disadvantages Prone to polyalkylation and carbocation rearrangements, harsh conditions.Grignard reagents are highly reactive and sensitive to moisture and acidic protons.Boronic acids can be expensive, potential for side reactions like homocoupling.

Experimental Protocols

Friedel-Crafts Acylation followed by Reduction (to avoid carbocation rearrangement)

This two-step method is a variation of the Friedel-Crafts alkylation that circumvents the issue of carbocation rearrangement, which is a significant problem with direct alkylation using a primary alkyl halide like 1-chlorobutane.

Step 1: Friedel-Crafts Acylation of Biphenyl

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add butanoyl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add a solution of biphenyl (1.0 eq) in dry DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 4-butanoylbiphenyl, which can be purified by column chromatography or recrystallization.

Step 2: Clemmensen or Wolff-Kishner Reduction of 4-Butanoylbiphenyl

  • Clemmensen Reduction: The crude 4-butanoylbiphenyl is refluxed with amalgamated zinc and concentrated hydrochloric acid to reduce the ketone to an alkyl group.

  • Wolff-Kishner Reduction: The crude 4-butanoylbiphenyl is heated with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.

Both reduction methods will yield this compound after appropriate workup and purification.

Kumada Coupling

This method involves the cross-coupling of a Grignard reagent with an aryl halide, catalyzed by a nickel or palladium complex.[1][2][3]

  • Preparation of Butylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction.

  • Add a solution of 1-bromobutane (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: In a separate flask, dissolve 4-bromobiphenyl (1.0 eq) and a nickel catalyst such as Ni(dppp)Cl₂ (1-5 mol%) in anhydrous THF under an inert atmosphere.

  • Cool the solution in an ice bath and slowly add the prepared butylmagnesium bromide solution via a dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl while cooling in an ice bath.

  • Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds and is widely used for the synthesis of biaryl compounds.[4][5]

  • In a round-bottom flask, combine 1-bromo-4-butylbenzene (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0-3.0 eq).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%).

  • Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Mandatory Visualization

Synthesis_Methods_for_4_Butylbiphenyl cluster_reactants Starting Materials Biphenyl Biphenyl FC Friedel-Crafts Acylation Biphenyl->FC Butanoyl_Cl Butanoyl Chloride Butanoyl_Cl->FC Bromobiphenyl 4-Bromobiphenyl Kumada Kumada Coupling Bromobiphenyl->Kumada Butyl_MgBr Butylmagnesium Bromide Butyl_MgBr->Kumada Butylbenzene_Br 1-Bromo-4-butylbenzene Suzuki Suzuki-Miyaura Coupling Butylbenzene_Br->Suzuki Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Suzuki Ketone 4-Butanoylbiphenyl Reduction Reduction (Clemmensen or Wolff-Kishner) Ketone->Reduction Product This compound FC->Ketone AlCl₃ Reduction->Product Zn(Hg), HCl or H₂NNH₂, KOH Kumada->Product Ni or Pd catalyst Suzuki->Product Pd catalyst, Base

Caption: Synthetic routes to this compound.

References

A Comparative Guide to the Synthesis of 4-Butylbiphenyl: An Analysis of Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of key intermediates with high purity is paramount. This guide provides a comprehensive comparison of three common synthetic routes to 4-Butylbiphenyl: Friedel-Crafts reaction, Grignard reagent cross-coupling, and Suzuki coupling. Each method's performance is objectively evaluated based on product yield and the formation of byproducts, supported by experimental data from analogous reactions where specific data for this compound is not available.

Comparison of Synthetic Routes

The choice of synthetic pathway for this compound significantly influences the product's purity and overall yield. The following table summarizes the key advantages and disadvantages of each method, with a focus on byproduct formation.

Synthetic RouteTypical Yield of 4-AlkylbiphenylMajor ByproductsAdvantagesDisadvantages
Friedel-Crafts Alkylation Moderate (e.g., 62% for 4,4'-di-tert-butylbiphenyl)[1]Positional isomers (2-butylbiphenyl), poly-alkylated products (e.g., dibutylbiphenyl), carbocation rearrangement products (e.g., sec-butylbiphenyl)Inexpensive reagents, straightforward procedure.Prone to polyalkylation and carbocation rearrangements, leading to a mixture of isomers that can be difficult to separate.[2]
Friedel-Crafts Acylation + Reduction HighKetone reduction intermediates, products from incomplete reduction.Avoids carbocation rearrangement, leading to the desired linear alkyl chain.Two-step process, requires a reduction step which can introduce its own set of impurities.
Grignard Reagent Cross-Coupling High (e.g., 92.9% for this compound)[3]Homocoupling product (biphenyl from the Grignard reagent), unreacted starting materials.High yields, good selectivity for the desired isomer.Requires anhydrous conditions, Grignard reagents are highly reactive and sensitive to moisture.
Suzuki Coupling Moderate to HighHomocoupling of the boronic acid (biphenyl), protodeboronation of the starting material.[4]Mild reaction conditions, high functional group tolerance, commercially available reagents.[5]Palladium catalyst can be expensive, removal of boron-containing byproducts can be challenging.

Experimental Protocols

Detailed methodologies for the synthesis of this compound via the three main routes are provided below. These protocols are adapted from established procedures for similar compounds.

Friedel-Crafts Acylation and Clemmensen Reduction

This two-step method avoids the carbocation rearrangement inherent in direct Friedel-Crafts alkylation.

Step 1: Friedel-Crafts Acylation of Biphenyl

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent such as dichloromethane (CH₂Cl₂).

  • Cool the suspension in an ice bath.

  • Slowly add butyryl chloride to the stirred suspension.

  • Add biphenyl to the reaction mixture in portions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and carefully pour it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 4-butyrylbiphenyl.

Step 2: Clemmensen Reduction of 4-Butyrylbiphenyl

  • Prepare amalgamated zinc by stirring zinc dust with a dilute aqueous solution of mercury(II) chloride for a few minutes, then decanting the solution and washing the solid with water.

  • In a round-bottom flask, place the amalgamated zinc, concentrated hydrochloric acid, and the crude 4-butyrylbiphenyl from Step 1.

  • Reflux the mixture for several hours until the ketone is consumed (monitored by TLC).

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or toluene).

  • Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or distillation.

Grignard Reagent Cross-Coupling

This method utilizes a Grignard reagent to form the C-C bond, often resulting in high yields of the desired product.

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 1-bromobutane in anhydrous diethyl ether or tetrahydrofuran (THF) in the dropping funnel.

  • Add a small portion of the 1-bromobutane solution to the magnesium. Once the reaction starts (indicated by bubbling and a color change), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (butylmagnesium bromide).

  • Cross-Coupling Reaction: In a separate flask under an inert atmosphere, dissolve 4-bromobiphenyl and a catalytic amount of a suitable catalyst, such as cuprous iodide (CuI)[3] or an iron salt with TMEDA,[6] in anhydrous THF.

  • Cool the solution in an ice bath and slowly add the prepared butylmagnesium bromide solution via a cannula or dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude this compound by column chromatography.

Suzuki Coupling

The Suzuki coupling offers a versatile and mild route to this compound.

  • In a round-bottom flask, combine 4-bromobiphenyl, n-butylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for several hours, monitoring the progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Byproduct Analysis Workflow

The following diagram illustrates a general workflow for the analysis of byproducts in the synthesis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile byproducts, while High-Performance Liquid Chromatography (HPLC) can be used for less volatile compounds and for quantitative analysis.

Byproduct_Analysis_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Byproduct Analysis Synthesis Reaction Work-up (Quenching, Extraction, Drying) Crude_Product Crude Product Mixture Synthesis->Crude_Product Obtain GCMS GC-MS Analysis Crude_Product->GCMS Inject Sample HPLC HPLC Analysis Crude_Product->HPLC Inject Sample Data_Analysis Data Analysis (Peak Integration, Library Search) GCMS->Data_Analysis HPLC->Data_Analysis Byproduct_ID Byproduct Identification & Quantification Data_Analysis->Byproduct_ID

Caption: A logical workflow for the analysis of byproducts in the synthesis of this compound.

Signaling Pathways and Logical Relationships

The formation of the desired product and byproducts in each synthetic route can be visualized as a series of competing or sequential reactions.

Friedel-Crafts Reaction Pathways

Friedel_Crafts_Pathways Biphenyl Biphenyl 4_Butylbiphenyl This compound (Desired Product) Biphenyl->4_Butylbiphenyl ortho,para-director 2_Butylbiphenyl 2-Butylbiphenyl (Positional Isomer) Biphenyl->2_Butylbiphenyl ortho-attack Rearranged_Product Rearranged Product (e.g., sec-Butylbiphenyl) Biphenyl->Rearranged_Product Attack by rearranged cation Butyl_Cation Butyl Carbocation (from Butyl Halide + AlCl3) Butyl_Cation->4_Butylbiphenyl Butyl_Cation->2_Butylbiphenyl Rearranged_Cation Rearranged Carbocation (e.g., sec-Butyl) Butyl_Cation->Rearranged_Cation 1,2-hydride shift Dibutylbiphenyl Dibutylbiphenyl (Polyalkylation) 4_Butylbiphenyl->Dibutylbiphenyl Further Alkylation

Caption: Competing reaction pathways in the Friedel-Crafts alkylation of biphenyl.

Grignard and Suzuki Coupling Byproduct Formation

Coupling_Byproducts cluster_grignard Grignard Coupling cluster_suzuki Suzuki Coupling Grignard_Reagent Butyl-MgBr Desired_Product_G This compound Grignard_Reagent->Desired_Product_G Cross-Coupling Homocoupling_G Biphenyl Grignard_Reagent->Homocoupling_G Self-Coupling Aryl_Halide_G 4-Bromo-biphenyl Aryl_Halide_G->Desired_Product_G Boronic_Acid n-Butyl-B(OH)2 Desired_Product_S This compound Boronic_Acid->Desired_Product_S Cross-Coupling Homocoupling_S Biphenyl Boronic_Acid->Homocoupling_S Self-Coupling Protodeboronation Butane Boronic_Acid->Protodeboronation Reaction with H+ Aryl_Halide_S 4-Bromo-biphenyl Aryl_Halide_S->Desired_Product_S

Caption: Byproduct formation pathways in Grignard and Suzuki cross-coupling reactions.

References

A Comparative Guide to the Quantitative Analysis of 4-Butylbiphenyl by GC-FID and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantitative analysis of 4-Butylbiphenyl against alternative analytical techniques. Due to the limited availability of publicly validated methods specifically for this compound, this document presents a comparative analysis based on established analytical principles and performance data for structurally similar compounds, such as other biphenyl derivatives. The experimental data provided is illustrative and serves as a benchmark for what can be expected during method development and validation.

Comparative Analysis of Analytical Methods

The selection of an analytical method for the quantification of this compound is contingent on several factors, including the sample matrix, required sensitivity, and available instrumentation. This guide compares the expected performance of GC-FID with two common alternatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Performance Comparison

The following table summarizes the anticipated performance characteristics for the quantitative analysis of this compound using GC-FID, HPLC-UV, and GC-MS. These values are based on performance data for analogous biphenyl compounds.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.99Typically ≥ 0.999[1]> 0.99
Limit of Detection (LOD) ng/mL rangeµg/mL range[1]pg/mL to fg/mL range[2]
Limit of Quantification (LOQ) ng/mL rangeµg/mL range[3]pg/mL to fg/mL range[2]
Accuracy (% Recovery) 95 - 105%[1]98 - 102%[1]90 - 110%
Precision (% RSD) ≤ 5%[1]≤ 2%[1]≤ 15%

Experimental Protocols

Detailed methodologies for the proposed analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

GC-FID is a robust and widely used technique for the quantification of volatile and semi-volatile organic compounds.[4]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Autosampler.

  • Capillary Column: A non-polar column such as a DB-5 or HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen[5]

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C[6]

  • Injection Mode: Splitless[6]

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC-UV is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[7]

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan of a this compound standard (a starting wavelength of 254 nm is suggested based on similar compounds).[7]

  • Injection Volume: 10 µL.[7]

Sample Preparation:

  • Standard and Sample Preparation: Follow the same procedure as for GC-FID, using the mobile phase as the diluent.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides both quantitative and qualitative information, offering high sensitivity and selectivity.[9]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

Chromatographic Conditions:

  • Carrier Gas: Helium.

  • Injector and Oven Temperatures: Similar to GC-FID.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) for quantification.

Sample Preparation:

  • Standard and Sample Preparation: Follow the same procedure as for GC-FID.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships for the quantitative analysis of this compound.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification Prep_Start Start Stock Prepare Stock Solution (1 mg/mL this compound) Prep_Start->Stock Sample_Prep Dissolve & Filter Sample Prep_Start->Sample_Prep Standards Create Calibration Standards (Serial Dilution) Stock->Standards Injection Inject Standards & Samples Standards->Injection Sample_Prep->Injection GC_Setup GC-FID System Setup GC_Setup->Injection Separation Chromatographic Separation (HP-5 Column) Injection->Separation Detection Flame Ionization Detection Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Cal_Curve Construct Calibration Curve Peak_Integration->Cal_Curve Quantification Quantify this compound in Sample Cal_Curve->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the quantitative analysis of this compound by GC-FID.

Method_Comparison cluster_methods Analytical Techniques cluster_params Performance Characteristics Analyte This compound Quantification GC_FID GC-FID Analyte->GC_FID HPLC_UV HPLC-UV Analyte->HPLC_UV GC_MS GC-MS Analyte->GC_MS Specificity Specificity GC_FID->Specificity Good Sensitivity Sensitivity GC_FID->Sensitivity High Cost Cost & Complexity GC_FID->Cost Low Robustness Robustness GC_FID->Robustness High HPLC_UV->Specificity High HPLC_UV->Sensitivity Moderate HPLC_UV->Cost Moderate HPLC_UV->Robustness Good GC_MS->Specificity Very High GC_MS->Sensitivity Very High GC_MS->Cost High GC_MS->Robustness Good

Caption: Logical comparison of analytical methods for this compound quantification.

References

A Researcher's Guide to Cross-Referencing Experimental Data with Spectral Databases for 4-Butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of spectral data for 4-Butylbiphenyl, a substituted aromatic hydrocarbon, with its structural isomer and common alternative, 4-tert-butylbiphenyl. By cross-referencing data from established spectral databases with experimental protocols, this guide aims to facilitate more accurate and efficient compound analysis.

Spectral Data Comparison: this compound vs. 4-tert-Butylbiphenyl

The following tables summarize the key spectral data for this compound and 4-tert-butylbiphenyl as found in publicly available spectral databases. This side-by-side comparison highlights the subtle yet critical differences in their spectral fingerprints, which are essential for unambiguous identification.

Table 1: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)Database Source
This compound210167, 152, 128, 91PubChem[1]
4-tert-Butylbiphenyl210195, 167, 152, 57PubChem, ChemicalBook[2][3]

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundC1 (ipso-butyl)C4' (ipso-phenyl)Aromatic CarbonsButyl/tert-Butyl CarbonsSolventDatabase Source
This compound~141~140~126-129~35, 33, 22, 14-PubChem[1]
4-tert-Butylbiphenyl~149~141~125-128~34, 31CDCl₃SpectraBase[4]

Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)

CompoundAromatic C-H StretchAliphatic C-H StretchC=C Aromatic StretchDatabase Source
This compound~3020-3080~2850-2960~1480-1600SpectraBase[4]
4-tert-Butylbiphenyl~3020-3080~2870-2960~1480-1600ChemicalBook[5]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and verifying spectral data. Below are generalized protocols for the key spectroscopic techniques cited in this guide, based on common laboratory practices.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 16 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 240 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop is applied to the crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., PerkinElmer Spectrum Two).

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean ATR crystal is recorded before analyzing the sample.

Visualizing the Workflow and Data Relationships

To better illustrate the process of cross-referencing and the relationships between the spectral data, the following diagrams were generated using Graphviz.

cluster_0 Experimental Analysis cluster_1 Data Acquisition & Processing cluster_2 Database Cross-Referencing cluster_3 Outcome exp_sample Experimental Sample (this compound) gcms GC-MS Analysis exp_sample->gcms nmr NMR Analysis exp_sample->nmr ftir FTIR Analysis exp_sample->ftir raw_data Raw Spectral Data gcms->raw_data nmr->raw_data ftir->raw_data processed_data Processed Spectra raw_data->processed_data comparison Data Comparison processed_data->comparison database Spectral Databases (NIST, PubChem, SDBS) database->comparison identification Compound Identification & Verification comparison->identification cluster_ms Mass Spectrometry cluster_nmr ¹³C NMR cluster_ir Infrared Spectroscopy compound1 This compound ms1 Mol. Ion: 210 m/z compound1->ms1 ms2 Key Frag: 167 m/z compound1->ms2 nmr1 Aliphatic C signals: ~35, 33, 22, 14 ppm compound1->nmr1 ir1 Similar Aromatic & Aliphatic C-H stretches compound1->ir1 compound2 4-tert-Butylbiphenyl compound2->ms1 ms3 Key Frag: 195 m/z (t-butyl loss) compound2->ms3 nmr2 Aliphatic C signals: ~34, 31 ppm compound2->nmr2 compound2->ir1

References

Safety Operating Guide

Proper Disposal of 4-Butylbiphenyl: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. This guide provides essential, step-by-step information for the proper disposal of 4-Butylbiphenyl, ensuring the safety of laboratory personnel and compliance with regulatory standards. While this compound is not classified as a hazardous material under the 2012 OSHA Hazard Communication Standard, it is imperative to follow institutional and local regulations for chemical waste management.[1][2][3]

Immediate Safety and Handling

Before beginning any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[3][4] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3] In the event of a spill, the solid material should be carefully swept up to avoid generating dust and placed into a suitable, labeled container for disposal.[3][4]

Summary of Material Properties and Hazards

For quick reference, the following table summarizes key information for this compound.

PropertyData
Physical State Liquid[1][2]
Appearance No information available[1][2]
Primary Hazards Not considered hazardous by the 2012 OSHA Hazard Communication Standard[1][2]
Incompatibilities Oxidizing agents[5][6]
Hazardous Decomposition Thermal decomposition can lead to the release of irritating gases and vapors[2][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste should be treated with the same diligence as any other chemical waste. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is paramount.[7][8]

Step 1: Waste Identification and Segregation

  • Treat all this compound waste as chemical waste.[3]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[3] This is crucial for ensuring chemical compatibility and preventing unintended reactions.

Step 2: Containerization

  • Select a container that is in good condition, free of leaks, and chemically compatible with this compound.[9] Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[7]

  • Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.[9][10]

  • The container should be of an appropriate size for the amount of waste to be collected. Do not overfill liquid waste containers; a general guideline is to fill them to no more than 75% capacity to allow for vapor expansion.[11]

Step 3: Labeling

Proper labeling is a critical component of safe waste management. The label must be securely affixed to the waste container and contain the following information:[7][8]

  • The words "Hazardous Waste".[7][9]

  • The full, unabbreviated chemical name: "this compound".

  • The quantity or concentration of the waste.

  • The date of waste generation.

  • The location of origin (e.g., department, room number).

  • The name and contact information of the Principal Investigator or responsible party.[7]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area.[10]

  • This area should be away from general laboratory traffic and incompatible materials.[10]

  • Flammable wastes should be stored in a designated flammable storage cabinet.[10]

Step 5: Collection and Disposal

  • Arrange for the collection of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][7][8]

  • Never dispose of this compound down the drain or in the regular trash.[7][12]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound waste.

G A Start: this compound Waste Generated B Is the waste mixed with other chemicals? A->B C Segregate and containerize this compound waste separately B->C No D Consult Institutional EHS Guidelines for mixed waste disposal B->D Yes E Select a compatible and sealable container C->E D->E F Label container with: - 'Hazardous Waste' - 'this compound' - Quantity, Date, PI Info E->F G Store in designated Satellite Accumulation Area F->G H Arrange for collection by EHS or licensed contractor G->H I End: Proper Disposal H->I

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious research environment. Always prioritize consulting your institution's specific waste management protocols.

References

Personal protective equipment for handling 4-Butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper handling and disposal of 4-Butylbiphenyl, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is vital for safe handling and storage.

PropertyValue
Physical State Liquid[1][2]
Melting Point/Range 6 - 8 °C / 42.8 - 46.4 °F[1][2]
Boiling Point/Range 140 - 141 °C / 284 - 285.8 °F[1]
Molecular Formula C16H18
Molecular Weight 210.31

Operational Plan: Safe Handling and Storage

Follow these steps to ensure the safe handling and storage of this compound in a laboratory setting.

1. Engineering Controls:

  • Work in a well-ventilated area to minimize inhalation of vapors.[3]

  • A certified chemical fume hood is recommended for all handling procedures.[4]

  • Ensure that a safety shower and eyewash station are readily accessible.[3]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection:

    • Wear appropriate protective gloves, such as nitrile or neoprene, to prevent skin exposure.[1][3]

    • Wear a lab coat or other protective clothing to prevent skin contact.[1][3]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically required.[1] If ventilation is insufficient or there is a risk of generating aerosols, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[3]

3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Avoid ingestion and inhalation.[1][2]

  • Wash hands thoroughly after handling.

4. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Keep the product and empty containers away from heat and sources of ignition.[1]

Emergency and Disposal Plan

Immediate and appropriate responses to emergencies and proper disposal are critical for safety and environmental protection.

Emergency Procedures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1][2]

  • Inhalation: Move to fresh air. Get medical attention immediately if symptoms occur.[1][2]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1][2]

  • Spill Management: For spills, sweep up and shovel the material into suitable containers for disposal.[1][5] Ensure adequate ventilation and use personal protective equipment as required during cleanup.[1][5]

Disposal Plan:

All waste containing this compound should be treated as chemical waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless permitted by your institution's guidelines.[6]

  • Containerization: Collect waste in a dedicated, leak-proof, and clearly labeled container that is compatible with the chemical.[4][6] The label should include the chemical name and any relevant hazard warnings.[6]

  • Storage of Waste: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[4]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[4][6]

Workflow for Safe Handling of this compound

prep Preparation - Verify fume hood function - Gather all necessary PPE ppe Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe handling Chemical Handling - Dispense in fume hood - Avoid skin/eye contact ppe->handling use Experimental Use - Conduct experiment - Minimize vapor release handling->use decon Decontamination - Clean work surfaces - Remove PPE correctly use->decon waste Waste Collection - Segregate waste - Use labeled, sealed container decon->waste storage Waste Storage - Store in designated area waste->storage disposal Final Disposal - Arrange EHS pickup storage->disposal

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.